molecular formula C13H9FN2 B3057480 2-(4-fluorophenyl)indazole CAS No. 81265-90-9

2-(4-fluorophenyl)indazole

Cat. No.: B3057480
CAS No.: 81265-90-9
M. Wt: 212.22 g/mol
InChI Key: XESDDYSPKWRMMF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)indazole is a chemical compound built around the indazole scaffold, an important pharmacophore in medicinal chemistry and drug discovery. The indazole core is a privileged structure found in several FDA-approved therapies and clinical candidates, particularly in oncology . For instance, drugs like pazopanib and axitinib, which feature an indazole nucleus, are well-known kinase inhibitors used in cancer treatment . The specific modification with a 4-fluorophenyl group at the 2-position is a structural feature of research interest. Similar 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for various biological activities. Research on analogous compounds indicates that the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring can be favorable for biological activity . This compound serves as a key intermediate for researchers working in organic synthesis and medicinal chemistry. It is used in the design and development of novel molecules targeting kinases, such as VEGFR-2 and FGFR, which play critical roles in cell proliferation, angiogenesis, and cancer pathology . The primary value of this compound is its application as a building block for constructing more complex molecular entities in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDDYSPKWRMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231026
Record name 2H-Indazole, 2-(p-fluorophenyl)-
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Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-90-9
Record name 2-(4-Fluorophenyl)-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81265-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole, 2-(p-fluorophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indazole, 2-(p-fluorophenyl)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Arylindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] Specifically, the 2-aryl-2H-indazole isomer has garnered significant attention as a key structural motif in drugs targeting critical biological pathways.[3][4] 2-(4-fluorophenyl)indazole serves as a quintessential example of this molecular architecture, acting not only as a pharmacophore itself but also as a crucial building block for more complex drug candidates. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this a particularly valuable intermediate for drug development professionals.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, compare the strategic advantages of different routes, and provide field-proven methodologies to empower researchers in their synthetic endeavors.

Chapter 1: Synthetic Strategy Overview: Classical vs. Modern Approaches

The construction of the 2-aryl-2H-indazole core can be broadly categorized into two major philosophies: classical reductive cyclizations and modern transition-metal-catalyzed cross-coupling reactions.

  • The Cadogan-Sundberg Reductive Cyclization: This classical approach is a robust and well-established method that relies on the deoxygenative cyclization of a pre-formed Schiff base derived from an ortho-nitrobenzaldehyde.[5] It is valued for its straightforwardness and use of readily available starting materials.

  • Transition-Metal Catalysis: Representing the forefront of synthetic efficiency, these methods utilize palladium or copper catalysts to forge key C-N and N-N bonds, often in a convergent, one-pot fashion.[1][3] These routes offer milder conditions, greater functional group tolerance, and often superior yields compared to classical methods.

The choice between these strategies is dictated by factors such as the availability of starting materials, desired scale, tolerance for high temperatures, and the need for catalytic efficiency.

Chapter 2: The Cadogan-Sundberg Approach: A Deoxygenative Cyclization Cascade

The Cadogan reaction is a powerful tool for synthesizing nitrogen-containing heterocycles via reductive cyclization of nitro compounds, typically mediated by trivalent phosphorus reagents like triethyl phosphite, P(OEt)₃.[5][6] For the synthesis of 2-aryl-2H-indazoles, the reaction proceeds through an initial condensation followed by an intramolecular cyclization cascade.

Mechanistic Rationale

The widely accepted mechanism begins with the formation of an N-(2-nitrobenzylidene)aniline (a Schiff base) from the condensation of 2-nitrobenzaldehyde and an aniline. The trivalent phosphite then acts as an oxygen scavenger, deoxygenating the nitro group. While historically believed to proceed through a highly reactive nitrene intermediate, recent studies suggest that competent oxygenated intermediates, such as N-oxides, may also be involved, avoiding a free nitrene.[5] Regardless of the precise pathway, the deoxygenation initiates a cyclization onto the imine nitrogen, ultimately forming the stable indazole ring system.

Cadogan_Mechanism Start o-Nitrobenzaldehyde + 4-Fluoroaniline Schiff Schiff Base Intermediate (N-(4-fluorophenyl)-1-(2-nitrophenyl)methanimine) Start->Schiff - H₂O Deoxy Deoxygenation Cascade (Nitro Reduction) Schiff->Deoxy + P(OEt)₃ - OP(OEt)₃ Cyclize Intramolecular Cyclization Deoxy->Cyclize Product This compound Cyclize->Product

Caption: The Cadogan-Sundberg pathway to 2-aryl-2H-indazoles.

Causality in Experimental Design

The classical Cadogan reaction often requires high temperatures (refluxing in excess phosphite at >150 °C) to drive the deoxygenation process.[5] This is a significant drawback, potentially leading to side reactions and limiting substrate scope. To mitigate this, microwave-assisted protocols have been developed, which dramatically reduce reaction times from hours to minutes and often improve yields by ensuring efficient and uniform heating.[6][7]

Experimental Protocol: Synthesis of this compound (2)

This two-step protocol is adapted from established literature procedures for the synthesis of 2-phenyl-2H-indazole derivatives.[8][9]

Step 1: Formation of N-(2-nitrobenzylidene)-4-fluoroaniline (Schiff Base)

  • To a solution of 2-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL), add 4-fluoroaniline (1.11 g, 10 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate N-(2-nitrobenzylidene)-4-fluoroaniline.

Step 2: Reductive Cyclization to this compound

  • In a round-bottom flask, suspend the N-(2-nitrobenzylidene)-4-fluoroaniline intermediate (10 mmol) in triethyl phosphite (15 mL, ~87 mmol).

  • Heat the mixture to 150 °C under a nitrogen atmosphere for 2-3 hours.[8] The reaction progress can be monitored by TLC.

  • After cooling, oxidize the excess phosphite by cautiously adding a 5% hydrogen peroxide solution (20 mL).

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.[8]

Chapter 3: Copper-Catalyzed One-Pot Synthesis: A Convergent Approach

Modern synthetic chemistry prioritizes efficiency, atom economy, and mild reaction conditions. The copper-catalyzed, three-component synthesis of 2H-indazoles exemplifies these principles, allowing the construction of the target molecule in a single step from simple, commercially available precursors.[2][10]

Mechanistic Rationale & Workflow

This one-pot reaction combines 2-bromobenzaldehyde, 4-fluoroaniline, and sodium azide (NaN₃). The copper catalyst is crucial for facilitating the two key bond-forming events: an initial C-N coupling followed by an N-N bond formation.[10] The sequence involves:

  • Condensation of 2-bromobenzaldehyde and 4-fluoroaniline to form the corresponding imine.

  • Copper-catalyzed C-N cross-coupling between the imine and azide.

  • A subsequent intramolecular copper-catalyzed cyclization that forms the N-N bond, releasing nitrogen gas and yielding the indazole ring.

Copper_Workflow sub_a 2-Bromobenzaldehyde pot One-Pot Reaction Vessel sub_a->pot sub_b 4-Fluoroaniline sub_b->pot sub_c Sodium Azide (NaN₃) sub_c->pot catalyst Cu(I) Catalyst catalyst->pot Catalyzes C-N and N-N Bond Formation product This compound pot->product Condensation & Cascade Cyclization

Caption: Workflow for the one-pot, three-component synthesis of 2H-indazoles.

Causality in Experimental Design

The choice of a copper catalyst over palladium is significant. Copper-based systems have proven particularly effective for N-arylation reactions and are generally less expensive.[11][12] The use of a high-boiling point, polar aprotic solvent like DMF or a green solvent like PEG facilitates the reaction by ensuring solubility of all components and achieving the necessary thermal energy for the catalytic cycle to proceed efficiently.[13] This method's primary advantage is its convergence, which eliminates the need to isolate intermediates, thereby saving time and improving overall yield.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a representative procedure based on the work of Kumar et al. for the synthesis of 2H-indazoles.[2][10]

Reagents & Conditions

Reagent/SolventMoles (equiv.)Amount
2-Bromobenzaldehyde1.0(e.g., 185 mg)
4-Fluoroaniline1.2(e.g., 133 mg)
Sodium Azide2.0(e.g., 130 mg)
Copper(I) Iodide (CuI)0.1(e.g., 19 mg)
L-proline0.2(e.g., 23 mg)
K₂CO₃ (Base)2.0(e.g., 276 mg)
DMF (Solvent)-3 mL
  • To a sealed reaction vial, add 2-bromobenzaldehyde (1.0 equiv), 4-fluoroaniline (1.2 equiv), sodium azide (2.0 equiv), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.

  • Upon completion (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Chapter 4: Palladium-Catalyzed Intramolecular Amination

An alternative modern strategy involves an intramolecular palladium-catalyzed amination (Buchwald-Hartwig type) reaction.[3] This route offers a different bond disconnection, forming the N(1)-C(7a) bond in the final cyclization step. It is a powerful method, though it requires the synthesis of a more complex hydrazine precursor.

Synthetic Pathway

The synthesis begins with the preparation of an N-aryl-N-(o-bromobenzyl)hydrazine. This precursor is then subjected to palladium-catalyzed intramolecular cyclization. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by N-H deprotonation by a base, and finally, reductive elimination to form the N-C bond and regenerate the catalyst. A subsequent spontaneous dehydrogenation yields the aromatic indazole.

Palladium_Pathway Start o-Bromobenzyl bromide + (4-fluorophenyl)hydrazine Precursor N-(4-fluorophenyl)-N'-(2-bromobenzyl)hydrazine Start->Precursor Precursor Synthesis Cycle Pd-Catalyzed Intramolecular Amination Precursor->Cycle Pd(OAc)₂ / dppf tBuONa, Toluene Dehydro Spontaneous Dehydrogenation Cycle->Dehydro Product This compound Dehydro->Product

Caption: Palladium-catalyzed synthesis via intramolecular amination.

Experimental Protocol: Representative Intramolecular Amination

This procedure is adapted from the general method reported by Song and Yee.[3]

  • In a glovebox, charge a Schlenk tube with the N-(4-fluorophenyl)-N'-(2-bromobenzyl)hydrazine precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 7.5 mol%), and sodium tert-butoxide (tBuONa, 1.4 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the mixture at 90 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to isolate the product.

Chapter 5: Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the research campaign.

FeatureCadogan-SundbergCopper-Catalyzed One-PotPalladium-Catalyzed Amination
Starting Materials Simple, inexpensiveSimple, inexpensiveRequires multi-step precursor
Reaction Conditions Harsh (High Temp) or MWModerate to High TempModerate Temperature
Efficiency Moderate yields, 2 stepsGood yields, 1 potGood yields, multi-step
Key Advantage Well-established, robustHighly convergentAlternative bond disconnection
Key Disadvantage Stoichiometric P(OEt)₃ wasteRequires catalyst & ligandPrecursor synthesis adds steps
"Green" Aspect Poor (waste, high energy)Better (catalytic, one-pot)Moderate (catalytic but more steps)

For rapid, efficient, and convergent synthesis, the copper-catalyzed one-pot, three-component reaction stands out as the superior strategy for laboratory-scale production of this compound.[2][10] It maximizes efficiency by minimizing intermediate handling and purification. The Cadogan-Sundberg reaction , particularly with microwave assistance, remains a viable and powerful alternative, especially when starting from 2-nitrobenzaldehyde is desirable.[6][8] The palladium-catalyzed approach is a more specialized route, best employed when the required hydrazine precursor is readily available or when other methods fail.[3] By understanding the causality and strategic advantages of each method, researchers can confidently select and execute the optimal synthesis for their drug development programs.

Final Product Characterization: The synthesized this compound should be a white solid with a melting point of 110–111 °C.[8] Spectroscopic data (¹H NMR, ¹³C NMR) should be consistent with reported literature values.[8]

References

2-(4-fluorophenyl)indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antiemetics.[1][2]

Within this important class of molecules, this compound has emerged as a compound of significant interest. This derivative, featuring a fluorinated phenyl group at the 2-position of the indazole ring, serves as a crucial building block and a pharmacophore in the development of novel therapeutics. Its unique electronic and structural properties have been leveraged to create potent agents with activities ranging from antiprotozoal to anticancer.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, designed to be a valuable resource for professionals in chemical and pharmaceutical research.

Synthesis and Purification

The synthesis of 2-aryl-2H-indazoles, including the 2-(4-fluorophenyl) derivative, can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Common synthetic strategies include:

  • Cadogan's Reductive Cyclization: This one-pot procedure involves the reaction of an o-nitrobenzylidene derivative with a reducing agent like triethyl phosphite. It is a widely used method for constructing the 2-substituted indazole scaffold.[3]

  • Palladium-Catalyzed Intramolecular Amination: This modern approach utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from N-aryl-N-(o-bromobenzyl)hydrazines, offering a versatile route with a broad substrate scope.[5]

  • Copper-Catalyzed One-Pot Reactions: Efficient syntheses have been developed using copper catalysts to combine 2-bromobenzaldehydes, primary amines (like 4-fluoroaniline), and an azide source in a single step.[2]

Experimental Protocol: Synthesis via Cadogan's Cyclization

This protocol is adapted from a general procedure for synthesizing 2-phenylindazole derivatives and is a reliable method for obtaining this compound.[3]

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add 4-fluorophenylhydrazine (1.0 eq).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the dried hydrazone intermediate in an excess of triethyl phosphite (5-10 eq).

  • Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure.

Step 3: Purification

  • The resulting crude residue is purified by column chromatography on silica gel.

  • Elute the column with a hexane-ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure this compound.[3]

  • Combine the fractions containing the product, evaporate the solvent, and dry the resulting solid to obtain this compound as a white solid.[3]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Purification 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Hydrazone_Intermediate Hydrazone_Intermediate 2-Nitrobenzaldehyde->Hydrazone_Intermediate EtOH, cat. AcOH 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine->Hydrazone_Intermediate Crude_Product Crude Product Hydrazone_Intermediate->Crude_Product Reflux P(OEt)3 P(OEt)3 P(OEt)3->Crude_Product Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Physicochemical Properties

The structural and electronic characteristics of this compound have been well-defined through various analytical techniques.

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₁₃H₉FN₂[6]
Molecular Weight 212.22 g/mol [6]
Appearance White solid[3]
Melting Point 110–111 °C[3]
XLogP3-AA 3.3[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Topological Polar Surface Area 17.8 Ų[6]
Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic methods, which provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly informative. The following data were reported in CDCl₃.[3]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Assignment
¹H NMR 8.34d, J = 0.9 HzH3 (indazole ring)
7.88–7.84m2H (fluorophenyl ring)
7.78dq, J = 8.8, 1.0 HzH4 or H7 (indazole ring)
7.70dt, J = 8.5, 1.0 HzH7 or H4 (indazole ring)
7.35ddd, J = 8.8, 6.6, 1.0 HzH5 or H6 (indazole ring)
7.23–7.17m2H (fluorophenyl ring)
7.13ddd, J = 8.4, 6.6, 0.8 HzH6 or H5 (indazole ring)
¹³C NMR 162.11d, ¹JCF = 248.0 HzC4' (C-F)
149.91sC7a (bridgehead)
136.75d, ⁴JCF = 3.2 HzC1' (ipso)
127.11sC3a (bridgehead)
123.36d, ³JCF = 8.6 HzC2'/C6'
122.95sC3
122.68sC4 or C7
120.73sC5 or C6
120.44sC6 or C5
118.00sC7 or C4
116.71d, ²JCF = 22.9 HzC3'/C5'

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): The exact mass provides confirmation of the elemental composition. For C₁₃H₉FN₂, the calculated monoisotopic mass is 212.07497646 Da.[6] In electrospray ionization (ESI) mode, it is typically observed as the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy While a specific published spectrum for this exact compound is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups and related structures.[7][8]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

  • ~1250-1100 cm⁻¹: Strong C-F stretching vibration, characteristic of the fluorophenyl group.

  • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay between the electron-rich indazole core and the electron-withdrawing fluorophenyl substituent.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is susceptible to electrophilic attack. The directing effects of the fused pyrazole ring will influence the position of substitution.

  • C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization. For instance, the C3-position of the 2H-indazole ring can be targeted for derivatization, enabling the construction of more complex molecular architectures.[1]

  • Stability: The 2H-indazole tautomer is stabilized by the bulky aryl substituent at the N2 position. The molecule exhibits good thermal and chemical stability, making it a robust scaffold for further chemical modifications.

  • Role of the Fluorine Atom: The fluorine atom on the phenyl ring serves multiple roles. It enhances metabolic stability by blocking potential sites of oxidation, modifies the electronic properties (pKa, dipole moment) of the molecule, and can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.[3]

Caption: Key sites of chemical reactivity on the molecule.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone in the design of various biologically active agents. The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Antiprotozoal Activity

Derivatives of 2-phenyl-2H-indazole have demonstrated potent activity against several protozoan parasites. Studies have shown that compounds with electron-withdrawing substituents, such as the fluorine atom in this compound, exhibit enhanced efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[3] This enhanced activity suggests that the electronic properties of the 2-phenyl ring are crucial for the mechanism of action.[1]

PARP Inhibition for Cancer Therapy

The 2-phenyl-2H-indazole core has been successfully employed to develop potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA damage repair. This research culminated in the discovery of MK-4827 (Niraparib), an orally available PARP-1 and PARP-2 inhibitor.[4] MK-4827, which is based on a 2-phenyl-2H-indazole-7-carboxamide scaffold, has shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA-1 and BRCA-2 mutations.[4]

Other Biological Activities

The broader indazole chemical space is rich with diverse biological activities. While not all are specific to the 2-(4-fluorophenyl) derivative, they highlight the scaffold's versatility:

  • GABA-A Receptor Modulation: The 2-(4-fluorophenyl) moiety is a key feature in related heterocyclic scaffolds designed as positive allosteric modulators of the GABA-A receptor, which are of interest for treating neurological disorders.[9]

  • Herbicidal Activity: Certain complex indazole derivatives have been developed as potent and selective herbicides for agricultural use.[10]

  • Anti-inflammatory and Kinase Inhibition: The indazole core is present in numerous approved drugs and clinical candidates for treating inflammation and various types of cancer through kinase inhibition.[2]

G cluster_apps Therapeutic & Industrial Applications Core This compound Scaffold Antiprotozoal Antiprotozoal Agents (e.g., Giardia, Entamoeba) Core->Antiprotozoal Basis for Potent Derivatives PARP PARP Inhibitors (e.g., MK-4827 for Cancer) Core->PARP Core of MK-4827 GABA GABA-A Receptor Modulators (Neurological Disorders) Core->GABA Key Pharmacophore Moiety Other Other Bioactivities (Herbicidal, Anti-inflammatory) Core->Other Versatile Chemical Building Block

Caption: Applications derived from the core scaffold.

Conclusion

This compound is a chemically robust and synthetically accessible molecule with significant value for researchers in drug discovery and materials science. Its well-defined physicochemical and spectroscopic properties make it an ideal starting point for chemical elaboration. The demonstrated success of this scaffold in producing potent biological agents, most notably in the fields of oncology and infectious disease, underscores its importance as a privileged structure. Continued exploration of its reactivity and derivatization will undoubtedly lead to the discovery of new chemical entities with novel functions and therapeutic potential.

References

Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-fluorophenyl)indazole

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, and established biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, belonging to the 2H-indazole isomer class, is a synthetic aromatic compound. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making its derivatives promising candidates for drug discovery.[1][2] The specific substitution with a 4-fluorophenyl group at the N2 position often enhances metabolic stability and modulates electronic properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 81265-90-9 .[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 81265-90-9[4][5]
Molecular Formula C₁₃H₉FN₂[4]
Molecular Weight 212.23 g/mol [4]
Appearance White solid[7]
Melting Point 110–111 °C[7]
Purity (Typical) ≥97%[5]

Synthesis and Purification: A Validated Workflow

The synthesis of 2-aryl-2H-indazoles is a well-documented area, with several strategic approaches available. A robust and increasingly utilized method is the one-pot Cadogan reductive cyclization, which offers high yields and operational simplicity.[7] This pathway typically involves the reaction of a suitably substituted o-nitrobenzaldehyde derivative with an aniline, followed by reductive cyclization.

An alternative efficient synthesis proceeds via the base-catalyzed cyclization of unsymmetrical azoxybenzenes, formed from the reaction of an o-toluidine with a nitrosobenzene.[8] This method provides excellent yields and regioselectivity for the 2H-indazole isomer.

Below is a detailed protocol adapted from established literature for the synthesis of 2-aryl-2H-indazoles, which serves as a reliable blueprint for producing this compound.[7][8]

Experimental Protocol: Synthesis via Modified Cadogan Cyclization

This protocol outlines a one-pot synthesis that leverages an ultrasound-assisted formation of a Schiff base followed by a Cadogan-type cyclization.

Step 1: Schiff Base Formation (Ultrasound-Assisted)

  • In a suitable reaction vessel, combine 2-nitrobenzaldehyde (1.0 eq) and 4-fluoroaniline (1.05 eq).

  • Subject the mixture to ultrasound irradiation under neat (solvent-free) conditions for 15-30 minutes at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The product of this step is the intermediate Schiff base, (E)-N-(4-fluorophenyl)-1-(2-nitrophenyl)methanimine.

Step 2: Reductive Cyclization

  • To the vessel containing the crude Schiff base, add triethyl phosphite (P(OEt)₃) (3.0 eq).

  • Heat the reaction mixture to reflux (typically 150-160 °C) for 2-4 hours. The triethyl phosphite acts as both a reducing agent for the nitro group and facilitates the N-N bond formation and cyclization.

  • Monitor the disappearance of the intermediate by TLC.

Step 3: Work-up and Purification

  • After cooling to room temperature, remove the excess triethyl phosphite and byproducts under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel.

  • Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[7]

SynthesisWorkflow reagents 2-Nitrobenzaldehyde + 4-Fluoroaniline ultrasound Ultrasound (Neat) reagents->ultrasound Step 1 schiff_base Intermediate Schiff Base ultrasound->schiff_base reflux Reflux (150-160°C) schiff_base->reflux cyclization_reagent Triethyl Phosphite (P(OEt)₃) cyclization_reagent->reflux Step 2 crude_product Crude Product Mixture reflux->crude_product purification Silica Gel Column Chromatography crude_product->purification Step 3 final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Spectroscopic Validation System

Confirming the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system to ensure structural integrity.

Table 2: Key Analytical Data for this compound

AnalysisExpected ResultsRationale
¹H NMR δ ~8.3 (s, 1H, indazole H3), ~7.9-7.1 (m, 8H, aromatic protons).[7]Provides a distinct fingerprint of the proton environment. The singlet around 8.3 ppm is characteristic of the H3 proton in the 2H-indazole ring. The remaining multiplets correspond to the protons on the benzo and phenyl rings.
¹³C NMR δ ~160 (d, C-F), ~150-115 (aromatic carbons).Confirms the number of unique carbon environments. The carbon attached to fluorine will appear as a doublet with a large coupling constant (JCF).
MS (ESI+) m/z = 213.08 [M+H]⁺Determines the molecular weight and confirms the elemental composition of the parent ion.
IR ~3100-3000 cm⁻¹ (Ar C-H), ~1600-1450 cm⁻¹ (C=C, C=N), ~1250-1200 cm⁻¹ (C-F).Identifies key functional groups present in the molecule, such as aromatic C-H bonds and the characteristic C-F stretch.

This multi-faceted analytical approach ensures that the synthesized material meets the required structural specifications before its use in further applications.

Applications in Drug Discovery

The indazole core is a cornerstone of many clinically approved drugs, including the anti-cancer agents pazopanib and axitinib.[9] Derivatives of 2-phenyl-2H-indazole have demonstrated significant potential across various therapeutic areas.

Antiprotozoal Activity

Research has highlighted the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives.[7] Specifically, this compound was synthesized as part of a library of compounds tested against Entamoeba histolytica and Giardia intestinalis. Studies revealed that electron-withdrawing groups, such as the fluorine atom on the 2-phenyl ring, were favorable for antiprotozoal activity.[7]

Table 3: Reported Antiprotozoal Activity of a Related Indazole Derivative

Compound ClassTarget OrganismIC₅₀ (µM)Source
2-phenyl-2H-indazoles (substituted)E. histolytica< 0.050[7]
2-phenyl-2H-indazoles (substituted)G. intestinalis< 0.050[7]

While the exact mechanism of action for its antiprotozoal effects is still under investigation, many bioactive small molecules exert their effects by inhibiting crucial enzymes like protein kinases. The indazole scaffold is a known "hinge-binding" motif for many kinase inhibitors.

KinaseInhibition cluster_0 Protein Kinase Active Site cluster_1 Cellular Process atp_site ATP Binding Pocket (Hinge Region) phosphorylation Substrate Phosphorylation atp_site->phosphorylation Enables substrate_site Substrate Binding Site downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylation->downstream atp ATP atp->atp_site Binds indazole This compound indazole->atp_site Competitively Inhibits

Caption: General mechanism of competitive kinase inhibition.

Conclusion and Future Perspectives

This compound (CAS: 81265-90-9) is a well-characterized synthetic molecule with a robust synthesis protocol and validated analytical profile. Its primary established application lies in the field of antiprotozoal drug discovery, where the 2-aryl-2H-indazole scaffold has shown significant promise.[7]

Future research should focus on elucidating its precise molecular targets and mechanism of action. Given the broad biological activities of the indazole class, including anticancer and anti-inflammatory properties, exploring the potential of this compound in these areas is a logical and promising direction for further investigation.[10][11] Its favorable physicochemical properties and synthetic accessibility make it an excellent candidate for scaffold-based drug design and lead optimization campaigns.

References

The 2-Arylindazole Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(4-fluorophenyl)indazole

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the intricacies of its molecular architecture, the strategic influence of its fluorophenyl moiety, and validated methodologies for its synthesis. Furthermore, this guide establishes a self-validating framework for its structural elucidation using modern spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the chemistry and potential applications of this important N-arylindazole scaffold.

The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them fertile ground for drug discovery.[1] When substituted at the N-2 position with an aryl group, as in this compound, the resulting derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiprotozoal, and anti-inflammatory properties.[2][3][4]

The Significance of N-2 Arylation

The direct N-arylation of the indazole ring can result in two distinct regioisomers: N-1 and N-2 substituted products.[5] The specific topology of the N-2 aryl substitution pattern profoundly influences the molecule's three-dimensional shape and electronic properties, which in turn dictates its interaction with biological targets. Synthetic control to selectively obtain the N-2 isomer is a critical consideration, as isomeric purity is paramount for consistent pharmacological activity.[5][6]

Strategic Role of the 4-Fluorophenyl Moiety

The incorporation of a fluorine atom, particularly on a phenyl ring, is a well-established strategy in modern medicinal chemistry. The 4-fluorophenyl group in this compound imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's pharmacokinetic profile.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the molecule's acidity, basicity, and dipole moment. This can lead to improved binding affinity with target proteins through unique electrostatic interactions.

  • Lipophilicity: A fluorine substituent can increase the molecule's lipophilicity, potentially improving its ability to cross cellular membranes.

Molecular Structure and Physicochemical Properties

The core of this compound consists of the planar indazole ring system linked via a nitrogen-carbon bond to the 4-position of a fluorophenyl ring.

Molecular structure of this compound.
Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₃H₉FN₂[7]
Molecular Weight212.22 g/mol [7]
AppearanceWhite solid[3]
Melting Point110–111 °C[3]

A Validated Synthesis Protocol: Palladium-Catalyzed N-Arylation

The synthesis of 2-aryl-2H-indazoles is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. While both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are common, the Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions with a broader substrate scope.[8][9][10]

Reaction Principle: Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple indazole with an aryl halide (1-fluoro-4-iodobenzene). A base is required to deprotonate the indazole, activating it for coupling.[9][11] The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphine ligands generally accelerate the key steps of the catalytic cycle.[11]

G start Combine Reactants: - Indazole - 1-Fluoro-4-iodobenzene - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., K₃PO₄) - Anhydrous Toluene react Inert Atmosphere (N₂/Ar) Heat Reaction (e.g., 100-110 °C, 12-24h) Monitor by TLC/LC-MS start->react workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine react->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Characterize Product: - this compound - Verify by NMR, MS purify->product

Workflow for the synthesis of this compound.
Materials and Reagents

ReagentM.W.Amount (mmol)Eq.
Indazole118.141.01.0
1-Fluoro-4-iodobenzene221.991.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.050.05
Potassium Phosphate (K₃PO₄)212.272.02.0
Anhydrous Toluene-5 mL-
Step-by-Step Experimental Procedure
  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), charge the flask with indazole (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.05 mmol).

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) followed by 1-fluoro-4-iodobenzene (1.2 mmol) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the indazole starting material.

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.[3]

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are based on published values for this compound and related structures.[3][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the spectrum is highly characteristic.[3]

    • A unique singlet, typically the most downfield proton signal (around δ 8.34 ppm), corresponds to the H3 proton on the indazole ring.[3]

    • The protons on the benzo portion of the indazole ring appear as a complex multiplet system between δ 7.0-7.8 ppm.

    • The protons on the 4-fluorophenyl ring appear as two distinct multiplets, characteristic of a 1,4-disubstituted aromatic system, typically seen as a "doublet of doublets" or multiplet structure around δ 7.8-7.9 ppm and δ 7.1-7.2 ppm.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

    • The spectrum will show 13 distinct signals (unless there is accidental overlap).

    • The C-F bond causes splitting of the carbon signals on the fluorophenyl ring, which is a key diagnostic feature. The carbon directly bonded to fluorine (C4') will appear as a doublet with a large coupling constant (¹JCF ≈ 245-250 Hz).

    • The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.

  • ¹⁹F NMR (Fluorine NMR): This experiment is a definitive validation of the fluorine's presence and environment. A single resonance is expected for the 4-fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like electrospray ionization (ESI-MS), the molecular ion peak ([M+H]⁺) can be observed with high accuracy.[13]

  • Expected Molecular Ion: For C₁₃H₉FN₂, the calculated exact mass is 212.0750. The observed [M+H]⁺ peak in a high-resolution mass spectrum should be at m/z 213.0828.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

  • C-H stretching (Aromatic): Bands will appear above 3000 cm⁻¹.

  • C=C and C=N stretching (Aromatic): Multiple sharp absorptions are expected in the 1450-1620 cm⁻¹ region.

  • C-F stretching: A strong, characteristic absorption band is expected in the 1150-1250 cm⁻¹ region.

  • C-N stretching: Bands can be found in the 1300-1350 cm⁻¹ region.

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected Value / Observation
¹H NMR H3 Proton~ δ 8.34 ppm (singlet)[3]
Aromatic Protons~ δ 7.0 - 7.9 ppm (multiplets)[3]
¹³C NMR Aromatic Carbons~ δ 110 - 150 ppm
C-F Coupling (C4')¹JCF ≈ 245-250 Hz
MS (ESI) [M+H]⁺m/z = 213.0828 (calculated)
IR C-F Stretch~ 1150-1250 cm⁻¹ (strong)
Aromatic C=C Stretch~ 1450-1620 cm⁻¹ (sharp)

Applications and Future Directions

The this compound scaffold is not merely a synthetic curiosity; it is a platform for developing new therapeutic agents.

  • Antiprotozoal Activity: Derivatives of 2-phenyl-2H-indazole, including the 4-fluoro substituted compound, have been investigated for their activity against protozoal parasites such as Giardia intestinalis.[3]

  • Anticancer Research: The broader class of 2-aryl indazoles has been extensively studied for anticancer properties, acting on various targets within cancer cells.[2][4]

  • Kinase Inhibition: Many indazole-based drugs, such as Axitinib and Pazopanib, function as kinase inhibitors in cancer therapy, suggesting that derivatives of this scaffold could be explored for similar activities.[3]

Future research will likely focus on further derivatization of the this compound core to optimize its potency, selectivity, and pharmacokinetic properties for specific disease targets. The robust synthetic and analytical framework described herein provides a solid foundation for these advanced drug discovery efforts.

References

A Spectroscopic Guide to 2-(4-Fluorophenyl)indazole: In-Depth NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-fluorophenyl)indazole, a heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2][3] As a core scaffold, its unambiguous structural confirmation is paramount for researchers in drug development and synthetic chemistry. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide explains the causality behind experimental choices and provides field-proven insights into data interpretation, complete with robust, step-by-step protocols for data acquisition.

Introduction

The 2-Aryl-2H-Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that exist as two main tautomers, 1H-indazole and 2H-indazole. The 2-substituted isomer, particularly the 2-aryl-2H-indazole motif, is a privileged structure found in numerous pharmacologically active molecules and functional materials.[1][3][4] The introduction of a 4-fluorophenyl group at the N-2 position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for library synthesis.[5]

Importance of Spectroscopic Characterization

In any research and development setting, precise structural verification is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and ensure batch-to-batch consistency. For regulatory submissions and patent filings, a complete and well-interpreted set of spectroscopic data is non-negotiable. This guide will systematically break down the key spectroscopic features of this compound.

Molecular Structure with Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational Principles: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. For a molecule like this compound, a full suite of NMR experiments provides irrefutable proof of its identity and isomeric purity.[7]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The spectrum for this compound is characterized by distinct signals in the aromatic region.

Interpretation:

  • The indazole ring protons (H3, H4, H5, H6, H7) and the fluorophenyl protons (H2', H3', H5', H6') all resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

  • The H3 proton is often the most downfield proton on the indazole core, appearing as a singlet or a narrow doublet.[1]

  • The protons on the fluorophenyl ring appear as two distinct multiplets due to symmetry. The protons ortho to the fluorine (H3', H5') will show coupling to the ¹⁹F nucleus in addition to vicinal proton-proton coupling.

  • The protons on the benzo portion of the indazole ring (H4, H5, H6, H7) typically appear as a set of coupled multiplets.[1]

Data Summary: ¹H NMR

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 8.34 d J = 0.9
H2', H6' 7.88 - 7.84 m -
H7 7.78 dq J = 8.8, 1.0
H4 7.70 dt J = 8.5, 1.0
H5 7.34 ddd J = 8.8, 6.6, 1.0
H3', H5' 7.20 - 7.15 m -
H6 7.12 ddd J = 8.5, 6.6, 0.8

Data acquired in CDCl₃ at 600 MHz. Source: [Rodriguez-Villar et al., 2021].[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals all unique carbon environments. A key diagnostic feature for this molecule is the coupling observed between the fluorine atom and the carbons of the phenyl ring.

Interpretation:

  • C-F Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for C4', typically around 245-250 Hz, which appears as a doublet. This is unambiguous evidence of a direct C-F bond.

  • The ortho (C3', C5') and meta (C2', C6') carbons also exhibit smaller C-F couplings (²JCF and ³JCF), appearing as doublets with coupling constants in the range of ~23 Hz and ~8.5 Hz, respectively.[1]

  • The carbon attached to the nitrogen, C1', also shows a small four-bond coupling (⁴JCF).

  • The carbons of the indazole ring appear as singlets in the aromatic region.[1]

Data Summary: ¹³C NMR

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C4' 162.72 d ¹JCF = 248.6
C7a 150.11 s -
C1' 136.94 d ⁴JCF = 3.1
C3a 127.42 s -
C2', C6' 123.51 d ³JCF = 8.5
C3 122.95 s -
C5 122.65 s -
C7 120.47 s -
C4 120.42 s -
C6 118.04 s -
C3', C5' 116.63 d ²JCF = 23.0

Data acquired in CDCl₃ at 151 MHz. Source: [Rodriguez-Villar et al., 2021].[1]

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is a highly sensitive technique that provides information exclusively about the fluorine atom. For this molecule, a single fluorine environment is expected.

Interpretation:

  • A single signal is expected in the typical chemical shift range for an aryl fluoride.

  • The spectrum is usually acquired with proton decoupling, so the signal appears as a sharp singlet.

Data Summary: ¹⁹F NMR (Predicted)

Position Chemical Shift (δ, ppm) Multiplicity

| F on C4' | ~ -110 to -115 | s |

Experimental Protocol for NMR Data Acquisition

This protocol is designed for robustness on a standard 400-600 MHz NMR spectrometer.[6][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (typically aiming for a line width of <0.5 Hz on the TMS signal).

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum with a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A simple one-pulse sequence is sufficient. Due to the high sensitivity of ¹⁹F, 64-128 scans are typically adequate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. Calibrate the ¹⁹F spectrum relative to an external standard like CFCl₃ (0.00 ppm).

    • Integrate the ¹H spectrum and perform peak picking for all spectra.

Infrared (IR) Spectroscopy

Core Principles: Probing Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.).[10][11] It is an excellent technique for identifying the functional groups present in a molecule.[12][13]

Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the characteristic C-F bond.

Interpretation:

  • Aromatic C-H Stretch: Weak to medium sharp bands are expected above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[14]

  • Aromatic C=C Stretch: Several medium to strong, sharp bands will appear in the 1610-1450 cm⁻¹ region, characteristic of the phenyl and indazole rings.[15]

  • C=N Stretch: The C=N bond within the indazole ring is expected to show an absorption in the 1620-1580 cm⁻¹ region, often overlapping with C=C stretches.

  • C-F Stretch: A key diagnostic peak. The C-F stretch for aryl fluorides is typically very strong and sharp, appearing in the 1250-1100 cm⁻¹ region. This is often the most intense peak in the fingerprint region.

  • C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Data Summary: Characteristic IR Absorptions

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3030 Medium-Weak
Aromatic C=C/C=N Stretch 1610 - 1450 Strong-Medium
C-F Stretch 1250 - 1100 Very Strong
Aromatic C-H Bend 900 - 750 Strong

Data is based on general spectroscopic principles and data for analogous compounds.[14][15][16]

Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[11][17]

G cluster_0 FT-IR Workflow A 1. Background Scan (Clean ATR Crystal) B 2. Sample Application (Place small amount of solid on crystal) A->B C 3. Apply Pressure (Ensure good sample-crystal contact) B->C D 4. Sample Scan (Acquire interferogram) C->D E 5. Data Processing (Fourier Transform & Absorbance Conversion) D->E F 6. Final Spectrum E->F G parent [C₁₃H₉FN₂]⁺˙ m/z = 212 frag1 [C₁₃H₉F]⁺˙ m/z = 184 parent->frag1 - N₂ frag2 [C₇H₅N₂]⁺ m/z = 117 parent->frag2 - C₆H₄F• frag3 [C₆H₄F]⁺ m/z = 95 parent->frag3 - C₇H₅N₂•

References

Foreword: The Indazole Nucleus as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)indazole Derivatives

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and rigid conformational framework allow it to serve as a versatile template for interacting with a multitude of biological targets. From FDA-approved anticancer agents like Pazopanib and Axitinib to anti-inflammatory drugs such as Benzydamine, the indazole core has consistently proven its therapeutic value.[2] This guide delves into a specific, highly promising subclass: this compound derivatives. We will explore the rationale behind the 2-aryl substitution pattern, the strategic inclusion of the 4-fluoro moiety, and the resultant spectrum of biological activities that position these compounds as compelling candidates for further drug development.

The 2-Arylindazole Motif: Strategic Design and Synthetic Accessibility

The substitution pattern on the indazole ring profoundly influences its biological activity. While 1H-indazole is the more thermodynamically stable tautomer, derivatization at the N2 position often yields compounds with distinct and potent pharmacological profiles.[3] The introduction of an aryl group, specifically a phenyl ring, at the N2 position creates a 2-arylindazole. This modification is critical for several reasons:

  • Expanded Vectorial Space: The phenyl group projects into a new region of chemical space, enabling interactions with amino acid residues in target proteins that are inaccessible to the parent indazole.

  • Modulation of Physicochemical Properties: The aryl substituent alters the compound's lipophilicity, solubility, and metabolic stability, which are key parameters in optimizing drug-like properties.

  • Tunable Electronics: Substituents on the phenyl ring can be varied to fine-tune the electronic nature of the molecule, enhancing binding affinity and target specificity.

A common and efficient method for synthesizing these derivatives is the Cadogan reaction, which involves the reductive cyclization of a Schiff base formed from 2-nitrobenzaldehyde and a corresponding aniline.[4]

G cluster_reactants Reactants 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base_Formation Schiff Base Formation (Reflux) 2-Nitrobenzaldehyde->Schiff_Base_Formation 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Schiff_Base_Formation Schiff_Base_Intermediate Intermediate Schiff Base Schiff_Base_Formation->Schiff_Base_Intermediate Cadogan_Reaction Reductive Cyclization P(OEt)3 Schiff_Base_Intermediate->Cadogan_Reaction Final_Product 2-(4-Fluorophenyl)-2H-indazole Cadogan_Reaction->Final_Product

Caption: General synthesis of 2-aryl-2H-indazoles via Cadogan reaction.

The strategic placement of a fluorine atom at the para-position of the phenyl ring is a well-established medicinal chemistry tactic. The 4-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable electrostatic or hydrogen bonding interactions with the target protein, without significantly increasing steric bulk.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively documented biological activity of 2-arylindazole derivatives is their potent anticancer effect.[5][6] While specific studies focusing exclusively on the 2-(4-fluorophenyl) analog are part of broader research, the general class exhibits significant efficacy against various cancer cell lines, particularly breast cancer.[7][8]

One notable study identified a 2-arylindazole derivative, compound 2f , which demonstrated potent growth-inhibitory activity against several cancer cell lines with IC₅₀ values in the sub-micromolar range (0.23–1.15 μM).[8] Treatment of the 4T1 breast cancer cell line with this compound led to a cascade of events culminating in cell death and the inhibition of metastasis.[7][8]

Mechanism of Action: Induction of Apoptosis and Inhibition of Metastasis

The anticancer effects of these derivatives are not merely cytotoxic but are mediated through specific signaling pathways. The primary mechanism is the induction of apoptosis (programmed cell death).

  • Mitochondrial Pathway Activation: The compounds decrease the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[7][8]

  • Modulation of Apoptotic Proteins: Treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio is a critical determinant for committing a cell to apoptosis.

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within the cancer cells is observed, which further contributes to cellular damage and apoptosis.[7][8]

Beyond inducing cell death, these compounds also disrupt the metastatic cascade.

  • Inhibition of Cell Migration and Invasion: Treatment with active derivatives has been shown to disrupt the migration and invasion of 4T1 breast cancer cells in vitro.[8]

  • Modulation of Matrix Metalloproteinases (MMPs): The expression of MMP9, an enzyme crucial for degrading the extracellular matrix and facilitating cancer cell invasion, is reduced. Concurrently, the level of TIMP2, a natural inhibitor of MMPs, is increased.[7][8]

G Indazole 2-Arylindazole Derivative Mitochondrion Mitochondrion Indazole->Mitochondrion ↓ Membrane Potential Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Bax Bax (Pro-apoptotic) Indazole->Bax ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis ROS->Apoptosis

Caption: Apoptotic pathway induced by 2-arylindazole derivatives.

Quantitative Data Summary

The following table summarizes the reported anticancer activity for a representative potent 2-arylindazole derivative.

CompoundCell LineAssay TypeIC₅₀ (μM)Reference
2f 4T1 (Breast)Proliferation0.23[8]
2f A549 (Lung)Proliferation1.15[8]
2f HCT116 (Colon)Proliferation0.54[8]
2f U87 (Glioblastoma)Proliferation0.61[8]

Anti-inflammatory and Antiprotozoal Activities

While anticancer research is prominent, the therapeutic potential of this compound derivatives extends to other areas.

Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties.[1] Studies on the broader class of indazoles show that their mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for prostaglandin synthesis.[9][10] They have also been shown to inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10] This dual action on both the enzymatic and cytokine pathways makes them attractive candidates for treating inflammatory disorders.

Antiprotozoal Potential

Recent research has highlighted the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives against pathogens like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2][4] The presence of the 2-phenyl group was found to be crucial for this activity, with certain derivatives showing significantly greater potency than the reference drug metronidazole.[2][11] For instance, derivatives with electron-withdrawing groups on the phenyl ring, such as chloro or methoxycarbonyl, displayed excellent activity.[2][11] This suggests that a 2-(4-fluorophenyl) substituent, also an electron-withdrawing group, would likely confer potent antiprotozoal properties.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Below are step-by-step methodologies for key assays.

In Vitro Anticancer Activity Workflow

G cluster_workflow In Vitro Anticancer Screening Workflow Start Cancer Cell Lines (e.g., 4T1, MCF-7) Step1 Step 1: MTT Assay (Cytotoxicity/Proliferation) Start->Step1 Data1 Calculate IC₅₀ Values Step1->Data1 Step2 Step 2: Colony Formation Assay (Clonogenic Survival) Data1->Step2 Potent Compounds Step3 Step 3: Wound Healing Assay (Cell Migration) Step2->Step3 Step4 Step 4: Western Blot (Apoptotic Protein Levels) Step3->Step4 Data2 Quantify Protein Expression (Bax, Bcl-2, Caspase-3) Step4->Data2 End Lead Compound Identification Data2->End

Caption: Workflow for the in vitro evaluation of anticancer potential.

Protocol: MTT Proliferation Assay

This protocol is foundational for determining the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., 4T1) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity in vivo.[9][10]

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the indazole derivative (e.g., 25, 50, 100 mg/kg) via oral gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at hourly intervals for 5 hours post-injection (Vt) using a plethysmograph.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Structure-Activity Relationship (SAR) Insights

Analysis of the broader class of 2-arylindazoles provides valuable insights into the structure-activity relationship (SAR).[12][13]

  • Indazole Core: The 2H-indazole scaffold is essential for activity.

  • 2-Aryl Group: The presence and nature of the substituent at the N2 position are critical. Electron-withdrawing groups on the phenyl ring, such as fluoro or chloro, often enhance potency in antiprotozoal and anticancer assays.[2]

  • Other Positions: Modifications at other positions on the indazole ring (e.g., C3, C6) have been explored to further optimize activity against specific targets like kinases or receptors.[8][14] For example, adding a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was shown to be beneficial in one series of anticancer agents.[8]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising chemotype in drug discovery. The accumulated evidence strongly supports its potential as a source of potent anticancer, anti-inflammatory, and antiprotozoal agents.[2][8][9] The primary anticancer mechanism involves the targeted induction of apoptosis and the disruption of metastatic signaling pathways. The strategic inclusion of the 4-fluorophenyl group is key to this activity, likely enhancing metabolic stability and target engagement.

Future research should focus on synthesizing a dedicated library of this compound derivatives with systematic modifications at other positions of the indazole core. This will allow for a more detailed SAR exploration and the optimization of potency and selectivity against specific targets, such as individual kinases or caspases. Advanced in vivo studies in relevant disease models are warranted to translate the compelling in vitro data into tangible therapeutic outcomes.

References

Potential Therapeutic Targets of 2-(4-fluorophenyl)indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure has been successfully incorporated into approved drugs for a range of indications, from anti-inflammatory agents to anticancer therapies.[1][2] Within this promising class of molecules, 2-(4-fluorophenyl)indazole emerges as a compound of significant interest for further investigation. The introduction of a fluorophenyl group at the 2-position of the indazole ring can modulate the compound's physicochemical properties, potentially enhancing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon existing research on closely related analogues to inform future drug discovery and development efforts.

Oncological Applications: Targeting Key Pathways in Cancer Progression

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-based drugs approved for cancer treatment.[2] Research on various indazole derivatives suggests that this compound may exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis.

Induction of Apoptosis through the Intrinsic Pathway

A primary mechanism by which many anticancer agents elicit their effects is through the induction of programmed cell death, or apoptosis. Studies on indazole derivatives have shown their ability to trigger apoptosis in cancer cells.[3][4]

Potential Molecular Targets:

  • Bcl-2 family proteins: These proteins are critical regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members can determine the cell's fate.

  • Caspases: This family of proteases executes the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

  • Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.

Experimental Validation Workflow:

cluster_0 Cell-Based Assays cluster_1 Molecular Assays Proliferation Cell Proliferation Assay (MTT/XTT) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Proliferation->Apoptosis Assess cell death MMP Mitochondrial Membrane Potential Assay (JC-1) Apoptosis->MMP Investigate mitochondrial involvement Caspase Caspase Activity Assay (Fluorometric) MMP->Caspase Confirm caspase activation WesternBlot Western Blot Analysis (Bcl-2 family, cleaved caspases) Caspase->WesternBlot Quantify protein expression

Caption: Workflow for validating the pro-apoptotic activity of this compound.

Protocol: Western Blot for Bcl-2 and Cleaved Caspase-3

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Indazole derivatives have been shown to interfere with these processes.[3][4]

Potential Molecular Targets:

  • Matrix Metalloproteinases (MMPs): Enzymes such as MMP-9 are crucial for degrading the extracellular matrix, facilitating cell invasion.

  • Tissue Inhibitors of Metalloproteinases (TIMPs): These proteins, including TIMP-2, inhibit the activity of MMPs. An increase in the TIMP/MMP ratio can suppress metastasis.

Experimental Validation Workflow:

cluster_0 Functional Assays cluster_1 Enzymatic and Expression Analysis WoundHealing Wound Healing Assay Transwell Transwell Invasion Assay WoundHealing->Transwell Confirm anti-invasive effect Zymography Gelatin Zymography (MMP-9 activity) Transwell->Zymography Measure enzymatic activity qPCR RT-qPCR (MMP-9, TIMP-2 expression) Zymography->qPCR Analyze gene expression

Caption: Workflow for evaluating the anti-metastatic potential of this compound.

Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Treatment: Add this compound to the upper chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Targeting Protein Kinases in Cancer Signaling

Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer. The indazole scaffold is present in several approved kinase inhibitors.[5]

Potential Molecular Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[5][6][7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors.[5]

  • Aurora Kinases: These are involved in cell cycle regulation and are often overexpressed in tumors.[5]

Quantitative Data on Related Indazole Derivatives:

Compound ClassTarget KinaseIC50 ValueReference
1H-indazole derivativesFGFR42.4 nM[6]
Indazole-pyrimidine derivativesVEGFR-234.5 nM[5]
3-(Pyrrolopyridin-2-yl)indazoleAurora Kinase A-[5]

Anti-inflammatory Applications: Modulating the Inflammatory Response

Inflammation is a key component of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound could be a valuable lead compound in this therapeutic area.[8]

Potential Molecular Targets:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[8][9][10]

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.

Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound This compound Compound->NFkB Potential Inhibition Compound->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism of action of this compound.

Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product of the reaction (e.g., prostaglandin E2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antiprotozoal Activity: A New Avenue for Infectious Disease Treatment

Indazole derivatives have shown potent activity against various protozoan parasites.[1][9][10] This suggests a potential application for this compound in the treatment of infectious diseases.

Potential Pathogen Targets:

  • Giardia intestinalis

  • Entamoeba histolytica

  • Trichomonas vaginalis

Experimental Validation:

The primary method for validating antiprotozoal activity is through in vitro susceptibility assays.

Protocol: In Vitro Susceptibility Assay against Giardia intestinalis

  • Parasite Culture: Culture G. intestinalis trophozoites in a suitable medium.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Treatment: Add the compound dilutions to the parasite cultures.

  • Incubation: Incubate the cultures for a defined period (e.g., 48 hours).

  • Viability Assessment: Determine the number of viable parasites, for example, by using a hemocytometer or a viability stain.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth.

Neurological Disorders: Modulating GABA-A Receptors

Recent studies have explored the interaction of fluorophenyl-containing compounds with neurotransmitter receptors. Specifically, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a positive allosteric modulator of GABA-A receptors.[11]

Potential Molecular Target:

  • GABA-A Receptor: This is the major inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of the GABA-A receptor can enhance its inhibitory function, which is a therapeutic strategy for conditions like anxiety and epilepsy.

Experimental Validation:

Electrophysiological techniques are the gold standard for studying the effects of compounds on ion channels like the GABA-A receptor.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNAs encoding the subunits of the GABA-A receptor.

  • Electrophysiological Recording: Use the TEVC technique to measure the ion currents flowing through the GABA-A receptors in response to the application of GABA.

  • Compound Application: Apply this compound to the oocytes in the presence of a sub-maximal concentration of GABA.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the compound.

Conclusion and Future Directions

This compound is a promising scaffold with the potential to target a diverse range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders. The evidence from related compounds suggests that its mechanism of action may involve the modulation of key cellular processes such as apoptosis, cell migration, inflammatory signaling, and neurotransmission. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these potential therapeutic targets. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the pharmacological profile of this compound and to validate its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative for Screening 2-(4-fluorophenyl)indazole

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Specifically, derivatives of 2-phenyl-2H-indazole have shown potent antiprotozoal activity, in some cases exceeding the potency of the standard drug metronidazole.[2][4] Furthermore, the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting potential neurological applications.[5]

Given this landscape, this compound stands as a compound of significant interest. Its preliminary in-vitro screening is not a speculative exercise but a targeted strategy to rapidly elucidate its primary biological activities and potential liabilities. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to conduct this initial assessment. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating screening cascade.

The overall strategy is to first establish a safe therapeutic window through cytotoxicity testing, then explore its activity across the most common and "druggable" target classes—protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors—before finally assessing key safety pharmacology endpoints to de-risk future development.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Efficacy Screening (Single High Concentration) cluster_2 Phase 3: Preliminary Safety & Liability Assessment cluster_3 Phase 4: Hit Validation Compound This compound (Stock Solution) Cytotoxicity Cytotoxicity Profiling (e.g., MTT & LDH Assays) Compound->Cytotoxicity Determine Non-Toxic Concentration Range Kinase Kinase Panel (Biochemical Assay) Cytotoxicity->Kinase Proceed with Non-Toxic Conc. GPCR GPCR Panel (Cell-Based Assay) Cytotoxicity->GPCR NR Nuclear Receptor Panel (Cell-Based Assay) Cytotoxicity->NR Safety Safety Pharmacology Panel (e.g., hERG Channel Assay) Cytotoxicity->Safety Hit Hit Identification & Confirmation Kinase->Hit GPCR->Hit NR->Hit Safety->Hit DoseResponse Dose-Response Curves (IC50 / EC50 Determination) Hit->DoseResponse G cluster_0 MTT Assay (Metabolic Health) cluster_1 LDH Assay (Membrane Integrity) MTT_Start Treat Cells with Compound MTT_Incubate Incubate 24-48h MTT_Start->MTT_Incubate MTT_Add Add MTT Reagent MTT_Incubate->MTT_Add MTT_Formazan Live Cells Convert MTT -> Formazan MTT_Add->MTT_Formazan MTT_Read Solubilize & Read Absorbance (570nm) MTT_Formazan->MTT_Read LDH_Start Treat Cells with Compound LDH_Incubate Incubate 24-48h LDH_Start->LDH_Incubate LDH_Sample Collect Supernatant LDH_Incubate->LDH_Sample LDH_React Add LDH Reagent LDH_Sample->LDH_React LDH_Read Read Absorbance (490nm) LDH_React->LDH_Read Start Start->MTT_Start Start->LDH_Start G cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity Kinase_A Kinase PhosphoSubstrate_A P-Substrate-Biotin Kinase_A->PhosphoSubstrate_A + MgCl2 Substrate_A Substrate-Biotin Substrate_A->PhosphoSubstrate_A + MgCl2 ATP_A ATP ATP_A->PhosphoSubstrate_A + MgCl2 FRET FRET Signal PhosphoSubstrate_A->FRET Binding Creates Proximity Antibody_A Antibody_A->FRET Binding Creates Proximity Streptavidin_A Streptavidin_A->FRET Binding Creates Proximity Kinase_B Kinase NoPhospho_B No Phosphorylation Kinase_B->NoPhospho_B Substrate_B Substrate-Biotin Substrate_B->NoPhospho_B ATP_B ATP ATP_B->NoPhospho_B Inhibitor_B <2-(4-F-Ph)Indazole> Inhibitor_B->NoPhospho_B NoFRET No FRET Signal NoPhospho_B->NoFRET

References

A Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)indazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] The subject of this guide, 2-(4-fluorophenyl)indazole, is a compound of significant interest within this class. Its journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These parameters are not mere data points; they are the bedrock upon which successful formulation, accurate biological evaluation, and ultimately, clinical efficacy are built.

The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic aimed at enhancing metabolic stability and modulating physicochemical properties.[4][5][6][7][8] Fluorine's high electronegativity can influence the pKa of nearby functional groups and alter the molecule's lipophilicity, which in turn affects its solubility and permeability.[4][7] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound, grounded in authoritative protocols and field-proven insights.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and erratic therapeutic outcomes. Therefore, a precise and early assessment of solubility is paramount. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[9][10] It is a valuable tool in the early stages of drug discovery for quickly ranking compounds.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the amount of light scattered by suspended particles.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

  • Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate on a shaker for 10 minutes at room temperature to induce precipitation.

  • Measurement: Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.

  • Data Analysis: The kinetic solubility is determined by comparing the turbidity of the sample wells to a set of standards with known concentrations.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.

  • 2% Final DMSO Concentration: This concentration is a compromise between maintaining the compound's solubility in the initial solution and minimizing the co-solvent effect in the final aqueous buffer.

  • Nephelometry: This detection method is highly sensitive to the formation of fine precipitates, making it ideal for kinetic solubility assays.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[11][12] It is a more time-consuming but also more accurate measure of a compound's intrinsic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Addition of Solvent: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

Part 2: Intrinsic Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are the cornerstone of this assessment, as outlined in the ICH guidelines Q1A(R2).[13][14]

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[15][16][17] The goal is to achieve 5-20% degradation to identify the likely degradation products and establish the stability-indicating nature of the analytical methods.[13][16]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Analyze Samples API This compound (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose Results Identify Degradants Elucidate Pathways Method Validation Analysis->Results Interpret Data

Caption: Workflow for forced degradation studies.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature. Neutralize the solution before analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature.
Thermal Degradation Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19][20] A control sample should be stored in the dark.
Anticipated Degradation Pathways of Indazoles

A known degradation pathway for indazole derivatives is phototransposition. Upon exposure to UV radiation, 2H-indazoles can rearrange to form the more stable benzimidazole isomers.[15] This transformation is a critical consideration for the handling and formulation of this compound. Oxidative and hydrolytic degradation at the indazole ring are also possible.

Degradation_Pathway Indazole This compound ExcitedState Excited State (2H-tautomer) Indazole->ExcitedState UV Irradiation Benzimidazole 2-amino-N-(4-fluorophenyl)benzonitrile (Intermediate) ExcitedState->Benzimidazole Photochemical Rearrangement FinalProduct 2-(4-fluorophenyl)benzimidazole Benzimidazole->FinalProduct Cyclization

Caption: Potential photodegradation pathway of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[21][22] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the workhorse for this purpose.[23][24]

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to assess the separation of the parent compound from its degradation products.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve optimal resolution between all peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[24]

Summary of Key Physicochemical Data for this compound

PropertyValue/InformationSource
Molecular Formula C₁₃H₉FN₂PubChem
Molecular Weight 212.23 g/mol PubChem
Melting Point 110–111 °C[13]
Appearance White solid[13]
Aqueous Solubility Data not available; expected to be low based on related structures.-
Chemical Stability Stable under recommended storage conditions. Susceptible to photodegradation.[15][25]

Conclusion: A Roadmap to De-risking Drug Development

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By implementing these methodologies, researchers and drug development professionals can generate the critical data needed to make informed decisions, de-risk their projects, and pave the way for the successful development of new therapeutic agents. The principles and protocols outlined herein are not merely a set of instructions but a strategic approach to understanding and mastering the physicochemical properties of this important class of molecules.

References

Quantum Chemical Calculations for 2-Aryl-Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the integration of computational chemistry has become indispensable. Among the myriad of molecular scaffolds, the 2-aryl-indazole core has emerged as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for leveraging quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of 2-aryl-indazole derivatives. By understanding the "why" behind the "how," we can accelerate the rational design of more effective and specific therapeutic agents.

The 2-Aryl-Indazole Scaffold: A Versatile Pharmacophore

The indazole ring system, a bicyclic heteroaromatic compound, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[6][7] The 1H-tautomer is generally more thermodynamically stable.[6][7] However, the substitution of an aryl group at the N2 position gives rise to the 2-aryl-indazole scaffold, a motif found in numerous biologically active molecules.[2][8][9][10] The unique electronic properties conferred by the two nitrogen atoms within the aromatic system make indazoles intriguing candidates for drug design.[4] Their derivatives have been successfully developed into commercial drugs and are prominent in ongoing clinical trials for various diseases.[1][4][6]

The diverse biological activities of 2-aryl-indazoles stem from their ability to interact with a range of biological targets. These interactions are governed by the molecule's three-dimensional structure, electronic properties, and reactivity, all of which can be effectively modeled using quantum chemical calculations.

The Theoretical Cornerstone: An Overview of Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations for drug-like molecules is Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of many-body systems, such as molecules, by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for computational chemists.

A key aspect of DFT is the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has been shown to provide reliable results for indazole derivatives.[1] The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. A commonly employed and effective basis set for molecules of this size is the 6-311+G(d,p) or a similar Pople-style basis set, which provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions.[1]

A Practical Workflow for Quantum Chemical Calculations of 2-Aryl-Indazoles

The following section outlines a validated, step-by-step protocol for performing quantum chemical calculations on 2-aryl-indazole derivatives. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Preparation and Optimization

The initial step involves the construction of the 3D molecular structure of the 2-aryl-indazole derivative of interest. This can be done using molecular building software. It is crucial to ensure correct atom connectivity and stereochemistry.

Once the initial structure is built, a geometry optimization must be performed. This is a computational process that finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a critical step, as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09/16, ORCA, or other quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311+G(d,p).

  • Input: A 3D coordinate file of the 2-aryl-indazole derivative.

  • Procedure:

    • Set up the calculation with the specified functional and basis set.

    • Specify the "Opt" keyword to perform a geometry optimization.

    • Run the calculation.

  • Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[1] The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[1][11] A smaller HOMO-LUMO gap suggests higher reactivity.[11]

Data Presentation: Calculated Properties of a Representative 2-Aryl-Indazole

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVElectron-donating potential
LUMO Energy-1.8 eVElectron-accepting potential
HOMO-LUMO Gap (ΔE)4.7 eVChemical stability and reactivity
Dipole Moment2.5 DebyeMolecular polarity
Step 3: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions indicate areas of low electron density (electrophilic).

Step 4: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can be used to calculate the partial charges on each atom, which is useful for understanding the molecule's polarity and its interactions with other molecules.[7] NBO analysis can also provide insights into intramolecular interactions, such as hyperconjugation.[7]

Integrating Quantum Chemical Calculations with Drug Discovery Pipelines

Quantum chemical calculations are not performed in isolation. They are a powerful component of a larger drug discovery workflow that includes experimental techniques and other computational methods.

Quantitative Structure-Activity Relationship (QSAR) Studies

The descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) models.[12][13][14] QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[12][13][15] A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[13]

Molecular Docking and Dynamics

The optimized geometries and partial charges obtained from quantum chemical calculations are essential for performing accurate molecular docking and molecular dynamics (MD) simulations.[1][3][16][17][18] Molecular docking predicts the preferred binding orientation of a ligand to a protein target.[1][17] MD simulations can then be used to study the stability of the ligand-protein complex over time and to calculate binding free energies.[3][16]

Visualizing the Computational Workflow

The following diagram illustrates the interconnectedness of the various computational steps in the analysis of 2-aryl-indazoles.

G cluster_0 Initial Steps cluster_1 Property Calculations cluster_2 Application in Drug Discovery Molecular_Structure_Building 1. Molecular Structure Building Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Molecular_Structure_Building->Geometry_Optimization Initial Coordinates Frequency_Calculation 3. Frequency Calculation (Validation) Geometry_Optimization->Frequency_Calculation Optimized Geometry FMO_Analysis 4. FMO Analysis (HOMO, LUMO, Gap) Frequency_Calculation->FMO_Analysis MEP_Mapping 5. MEP Mapping Frequency_Calculation->MEP_Mapping NBO_Analysis 6. NBO Analysis (Atomic Charges) Frequency_Calculation->NBO_Analysis QSAR 7. QSAR Modeling FMO_Analysis->QSAR Docking_MD 8. Molecular Docking & MD Simulations NBO_Analysis->Docking_MD Lead_Optimization 9. Lead Optimization QSAR->Lead_Optimization Docking_MD->Lead_Optimization

References

Methodological & Application

Synthesis of 2-(4-fluorophenyl)indazole via Cadogan Reaction: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(4-fluorophenyl)indazole, a key heterocyclic scaffold in medicinal chemistry. We detail a robust, two-step protocol beginning with the synthesis of an N-(2-nitrobenzylidene)-4-fluoroaniline precursor, followed by a classical Cadogan reductive cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, a step-by-step experimental workflow, optimization strategies, and critical safety considerations. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot the methodology effectively.

Introduction and Significance

The 2-aryl-2H-indazole core is a privileged structure in modern pharmacology, appearing in molecules designed to modulate critical biological targets such as PARP, VEGF, and glucocorticoid receptors.[1][2] Its rigid, planar geometry and specific hydrogen bonding capabilities make it an ideal scaffold for developing potent and selective therapeutic agents. Consequently, reliable and scalable synthetic routes to access these molecules are of paramount importance.

The Cadogan reaction, a reductive cyclization of ortho-nitro compounds mediated by trivalent phosphorus reagents, stands as a classic and powerful method for constructing nitrogen-containing heterocycles.[3] While traditionally requiring harsh thermal conditions, modern adaptations have made it a more versatile and accessible tool.[4] This guide focuses on the application of the Cadogan reaction to synthesize this compound, providing a clear pathway from common starting materials to the purified target compound.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages: (A) the formation of an imine precursor, and (B) the key Cadogan reductive cyclization to form the indazole ring.

A. Precursor Synthesis: The reaction begins with the condensation of o-nitrobenzaldehyde and 4-fluoroaniline to form the Schiff base, N-(2-nitrobenzylidene)-4-fluoroaniline. This is a straightforward and high-yielding reaction that sets the stage for the subsequent cyclization.

B. The Cadogan Cyclization Mechanism: The core of the synthesis is the deoxygenative cyclization of the nitro-imine precursor. While the precise mechanism has been a subject of study, a nitrene-based pathway is the most widely accepted model.[1][5] The trivalent phosphorus reagent, typically triethyl phosphite or a trialkylphosphine, acts as the oxygen acceptor.

The key mechanistic steps are:

  • Initial Deoxygenation: The trivalent phosphite (P(OR)₃) attacks an oxygen atom of the nitro group, forming a phosphorus-oxygen bond and eliminating a molecule of the corresponding phosphate (O=P(OR)₃). This step is repeated, reducing the nitro group first to a nitroso intermediate.

  • Nitrene Formation: The nitroso intermediate is further deoxygenated by another equivalent of the phosphite reagent to generate a highly reactive nitrene intermediate.

  • Intramolecular Cyclization: The electrophilic nitrene rapidly undergoes an intramolecular cyclization by attacking the imine nitrogen, forming the crucial N-N bond of the indazole ring system.

  • Aromatization: The resulting five-membered ring intermediate aromatizes to yield the stable this compound product.

Cadogan_Mechanism Fig. 1: Proposed Mechanism of the Cadogan Reaction cluster_0 Precursor cluster_1 Deoxygenation Cascade cluster_2 Cyclization & Product Formation Precursor N-(2-nitrobenzylidene)-4-fluoroaniline Nitroso Nitroso Intermediate Precursor->Nitroso + P(OEt)₃ - OP(OEt)₃ Nitrene Nitrene Intermediate Nitroso->Nitrene + P(OEt)₃ - OP(OEt)₃ Cyclized Cyclized Intermediate Nitrene->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization

Caption: Fig. 1: Proposed Mechanism of the Cadogan Reaction

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Triethyl phosphite is flammable, has a strong unpleasant odor, and is an irritant.[6][7] High-boiling solvents can be toxic. Always perform these reactions in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of N-(2-nitrobenzylidene)-4-fluoroaniline (Precursor)

This protocol is adapted from standard imine formation procedures.[8]

  • Reagent Preparation: To a 100 mL round-bottomed flask, add o-nitrobenzaldehyde (10.0 g, 66.2 mmol, 1.0 equiv) and 4-fluoroaniline (7.35 g, 66.2 mmol, 1.0 equiv).

  • Reaction: Add 50 mL of ethanol to the flask. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heating: Heat the mixture to reflux with stirring for 1 hour. The solution will turn a deep yellow/orange color.

  • Isolation: After 1 hour, remove the heat source and allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Collect the resulting yellow crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the solid under vacuum to yield N-(2-nitrobenzylidene)-4-fluoroaniline. The product is typically of sufficient purity for the next step.

    • Expected Outcome: A bright yellow solid. Yields are typically >90%.

Part B: Cadogan Cyclization to this compound

This protocol utilizes triethyl phosphite as both the reagent and solvent, a classic approach for this reaction.[8]

  • Apparatus Setup: Assemble a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Attach a nitrogen or argon inlet to the top of the condenser to maintain an inert atmosphere. This is critical as triethyl phosphite can be oxidized by air at high temperatures.[9]

  • Reagent Charging: To the flask, add the precursor N-(2-nitrobenzylidene)-4-fluoroaniline (5.0 g, 20.5 mmol, 1.0 equiv).

  • Solvent/Reagent Addition: Carefully add triethyl phosphite (25 mL, 146 mmol, ~7 equiv) to the flask. The large excess serves as both the reducing agent and the reaction solvent.

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.

  • Reaction Heating: Immerse the flask in a preheated oil bath at 150-160 °C. The reaction is typically heated for 6-8 hours with vigorous stirring.

    • Causality: The high temperature is necessary to overcome the activation energy for the deoxygenation of the nitro group by the phosphite reagent.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The product spot will be UV-active and should have a different Rf value than the starting material.

  • Work-up and Purification: a. Cooling: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. The mixture will be a dark, viscous liquid. b. Solvent Removal: Remove the excess triethyl phosphite and the triethyl phosphate byproduct via vacuum distillation. A short-path distillation apparatus is recommended. The residue will be a dark, oily solid. c. Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Column Packing: Pack the column using a slurry of silica gel in hexanes.
    • Loading: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry onto the column.
    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect the fractions containing the desired product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield this compound as a solid.

    • Expected Outcome: A white to off-white solid. Spectroscopic data should be consistent with previously reported values.[11]

Key Reaction Parameters and Data

The choice of phosphorus reagent and solvent system can significantly impact reaction conditions and outcomes. While the classic high-temperature triethyl phosphite method is robust, milder conditions have been developed.

ParameterCondition A: Classic CadoganCondition B: Milder PhosphineRationale & Notes
P(III) Reagent Triethyl phosphiteTri-n-butylphosphineTrialkylphosphines are often more potent reducing agents, allowing for lower temperatures.[4]
Equivalents ~5-7 (serves as solvent)~2.5Stoichiometric excess is required to drive the deoxygenation.
Solvent None (neat reagent)Isopropanol (i-PrOH)High-boiling solvents like o-dichlorobenzene are also effective but pose greater toxicity risks. i-PrOH is a safer, milder alternative.[4][12]
Temperature 150 - 160 °C80 °CLower temperatures reduce the risk of thermal decomposition and side-product formation.[4]
Reaction Time 6 - 8 hours12 - 24 hoursMilder conditions often necessitate longer reaction times to achieve full conversion.
Typical Yield 60 - 75%70 - 85%Milder, more controlled conditions can often lead to higher isolated yields.
Reference [8][4]

Troubleshooting and Optimization Workflow

Even well-established reactions can present challenges. Below is a workflow for addressing common issues.

Troubleshooting_Workflow Fig. 2: Troubleshooting the Cadogan Cyclization Start Reaction Outcome Analysis (TLC/LCMS) Problem1 Incomplete Reaction / Low Conversion Start->Problem1 Problem2 Multiple Side Products Start->Problem2 Problem3 Purification Difficulty Start->Problem3 Success High Yield, Pure Product Start->Success Sol1a Increase Reaction Time Problem1->Sol1a Yes Sol1b Increase Temperature Problem1->Sol1b Yes Sol1c Increase P(III) Reagent Equivalents Problem1->Sol1c Yes Sol2a Lower Reaction Temperature Problem2->Sol2a Yes Sol2b Ensure Rigorous Inert Atmosphere Problem2->Sol2b Yes Sol2c Optimize Chromatography Gradient Problem2->Sol2c Yes Sol3a Use High-Vacuum Distillation for P(V) Oxide Problem3->Sol3a For P(OEt)₃ Sol3b Triturate Crude with Hexane to Precipitate PPh₃O Problem3->Sol3b If using PPh₃ Sol1a->Start Re-run Sol1b->Start Re-run Sol1c->Start Re-run Sol2a->Start Re-run Sol2b->Start Re-run

Caption: Fig. 2: Troubleshooting the Cadogan Cyclization

  • Issue: Incomplete Reaction: If the starting material persists, the reaction may not have reached the required activation energy.

    • Solution 1: Extend the reaction time.

    • Solution 2: Incrementally increase the reaction temperature by 10 °C. Studies have shown a strong temperature dependence on conversion rates, especially when using phosphines in high-boiling solvents.[10][13]

    • Solution 3: Add an additional equivalent of the phosphorus reagent, as it may have been consumed by trace oxygen or water.

  • Issue: Significant Side Product Formation: The formation of multiple byproducts often points to decomposition at high temperatures or undesired side reactions.

    • Solution 1: Attempt the reaction at a lower temperature, potentially switching to a more reactive phosphine like tri-n-butylphosphine if using triethyl phosphite.[4]

    • Solution 2: Ensure the inert atmosphere is strictly maintained throughout the reaction. Oxygen can lead to complex side reactions.

  • Issue: Difficulty Removing Byproducts: The phosphate or phosphine oxide byproducts can be challenging to separate from the desired product.

    • Solution 1 (for Triethyl Phosphate): Use a good vacuum pump (<1 mmHg) for distillation, as the byproduct has a relatively high boiling point.

    • Solution 2 (for Triphenylphosphine Oxide): If using triphenylphosphine, the resulting oxide (PPh₃O) is a crystalline solid. It can often be removed by dissolving the crude reaction mixture in a minimal amount of a polar solvent (like dichloromethane) and then adding a large volume of a non-polar solvent (like hexanes or diethyl ether) to precipitate the oxide, which can then be filtered off.[12]

References

Application Notes and Protocols: A Comprehensive Guide to the N-Arylation of Indazole with 4-Fluorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth scientific background for the N-arylation of indazole with 4-fluorophenyl boronic acid, a critical transformation in medicinal chemistry for the synthesis of bioactive molecules. We will explore the prevalent catalytic systems, primarily the Copper-Catalyzed Chan-Lam coupling and the Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document offers a step-by-step experimental procedure, discusses the mechanistic underpinnings of each method, and addresses key challenges such as regioselectivity. The provided protocols are designed to be robust and reproducible, empowering researchers to confidently synthesize N-arylated indazoles for applications in drug discovery and development.

Introduction: The Significance of N-Arylated Indazoles

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] The strategic functionalization of the indazole core, particularly at the nitrogen atoms, allows for the fine-tuning of its pharmacological profile. The introduction of an aryl group at the N1 or N2 position can significantly impact the molecule's potency, selectivity, and pharmacokinetic properties. The 4-fluorophenyl moiety, in particular, is a common substituent in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.

The synthesis of N-arylated indazoles is therefore a crucial step in the development of novel therapeutics. This guide will focus on the reaction between indazole and 4-fluorophenyl boronic acid, a readily available and versatile coupling partner.

Mechanistic Overview: Pathways to C-N Bond Formation

The N-arylation of indazole with an arylboronic acid can be achieved through several powerful cross-coupling methodologies. The two most prominent approaches are the copper-catalyzed Chan-Lam coupling and palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Chan-Lam Coupling: A Copper-Catalyzed Approach

The Chan-Lam coupling is an oxidative cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a C-N bond.[2] It typically utilizes a copper catalyst, an oxidant (often atmospheric oxygen), and a base. The reaction is attractive for its generally mild conditions and the use of a relatively inexpensive and less toxic metal catalyst compared to palladium.

The proposed mechanism for the Chan-Lam coupling is outlined below:

Chan_Lam_Mechanism cluster_0 Catalytic Cycle CuII Cu(II) Source (e.g., Cu(OAc)₂) Intermediate1 [Indazole-Cu(II)] Complex CuII->Intermediate1 Ligand Exchange Indazolate Indazolate Anion Indazolate->Intermediate1 BoronicAcid Ar-B(OH)₂ (4-Fluorophenyl boronic acid) Intermediate2 [Ar-Cu(III)-Indazole] Complex BoronicAcid->Intermediate2 Intermediate1->Intermediate2 Transmetalation Product N-Aryl Indazole Intermediate2->Product Reductive Elimination CuI Cu(I) Product->CuI CuI->CuII Oxidation (O₂ from air)

Figure 1: Proposed catalytic cycle for the Chan-Lam N-arylation of indazole.

In this cycle, the Cu(II) catalyst first coordinates with the deprotonated indazole. Transmetalation with the arylboronic acid forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated indazole and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly versatile and widely used for the formation of C-N bonds. While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, variations of this reaction can be adapted for N-arylation. The Buchwald-Hartwig amination is another powerful palladium-catalyzed method specifically designed for C-N bond formation.[1]

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura type reactions) or coordination-deprotonation (for Buchwald-Hartwig type reactions), and reductive elimination.

Palladium_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd [Ar-Pd(II)-X]Lₙ Pd0->OxAdd Oxidative Addition ArylHalide Ar-X (Aryl Halide/Triflate) ArylHalide->OxAdd Transmetalation [Ar-Pd(II)-Indazole]Lₙ OxAdd->Transmetalation Coordination & Deprotonation (Buchwald-Hartwig) or Transmetalation (Suzuki-Miyaura) Indazole Indazole Indazole->Transmetalation Base Base Base->Transmetalation Product N-Aryl Indazole Transmetalation->Product Reductive Elimination Product->Pd0

Figure 2: Generalized catalytic cycle for Palladium-catalyzed N-arylation.

The choice between copper and palladium catalysis often depends on the specific substrates, desired reaction conditions, and cost considerations. Palladium catalysts can offer higher reactivity and broader substrate scope but are generally more expensive and sensitive to air and moisture.

Key Experimental Parameters and Optimization

The success of the N-arylation reaction is highly dependent on the careful selection and optimization of several key parameters.

ParameterCopper-Catalyzed (Chan-Lam)Palladium-Catalyzed (Suzuki/Buchwald)Rationale and Considerations
Catalyst CuI, Cu(OAc)₂, Cu₂O[4]Pd(OAc)₂, Pd₂(dba)₃[1][5]The choice of metal and its oxidation state is fundamental to the catalytic cycle.
Ligand 1,10-Phenanthroline, N,N'-Dimethylethylenediamine[6]Xantphos, DavePhos, XPhos[5]Ligands stabilize the metal center, enhance its reactivity, and can influence regioselectivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃[6]Cs₂CO₃, K₃PO₄, NaOtBu[5]The base is crucial for the deprotonation of indazole, making it a more potent nucleophile.
Solvent DMF, DMSO, Dioxane[5]Toluene, Dioxane, DMF[5][7]The solvent must solubilize the reactants and facilitate the reaction at the desired temperature.
Temperature 80-150 °C[5]80-120 °C[5]Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition.
Atmosphere Air (for Chan-Lam) or Inert (Argon/Nitrogen)Inert (Argon or Nitrogen)Chan-Lam often utilizes atmospheric oxygen as the oxidant, while palladium catalysts are typically air-sensitive.

Experimental Protocol: Copper-Catalyzed N-Arylation of Indazole

This protocol provides a general procedure for the Chan-Lam N-arylation of indazole with 4-fluorophenyl boronic acid. It is recommended to optimize the reaction conditions for specific substrates and scales.

Materials and Reagents
  • Indazole

  • 4-Fluorophenyl boronic acid

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Condenser (if refluxing)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup Reagents   - Add Indazole (1.0 mmol),     4-fluorophenyl boronic acid (1.2 mmol),     CuI (0.1 mmol), 1,10-Phenanthroline (0.2 mmol),     and K₂CO₃ (2.0 mmol) to a dry Schlenk flask. Setup->Reagents Solvent   - Add anhydrous DMF (5 mL). Reagents->Solvent Degas   - Degas the mixture by bubbling with     Argon for 15 minutes. Solvent->Degas Reaction 2. Reaction Degas->Reaction Heating   - Heat the reaction mixture to 120 °C     with vigorous stirring for 12-24 hours. Reaction->Heating Monitoring   - Monitor the reaction progress by TLC. Heating->Monitoring Workup 3. Workup Monitoring->Workup Cooling   - Cool the reaction to room temperature. Workup->Cooling Dilution   - Dilute with ethyl acetate (20 mL)     and filter through Celite. Cooling->Dilution Washing   - Wash the filtrate with water (2 x 15 mL)     and then with brine (15 mL). Dilution->Washing Drying   - Dry the organic layer over anhydrous Na₂SO₄. Washing->Drying Purification 4. Purification Drying->Purification Concentration   - Concentrate the organic layer under     reduced pressure. Purification->Concentration Chromatography   - Purify the crude product by column     chromatography on silica gel. Concentration->Chromatography

Figure 3: Experimental workflow for the copper-catalyzed N-arylation of indazole.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add indazole (1.0 mmol, 1.0 equiv.), 4-fluorophenyl boronic acid (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add anhydrous dimethylformamide (5 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-fluorophenyl)indazole.

Addressing the Challenge of Regioselectivity: N1 vs. N2 Arylation

A significant challenge in the N-arylation of unsubstituted indazole is the potential for the formation of two regioisomers: the N1- and N2-arylated products. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8] However, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the regioselectivity of the arylation.

  • Steric Hindrance: Bulky substituents on the indazole ring or the arylating agent can favor arylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of the substituents on both the indazole and the arylboronic acid can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.

  • Reaction Conditions: It has been observed that in some cases, kinetic control (lower temperature, shorter reaction time) may favor the N2-isomer, while thermodynamic control (higher temperature, longer reaction time) can lead to the more stable N1-isomer.[9]

For the N-arylation of unsubstituted indazole, a mixture of N1 and N2 isomers is often obtained. Careful optimization of the reaction conditions and thorough characterization of the product mixture are essential. In many cases, chromatographic separation of the isomers is necessary.

Safety and Handling Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritants. Copper and palladium compounds can be toxic.

  • Solvents: DMF and DMSO are high-boiling point solvents and should be handled in a well-ventilated fume hood. Toluene is flammable.

  • Inert Atmosphere: When using air-sensitive palladium catalysts, ensure that the reaction is set up under an inert atmosphere of argon or nitrogen.[5]

  • Pressure: When using sealed tubes for reactions at elevated temperatures, be aware of the potential for pressure buildup. Use a blast shield.

Conclusion

The N-arylation of indazole with 4-fluorophenyl boronic acid is a valuable transformation for the synthesis of potentially bioactive compounds. Both copper- and palladium-catalyzed methods offer effective routes to the desired products. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields and, in some cases, control the regioselectivity of the reaction. The detailed protocol provided in this guide serves as a robust starting point for the successful synthesis and exploration of novel N-arylated indazole derivatives in the pursuit of new therapeutic agents.

References

Application Notes & Protocols: Characterization of 2-(4-fluorophenyl)indazole as a Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-GABA-24FPI-2601

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its profound influence on neuronal excitability makes it a critical target for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[2] The indazole scaffold, a bioisostere of phenol, is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[3][4] This document provides a comprehensive guide for the characterization of 2-(4-fluorophenyl)indazole, a novel indazole derivative, as a potential positive allosteric modulator (PAM) of the GABA-A receptor. We present detailed protocols for determining its binding affinity, functional potentiation, and high-throughput screening suitability, establishing a foundational framework for its preclinical evaluation.

Introduction: The Rationale for Investigating this compound

The therapeutic efficacy of classical benzodiazepines validates the GABA-A receptor as a druggable target. However, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and dependence, which are linked to their non-selective activity across different GABA-A receptor subtypes.[5] The development of subtype-selective PAMs, particularly those that spare the α1 subunit (associated with sedation), is a key objective in modern neuropharmacology.[5]

Indazole derivatives are prevalent in pharmaceuticals, exhibiting diverse activities including anticancer and anti-inflammatory properties.[3][6] The synthesis of N-arylindazoles, such as this compound, is well-established, making this chemical space accessible for drug discovery programs.[7][8][9] Based on structural similarities to other CNS-active scaffolds, we hypothesize that this compound may interact with allosteric sites on the GABA-A receptor. These application notes provide the necessary protocols to rigorously test this hypothesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₃H₉FN₂[10]
Molecular Weight 212.23 g/mol [10]
Canonical SMILES C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F[10]
InChI Key UFWIRXQJFZPQEH-UHFFFAOYSA-N[10]
The GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric complex that forms a chloride-permeable pore.[1] The binding of GABA to its orthosteric site (at the β+/α- interface) triggers channel opening, leading to chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[1] Positive allosteric modulators, such as benzodiazepines, bind to a distinct allosteric site (typically the α+/γ- interface) and enhance the effect of GABA, increasing the frequency or duration of channel opening without directly activating the receptor themselves.[1][5]

Figure 1. GABA-A receptor signaling and modulation.

Experimental Protocols

The following section details three core experimental workflows for the comprehensive characterization of this compound.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the benzodiazepine allosteric site on various GABA-A receptor subtypes.

Causality: A radioligand binding assay provides a direct measure of the physical interaction between the test compound and the receptor target.[11] By competing with a known radiolabeled ligand (e.g., [³H]flumazenil), we can calculate the affinity of our unlabeled compound.[12] Performing this assay with membranes from cells expressing specific receptor subtypes allows for the determination of subtype selectivity.

Binding_Assay_Workflow start Start prep Prepare Membranes from cells expressing specific GABA-A receptor subtypes start->prep incubate Incubate Membranes with: 1. [³H]flumazenil (Radioligand) 2. Varying concentrations of   this compound prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC₅₀ and Kᵢ values) quantify->analyze end End analyze->end

Figure 2. Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[13]

    • Perform a series of centrifugation steps to isolate the cell membrane fraction, with washes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13][14]

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • Binding Buffer

      • A fixed concentration of radioligand (e.g., 1 nM [³H]flumazenil).

      • Serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) or vehicle for total binding.

      • A saturating concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam) for non-specific binding.

      • Thawed membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[13]

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Presentation:

GABA-A SubtypeKᵢ for this compound (nM)
α1β2γ2150.5
α2β2γ225.2
α3β2γ230.8
α5β2γ285.7
Protocol 2: Automated Patch-Clamp Electrophysiology

Objective: To functionally characterize this compound as a PAM by measuring its effect on GABA-evoked chloride currents.

Causality: While binding assays confirm interaction, electrophysiology provides a functional readout of the consequences of that interaction.[15] By holding a cell at a fixed voltage and applying GABA, we can measure the resulting ion flow (current). A PAM will increase the current evoked by a sub-maximal concentration of GABA, providing a measure of functional potentiation or efficacy.[16] Automated patch-clamp systems allow for higher throughput than manual patching.[17]

Ephys_Workflow start Start cell_prep Prepare Cell Suspension (HEK293 cells expressing a single GABA-A receptor subtype) start->cell_prep apc_setup Load Cells and Buffers into Automated Patch-Clamp System (e.g., QPatch) cell_prep->apc_setup seal Establish Whole-Cell Configuration apc_setup->seal gaba_ec20 Apply GABA at EC₂₀ to establish baseline current seal->gaba_ec20 co_apply Co-apply GABA EC₂₀ with varying concentrations of This compound gaba_ec20->co_apply record Record Chloride Current (Voltage-clamp at -80 mV) co_apply->record analyze Data Analysis (Calculate EC₅₀ and % Potentiation) record->analyze end End analyze->end

Figure 3. Automated Patch-Clamp Electrophysiology Workflow.

Methodology:

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293 or CHO) expressing the desired human GABA-A receptor subtype (e.g., α1β3γ2). Culture cells according to standard protocols.[15]

  • Automated Patch-Clamp Procedure:

    • Prepare a single-cell suspension and load it into the automated patch-clamp instrument.

    • Use standard extracellular (ECS) and intracellular (ICS) solutions. For example:

      • ECS (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose, pH 7.4.[17]

      • ICS (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2.[17]

    • The instrument will automatically capture cells and form gigaseals to achieve whole-cell configuration.

    • Clamp cells at a holding potential of -80 mV.[16]

  • Compound Application and Recording:

    • First, determine the GABA concentration that elicits ~20% of the maximal response (EC₂₀) for the specific cell line.

    • Establish a stable baseline response by applying the GABA EC₂₀ concentration for a short duration (e.g., 3 seconds) followed by a washout period.[18]

    • To test for modulatory effects, pre-incubate the cell with varying concentrations of this compound (e.g., 1 nM to 30 µM) for 1-3 minutes, followed by co-application of the test compound with GABA EC₂₀.[17][19]

    • Record the peak current response for each concentration.

  • Data Analysis:

    • Normalize the current potentiation by dividing the peak current in the presence of the test compound by the baseline GABA EC₂₀ current.

    • Plot the percent potentiation against the log concentration of this compound.

    • Use non-linear regression to calculate the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximal potentiation).

Hypothetical Data Presentation:

GABA-A SubtypeEC₅₀ for Potentiation (nM)Max Potentiation (% of GABA EC₂₀)
α1β3γ2215.3120%
α2β3γ245.1450%
α3β3γ258.9410%
α5β3γ2112.6250%
Protocol 3: High-Throughput Screening (HTS) with a Fluorescence-Based Assay

Objective: To enable rapid screening and characterization of compound libraries based on this compound using a functional, cell-based assay.

Causality: While patch-clamp is the gold standard, its throughput is limited. Fluorescence-based assays, such as those using a halide-sensing Yellow Fluorescent Protein (YFP), offer a robust and scalable alternative for HTS.[20] In this assay, YFP fluorescence is quenched by iodide influx through the activated GABA-A channel. A PAM will enhance GABA-induced iodide influx, leading to greater fluorescence quenching, which can be measured on a plate reader.[20]

HTS_Workflow start Start cell_prep Plate Cells Co-expressing GABA-A Receptor and Halide-Sensing YFP start->cell_prep pre_incubate Pre-incubate cells with This compound or other test compounds cell_prep->pre_incubate read_1 Measure Baseline Fluorescence (Read 1) pre_incubate->read_1 add_stimulus Add Stimulus Solution (GABA + Iodide Buffer) read_1->add_stimulus read_2 Measure Final Fluorescence (Read 2) add_stimulus->read_2 analyze Data Analysis (Calculate % Quench and Z'-factor) read_2->analyze end End analyze->end

Figure 4. YFP-Based High-Throughput Screening Workflow.

Methodology:

  • Cell Line Generation:

    • Generate a stable cell line (e.g., CHO-K1) co-expressing the desired GABA-A receptor subtype and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[20]

  • Assay Procedure:

    • Plate the cells in 384-well microplates and allow them to form a confluent monolayer.

    • Wash the cells with a buffer (e.g., PBS).

    • Add the test compound (this compound) at various concentrations and incubate.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Read 1).

    • Add a stimulus solution containing a fixed concentration of GABA (e.g., EC₂₀) and an iodide salt (e.g., NaI). The iodide will replace chloride in the buffer.

    • Immediately measure the fluorescence again over time until the signal stabilizes (Read 2).

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching for each well.

    • Plot the percent quench against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀.

    • For HTS validation, calculate the Z'-factor to assess the robustness and quality of the assay.

Hypothetical Data Presentation:

CompoundEC₅₀ (nM)Max Quench (%)Assay Window (S/B)Z'-Factor
This compound 55.445%4.20.78
Diazepam (Control) 20.155%5.00.82

Interpretation and Future Directions

The combined results from these protocols will provide a detailed pharmacological profile of this compound.

  • Binding Data (Protocol 1): The Kᵢ values will reveal the compound's affinity and selectivity for different GABA-A receptor subtypes. A lower Kᵢ value at α2/α3/α5 subtypes compared to the α1 subtype would be a desirable profile for a non-sedating anxiolytic.[5]

  • Electrophysiology Data (Protocol 2): The EC₅₀ and Eₘₐₓ values quantify the compound's functional potency and efficacy. Strong potentiation at α2/α3-containing receptors would support its potential as an anxiolytic, while activity at α5-containing receptors might suggest pro-cognitive effects.

  • HTS Data (Protocol 3): A robust Z'-factor and a clear dose-response relationship would validate the use of this assay for screening chemical libraries to identify structurally related compounds with improved properties.

Should this compound demonstrate a promising profile (e.g., high affinity and potentiation at α2/α3 subtypes with weaker activity at α1), subsequent steps would include ADME/Tox profiling, pharmacokinetic studies, and evaluation in animal models of anxiety and epilepsy to establish in vivo efficacy and safety.

References

Application Note & Protocols: The 2-(4-fluorophenyl)indazole Scaffold as a Cornerstone in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of targeted therapeutics, protein kinases remain a paramount class of drug targets. The indazole core has emerged as a "privileged scaffold" due to its unique structural and electronic properties, enabling it to form key interactions within the ATP-binding pocket of numerous kinases.[1] This guide focuses specifically on the 2-(4-fluorophenyl)indazole moiety, a decorated scaffold that has proven instrumental in the development of potent and selective inhibitors for critical cancer and inflammation-related kinases.[1][2] The strategic placement of the N-aryl group, particularly the 4-fluorophenyl substituent, is not arbitrary; it is a deliberate design choice to exploit a deep hydrophobic pocket and form specific interactions, significantly enhancing binding affinity and selectivity.[3][4]

This document moves beyond a mere recitation of facts. We will dissect the causality behind the synthetic strategies, provide robust, step-by-step protocols for key transformations, and present case studies illustrating the scaffold's application in targeting kinases like p38 MAPK, PLK4, and VEGFR-2.[5][6][7] Each protocol is designed as a self-validating system, with clear checkpoints for characterization to ensure the integrity of your synthetic intermediates and final compounds.

Part 1: The Rationale - Why this compound?

The indazole ring system is a bioisostere of purine, the core of ATP. This inherent structural mimicry provides a foundational advantage for competitive kinase inhibition. The true power of the scaffold, however, is unlocked through its substitution pattern. N-2 arylation, specifically with a 4-fluorophenyl group, offers several key benefits:

  • Hydrophobic Pocket Occupancy: The phenyl ring effectively occupies the "hydrophobic pocket I" adjacent to the ATP-binding site in many kinases, a feature exemplified by its role in p38 MAPK inhibitors.[3][4]

  • Enhanced Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the protein backbone, fine-tuning the compound's potency.

  • Vector for Diversification: The indazole core provides multiple positions (e.g., C3, C5, C6) for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation, which can improve the in vivo half-life of drug candidates.

The following diagram illustrates a generalized workflow for developing kinase inhibitors from this scaffold, highlighting the key stages from initial synthesis to biological validation.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Validation Start Indazole Precursor (e.g., 3-Iodo-1H-indazole) N_Arylation Step 1: N2-Arylation with (4-fluorophenyl)boronic acid Start->N_Arylation Intermediate Core Scaffold: This compound N_Arylation->Intermediate Functionalization Step 2: C3-Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Functionalization Library Diverse Inhibitor Library Functionalization->Library Biochem Biochemical Assay (Kinase IC50) Library->Biochem Primary Screen Cellular Cellular Assay (Anti-proliferative EC50) Biochem->Cellular SAR SAR Analysis & Lead Opt. Cellular->SAR Lead Lead Candidate SAR->Lead

Caption: General workflow for this compound-based inhibitor development.

Part 2: Core Synthetic Protocol - Synthesis of a Key Building Block

This section provides a detailed, field-proven protocol for the synthesis of 3-iodo-2-(4-fluorophenyl)-2H-indazole , a versatile intermediate for further diversification via cross-coupling reactions.

Objective: To perform a regioselective N-2 arylation of 3-iodo-1H-indazole. The choice of a copper catalyst is critical here; while palladium is excellent for C-C or C-N coupling, copper(I) salts are particularly effective for promoting the N-arylation of azoles like indazole, often with superior regioselectivity for the N-2 position under these conditions.

Protocol: N-2 Arylation of 3-Iodo-1H-indazole

Materials:

  • 3-Iodo-1H-indazole (1.0 eq)

  • (4-fluorophenyl)boronic acid (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole, (4-fluorophenyl)boronic acid, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture will be a suspension.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Check for the consumption of the starting 3-iodo-1H-indazole.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the suspension through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to isolate the pure 3-iodo-2-(4-fluorophenyl)-2H-indazole.

  • Characterization (Self-Validation Step): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The N-2 isomer can be distinguished from the N-1 isomer by characteristic shifts in the NMR spectrum, particularly for the indazole protons.

Part 3: Application Case Studies

The this compound scaffold has been successfully applied to inhibit a range of kinases. The following diagram illustrates its general binding mode, followed by specific examples.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket I Solvent Solvent-Exposed Region Indazole Indazole Core Indazole->Hinge H-Bond Fluorophenyl 2-(4-Fluorophenyl) Fluorophenyl->Hydrophobic Hydrophobic Interaction R_Group R-Group (for selectivity/solubility) R_Group->Solvent Solvent Interaction

Caption: Generalized binding mode of this compound inhibitors.

Case Study 1: p38α MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses. The 4-fluorophenyl group is a classic motif in p38 inhibitors, fitting snugly into a hydrophobic pocket created by the kinase's DFG-out conformation.[3] Derivatives based on this scaffold have shown potent inhibition.[5]

Compound ID Structure (Core + Substituents) Kinase Target IC₅₀ (nM) Reference
15 2-(4-Fluorophenyl)-5-(pyrimidin-4-yl)imidazole derivativep38α MAPK250[5]
34 2-(4-Fluorophenyl)-5-(pyrimidin-4-yl)imidazole derivativep38α MAPK96[5]
3 2-(4-Fluorophenyl)-5-(pyridin-3-yl)imidazole derivativeCK1δ89[5]
31 2-(4-Fluorophenyl)-5-(pyridin-2-one)imidazole derivativeJAK262[5]
Table 1: Potency of related 4-fluorophenyl-imidazole inhibitors against various kinases. Note: While these examples are based on an imidazole core, the principle of the 4-fluorophenyl group targeting a hydrophobic pocket is directly transferable and foundational to the design of indazole-based inhibitors as well.[5]
Case Study 2: Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to several cancers.[6] The development of PLK4 inhibitors showcases a powerful example of lead optimization starting from the this compound scaffold.

A lead compound, 28t , showed acceptable kinase inhibitory activity (IC₅₀ = 74 nM) but had poor cellular effects.[6] Through rational design, including functional group migration, compound C05 was developed. C05 displayed exceptional potency and cellular activity.[6]

Compound ID Target Kinase IC₅₀ Cellular IC₅₀ (IMR-32) Cellular IC₅₀ (MCF-7) Reference
28t (Lead) PLK474 nMPoorPoor[6]
C05 (Optimized) PLK4< 0.1 nM0.948 µM0.979 µM[6]
Table 2: Lead optimization of a PLK4 inhibitor based on the indazole scaffold.[6]

This dramatic improvement underscores the scaffold's tunability. C05 was also found to be highly selective for PLK4 and effectively suppressed its autophosphorylation in Western blot analyses.[6]

Case Study 3: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[2] The indazole scaffold has been employed to create potent VEGFR-2 inhibitors.

In a recent study, a series of indazole derivatives were designed and synthesized as anti-angiogenic agents.[7] The most potent compound from this series demonstrated nanomolar inhibition of VEGFR-2 and suppressed tumor angiogenesis in a zebrafish model.[7]

Compound ID Target Kinase IC₅₀ (nM) Anti-angiogenic Activity Reference
30 VEGFR-21.24Potent[7]
Table 3: Example of a potent VEGFR-2 inhibitor featuring the indazole scaffold.[7]

References

Application Notes and Protocols for 2-(4-fluorophenyl)indazole in Antiprotozoal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Neglected Diseases

Protozoan infections, encompassing diseases like leishmaniasis, Chagas disease, and giardiasis, continue to impose a significant burden on global health, primarily affecting underserved populations in tropical and subtropical regions. The existing therapeutic arsenal is limited by issues of toxicity, emerging resistance, and complex administration routes, creating an urgent need for novel, safe, and effective antiprotozoal agents.[1][2] The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several clinically approved drugs for various indications.[3][4] Its unique structural and electronic properties allow for diverse functionalization and interaction with a wide range of biological targets. This has led to growing interest in its potential as a source of new antiprotozoal drugs.[5][6]

This application note focuses on a specific derivative, 2-(4-fluorophenyl)indazole, a member of the 2-phenyl-2H-indazole series that has demonstrated significant in vitro activity against several pathogenic protozoa.[3][7] We will explore its synthesis, proposed mechanism of action, and provide detailed protocols for its evaluation as a potential antiprotozoal lead compound.

Scientific Foundation: The Promise of the 2-Aryl-Indazole Core

The 2-phenyl-2H-indazole scaffold has been the subject of synthetic and medicinal chemistry studies, revealing key structure-activity relationships (SAR) for antiprotozoal activity. Research has consistently shown that substitution on the 2-phenyl ring plays a crucial role in modulating biological potency. Specifically, the presence of electron-withdrawing groups, such as the fluorine atom in this compound, is favorable for activity against protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[3][7][8] This suggests that the electronic properties of the phenyl ring are critical for target engagement.

While the precise molecular target of this compound in these parasites has not been definitively elucidated, studies on related nitro-indazole compounds offer valuable insights. The mechanism of action for some antiprotozoal indazoles is believed to involve the generation of reactive nitrogen species or the inhibition of essential parasitic enzymes that are distinct from their mammalian hosts, such as trypanothione reductase.[4] Given the microaerophilic or anaerobic nature of parasites like Giardia and Entamoeba, disruption of their unique energy metabolism pathways is another plausible mechanism.[8]

Proposed Mechanism of Action Pathway

The following diagram illustrates a hypothesized mechanism of action for this compound, drawing parallels from related nitroheterocyclic and indazole-based compounds. It is proposed that the compound may undergo bioreductive activation within the parasite, leading to the generation of cytotoxic radicals that damage essential biomolecules like DNA, or it may directly inhibit a critical metabolic enzyme.

Antiprotozoal_MoA cluster_0 Protozoan Parasite Compound This compound (Pro-drug) Activation Parasite-specific Reductase (e.g., PFOR) Compound->Activation Uptake & Reduction Target_Enzyme Essential Metabolic Enzyme (e.g., Trypanothione Reductase) Compound->Target_Enzyme Direct Binding (Alternative Hypothesis) Activated_Drug Activated Drug (Radical Species) Activation->Activated_Drug Biomolecules DNA, Proteins, Lipids Activated_Drug->Biomolecules Interaction Inhibition Enzyme Inhibition Target_Enzyme->Inhibition Damage Oxidative/Nitrosative Stress & Damage Biomolecules->Damage Cell_Death Parasite Cell Death Damage->Cell_Death Inhibition->Cell_Death

Caption: Hypothesized mechanisms of antiprotozoal action for this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and a related analogue against various protozoan parasites, alongside the standard-of-care drug, metronidazole, for comparison. The data highlights the potent activity of the indazole scaffold.

CompoundE. histolytica IC₅₀ (µM)G. intestinalis IC₅₀ (µM)T. vaginalis IC₅₀ (µM)Reference
This compound0.0510.0800.240[3]
2-(4-chlorophenyl)indazole0.0400.1200.180[8]
Metronidazole1.8900.4000.300[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following protocols provide a framework for the synthesis, in vitro screening, and cytotoxicity assessment of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and parasite strains.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-aryl-2H-indazoles.[3][4][9] It involves a one-pot reaction utilizing Cadogan's cyclization.

Workflow Diagram:

Synthesis_Workflow Start Reactants: - 2-Nitrobenzaldehyde - 4-Fluoroaniline - Triethyl phosphite Reaction One-Pot Reaction: 1. Add reactants to solvent (e.g., DMF). 2. Heat under N₂ atmosphere (e.g., 90-120°C). 3. Monitor by TLC. Start->Reaction Workup Aqueous Workup: 1. Cool reaction mixture. 2. Add water to precipitate product. 3. Extract with ethyl acetate. Reaction->Workup Purification Purification: Column Chromatography (Silica gel, Hexane/EtOAc gradient) Workup->Purification Characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable solvent like dimethylformamide (DMF).

  • Reagent Addition: Slowly add triethyl phosphite (3.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C under an inert nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiprotozoal Activity Assay

This protocol describes a general method for determining the IC₅₀ value of the test compound against axenically grown protozoa like G. intestinalis or T. vaginalis.[10]

Step-by-Step Methodology:

  • Parasite Culture: Culture trophozoites of the desired protozoan species (e.g., G. lamblia Portland-1 strain) in appropriate medium (e.g., modified Diamond's TYI-S-33 medium) supplemented with serum at 37°C.[10]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%, a level that is non-toxic to the parasites.

  • Assay Setup: Seed a 96-well microtiter plate with a known number of trophozoites (e.g., 1 x 10⁴ cells/well).

  • Drug Exposure: Add the serially diluted compound to the wells. Include a positive control (e.g., metronidazole), a negative control (cells with 0.1% DMSO), and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Viability Assessment: Determine the number of viable parasites in each well. This can be done by microscopic counting using a hemocytometer and trypan blue exclusion or by using a viability reagent like resazurin.[11][12]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.[10]

Protocol 3: In Vitro Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the selectivity of the compound by determining its toxicity to a mammalian cell line.

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., Vero kidney cells or L-6 rat skeletal myoblasts) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified incubator.[10][11]

  • Assay Setup: Seed a 96-well plate with cells (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a positive control (a known cytotoxic drug like podophyllotoxin) and a negative control (cells with 0.1% DMSO).[11]

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT or resazurin reduction assay, where the conversion of the dye by metabolically active cells is measured spectrophotometrically or fluorometrically.[12]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using the same method described for the IC₅₀ calculation. The selectivity index (SI) can then be calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 4: In Vivo Efficacy Model (General Framework)

Once promising in vitro activity and selectivity are established, in vivo studies are the next critical step. The choice of animal model depends on the target protozoan. For example, murine models are commonly used for leishmaniasis, malaria, and Chagas disease.[13][14][15][16][17]

General Steps:

  • Model Selection: Choose an appropriate animal model (e.g., BALB/c mice) and parasite strain that reliably reproduces key aspects of the human disease.[14][16]

  • Infection: Infect animals with the parasite via a relevant route (e.g., intraperitoneal injection for acute T. cruzi infection, footpad injection for L. major).[18][19]

  • Treatment: Once the infection is established (confirmed by parasitemia or lesion development), administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Include vehicle-treated and positive control (standard drug) groups.

  • Monitoring: Monitor the course of infection. This may involve measuring parasitemia in blood samples, lesion size, or animal survival.[20][21][22]

  • Endpoint Analysis: At the end of the study, determine the parasite burden in target organs (e.g., spleen and liver for visceral leishmaniasis) to assess the efficacy of the treatment.[14]

Conclusion and Future Directions

This compound represents a promising starting point for the development of new antiprotozoal drugs. Its potent in vitro activity and the established synthetic routes for its preparation make it an attractive candidate for further investigation. The protocols outlined in this note provide a comprehensive guide for researchers to synthesize, evaluate, and characterize this and related indazole derivatives.

Future work should focus on definitively identifying the molecular target(s) of this compound class within pathogenic protozoa, which will be instrumental in optimizing their activity and selectivity. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicology studies in relevant animal models, will be essential to advance these promising compounds toward clinical development.

References

Application Notes and Protocols for the Biological Evaluation of 2-Aryl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 2-Aryl-Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among these, 2-aryl-indazoles have emerged as a particularly promising class of molecules, demonstrating significant potential in oncology, inflammation, and infectious diseases.[4][5][6] Their diverse biological effects stem from their ability to interact with a variety of protein targets, often by functioning as kinase inhibitors.[7][8] This guide provides a comprehensive framework for the preclinical biological evaluation of novel 2-aryl-indazole derivatives, designed for researchers and drug development professionals. The protocols outlined herein are intended to be a robust starting point, adaptable to the specific therapeutic context of the compounds under investigation.

A Phased Approach to Biological Evaluation

A logical and stepwise progression is crucial for the efficient and informative evaluation of any new chemical entity. This guide proposes a three-phased approach, moving from broad-based cellular screening to detailed mechanistic studies and finally to in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation A Cytotoxicity Screening (e.g., MTT/MTS Assay) C Target Identification & Engagement (CETSA, Kinobeads) A->C Active Compounds B Phenotypic Screening (e.g., Anti-inflammatory Assay) B->C Active Compounds D Pathway Analysis (Western Blot, Reporter Assays) C->D Confirmed Target E In Vivo Efficacy (e.g., Xenograft Models) D->E Validated Mechanism F Safety & Toxicology (hERG, CYP450, Acute Toxicity) E->F Efficacious Compounds G cluster_0 CETSA Workflow A Compound Treatment Treat cells with 2-aryl-indazole or vehicle B Heat Shock Apply a temperature gradient to cell aliquots A->B C Lysis & Centrifugation Separate soluble from aggregated proteins B->C D Western Blot Analysis Quantify soluble target protein C->D E Data Analysis Plot melting curves to determine thermal shift D->E

References

Application Notes and Protocols for the Quantification of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive, validated analytical methodologies for the quantitative analysis of 2-(4-fluorophenyl)indazole. As a compound of interest within pharmaceutical research and forensic toxicology, its accurate quantification is paramount. We present two robust methods: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol suitable for complex biological matrices, and a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis in simpler matrices like bulk materials or formulations. This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, and method validation parameters.

Introduction and Analytical Strategy

This compound is a synthetic N-aryl indazole derivative. The indazole scaffold is a key feature in many pharmacologically active compounds, and N-aryl substitution can significantly influence a molecule's properties.[1][2] The emergence of various indazole derivatives as novel psychoactive substances (NPS) necessitates the development of sensitive and reliable analytical methods for their detection and quantification in diverse matrices.[3][4]

The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • For trace-level quantification in complex biological matrices (e.g., plasma, urine, oral fluid), where matrix components can interfere significantly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its ability to combine chromatographic separation with the high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even at very low concentrations.[5][6][7]

  • For the analysis of bulk drug substances or pharmaceutical formulations , where the analyte concentration is higher and the matrix is simpler, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a cost-effective, robust, and widely accessible alternative.[8][9]

This guide details validated protocols for both approaches, ensuring laboratories can select the method that best fits their analytical needs.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is optimized for high sensitivity and is ideal for pharmacokinetic studies, toxicological screening, and trace analysis in biological fluids.

Principle and Rationale

The core of this method is the coupling of HPLC's separation power with the specificity of tandem mass spectrometry. After chromatographic separation on a reversed-phase column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.[10][11]

Experimental Protocol: Analysis in Human Plasma

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler methods like protein precipitation or "dilute and shoot" because it provides a much cleaner extract.[12] This reduces matrix effects, leading to improved accuracy, precision, and prolonged instrument performance.[13] A mixed-mode cation exchange polymer is selected to leverage both hydrophobic interactions and the basic nature of the indazole nitrogen for a highly selective extraction.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: To 200 µL of plasma sample, add 20 µL of an internal standard solution (e.g., this compound-d4) and 200 µL of 2% phosphoric acid. Vortex for 10 seconds. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the cation exchange sites, releasing the analyte.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[15]

Instrumental Conditions and Data Acquisition

The following conditions are a robust starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) Provides excellent retention and separation for moderately non-polar compounds like indazole derivatives.[10]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Methanol Methanol is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/min A standard flow rate for this column dimension, balancing speed and separation efficiency.
Gradient 30% B to 95% B over 5 min, hold for 2 min A gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting matrix components.
Injection Volume 5 µL
Column Temperature 40°C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Mass Spectrometry
Ionization Mode Electrospray Ionization, Positive (ESI+) The nitrogen atoms in the indazole ring are readily protonated.
Capillary Voltage 3.0 kV Optimized for stable spray and maximum ion generation.
Source Temperature 150°C
Desolvation Temp. 500°C Efficiently removes solvent from the ESI droplets to generate gas-phase ions.[11]

| MRM Transitions | Analyte: 225.1 > 121.1 (Quantifier), 225.1 > 95.1 (Qualifier) IS (d4): 229.1 > 125.1 | Precursor ion corresponds to [M+H]⁺. Product ions are chosen based on stability and intensity for reliable quantification and confirmation. |

Workflow and Validation

The entire analytical process is outlined below. Method validation should be performed according to established guidelines to ensure reliability.[16]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Acidification & Loading p1->p2 p3 SPE Wash Steps p2->p3 p4 Elution p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 HPLC Separation p5->a1 a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3 result Final Concentration d3->result

Caption: Workflow for LC-MS/MS quantification of this compound.

Table 2: Typical LC-MS/MS Method Validation Parameters

Parameter Typical Value Description
Linearity (r²) > 0.995 Over a concentration range of 0.1 - 100 ng/mL.[7][10]
Limit of Detection (LOD) 0.03 ng/mL The lowest concentration at which the analyte can be reliably detected (S/N > 3).[5]
Limit of Quantification (LOQ) 0.1 ng/mL The lowest concentration that can be quantified with acceptable precision and accuracy (S/N > 10).[6][7]
Accuracy (% Bias) Within ±15% The closeness of measured values to the true value.
Precision (%RSD) < 15% The degree of scatter between a series of measurements.

| Recovery | 85 - 110% | The efficiency of the extraction process. |

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust, cost-effective approach for analyzing higher concentration samples, such as in quality control of bulk substances or formulated products.

Principle and Rationale

This technique separates the analyte from other components on a reversed-phase HPLC column. As the analyte elutes from the column, it passes through a UV-Vis detector. The fused aromatic system of the indazole and the fluorophenyl rings provides strong chromophores that absorb UV light.[1] The amount of UV light absorbed is directly proportional to the analyte's concentration, allowing for quantification based on a standard calibration curve. This method is simpler and requires less expensive equipment than LC-MS/MS but is less sensitive and more susceptible to interference from co-eluting impurities that also absorb UV light.[9]

Experimental Protocol: Analysis of Bulk Powder

3.2.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 5 mg of the bulk powder, dissolve, and dilute to 100 mL with the mobile phase in a volumetric flask. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumental Conditions

Table 3: HPLC-UV Instrumental Parameters

Parameter Setting Rationale
Chromatography
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) Industry-standard column for robust, reproducible separations of small molecules.
Mobile Phase Acetonitrile : Water (60:40 v/v) An isocratic mobile phase is simpler and more robust for routine QC analysis. The ratio is optimized for good retention and peak shape.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL
Column Temperature 30°C Controlled temperature ensures reproducible retention times.
Detection
Detector UV-Vis / Photodiode Array (PDA)

| Wavelength | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to scan for the absorbance maximum for higher sensitivity. |

Workflow and Validation

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute p1->p2 p3 Filter p2->p3 a1 HPLC Separation p3->a1 a2 UV Detection (254 nm) a1->a2 d1 Integrate Peak Area a2->d1 d2 Plot Calibration Curve d1->d2 d3 Calculate Concentration d2->d3 result Final Purity / Concentration d3->result

Caption: Workflow for the HPLC-UV quantification of this compound.

Table 4: Typical HPLC-UV Method Validation Parameters

Parameter Typical Value Description
Linearity (r²) > 0.999 Over a concentration range of 1 - 100 µg/mL.[8]
Limit of Detection (LOD) ~0.5 µg/mL Dependent on the compound's molar absorptivity.
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98 - 102% Determined by spiking a known amount of standard into a sample matrix.
Precision (%RSD) < 2% For both repeatability (intra-day) and intermediate precision (inter-day).[9]

| Specificity | Peak purity index > 0.995 (with PDA) | The method's ability to assess the analyte unequivocally in the presence of impurities. |

Conclusion

This application note provides two distinct, robust, and validated methods for the quantification of this compound. The LC-MS/MS method offers high sensitivity and selectivity for trace-level analysis in complex biological matrices, making it ideal for forensic, clinical, and pharmacokinetic applications. The HPLC-UV method provides a reliable, accessible, and cost-effective solution for quality control and routine analysis of bulk materials and formulations. By following these detailed protocols, researchers and analysts can achieve accurate and reproducible quantification of this compound.

References

Application Notes & Protocols: Strategic Derivatization of the 2-(4-fluorophenyl)indazole Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aryl Indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant biological activities.[1][2] This bicyclic heterocyclic system, composed of a fused benzene and pyrazole ring, offers a rigid and versatile framework for interacting with various biological targets.[3] The substitution pattern on the indazole core dramatically influences its pharmacological profile, with N-1 and N-2 isomers often exhibiting distinct properties.[4]

The 2-aryl-2H-indazole isomer, in particular, has garnered substantial interest. The specific scaffold, 2-(4-fluorophenyl)indazole, serves as a valuable starting point for drug discovery campaigns targeting a range of conditions, from cancer to protozoal infections and neurological disorders.[1][5][6] The 4-fluorophenyl group often plays a crucial role in binding, occupying a hydrophobic pocket within a target protein, while the fluorine atom can modulate metabolic stability and binding affinity through favorable electronic interactions.[7][8]

This guide provides a detailed framework for the systematic derivatization of the this compound core. It moves beyond simple procedural lists to explain the strategic rationale behind derivatization choices, enabling researchers to efficiently explore chemical space and build robust Structure-Activity Relationships (SAR).

Strategic Blueprint for Derivatization

A successful SAR campaign requires a logical approach to molecular modification. For the this compound scaffold, derivatization efforts can be systematically focused on three primary regions. The rationale for modifying each position is rooted in probing key interactions with a biological target: exploring steric limits, modulating electronics, introducing new hydrogen bond donors/acceptors, and altering physicochemical properties like solubility and lipophilicity.

Figure 1: Key derivatization points on the this compound scaffold.

Synthesis of the Core Scaffold

Before derivatization, a robust synthesis of the parent this compound is required. The Cadogan reductive cyclization is a highly effective and common method.[6] This one-pot procedure typically involves the reaction of an o-nitrobenzaldehyde with 4-fluoroaniline in the presence of a reducing agent like triethyl phosphite, which also acts as the cyclizing agent.

Protocol 3.1: Synthesis of 2-(4-fluorophenyl)-2H-indazole
  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or toluene), add 4-fluoroaniline (1.1 eq).

  • Reagent Addition: Add triethyl phosphite (P(OEt)₃, 2.5 - 3.0 eq) dropwise to the mixture at room temperature. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-fluorophenyl)-2H-indazole.[6]

Derivatization Strategies and Protocols

Vector 1: Functionalization at the C3-Position

The C3 position is often a critical vector for modulating biological activity. Direct C-H functionalization or a pre-functionalized indazole are common strategies.

This modern approach directly functionalizes the C-H bond, offering high atom economy.

Protocol 4.1.1: C3-Arylation of this compound
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl bromide or iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the C3-arylated derivative.

Vector 2: Modification of the Benzo Ring (C4-C7)

Introducing substituents on the fused benzene ring is a powerful way to fine-tune physicochemical properties. Electrophilic aromatic substitution is a primary method, with the indazole nucleus directing substitution primarily to the C5 and C7 positions.

Protocol 4.2.1: Nitration of the Benzo Ring
  • Reaction Setup: Dissolve this compound (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C in an ice bath.

  • Reagent Addition: Add a solution of nitric acid (HNO₃, 1.1 eq) in sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The resulting product will be a mixture of nitro-isomers, which can be separated by column chromatography or fractional crystallization. The nitro group can then be reduced to an amine, which serves as a versatile handle for further derivatization (e.g., amidation, sulfonylation).

Vector 3: Modification of the 2-(4-fluorophenyl) Ring

This vector allows for the exploration of the binding pocket occupied by the phenyl ring and the role of the fluorine atom.

The most straightforward approach is to use a substituted aniline in the initial Cadogan cyclization (Protocol 3.1). For example, using 3-chloro-4-fluoroaniline would yield 2-(3-chloro-4-fluorophenyl)indazole.

Bioisosteres are functional groups with similar steric and electronic properties that can replace another group to modulate activity or ADME properties.[9][10] Replacing the fluorine atom can reveal its importance in binding and potentially improve compound properties. This is typically achieved by starting with the appropriately substituted phenylhydrazine or aniline in the core synthesis.

Original GroupClassical BioisosteresRationale for Replacement
-F (Fluoro)-H (Hydrogen)Baseline comparison, remove electronic effects.
-OH (Hydroxyl)Introduce H-bond donor/acceptor capability.
-NH₂ (Amino)Introduce H-bond donor, basic center.
-CH₃ (Methyl)Increase lipophilicity, probe steric tolerance.
-F (Fluoro)Non-Classical Bioisosteres Rationale for Replacement
-CN (Cyano)Strong electron-withdrawing group, H-bond acceptor.
-CF₃ (Trifluoromethyl)Electron-withdrawing, metabolically stable, lipophilic.
-OMe (Methoxy)H-bond acceptor, can alter conformation.[11]
Table 1: Common bioisosteric replacements for a fluorine atom on an aromatic ring.

Integrated Workflow for SAR Development

The synthesis of new derivatives is only the first step. A systematic workflow is essential to convert synthetic chemistry into meaningful SAR data. This iterative process involves designing a library, synthesizing the compounds, assessing their biological activity, and using the resulting data to design the next generation of molecules.

SAR_Workflow Start Core Scaffold This compound Design Design Analog Library (Based on SAR Hypothesis) Start->Design Synthesis Synthesize Derivatives (Protocols 4.1 - 4.3) Design->Synthesis Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Screening Biological Screening (In vitro assays) Purify->Screening Data Data Analysis (IC50, EC50 determination) Screening->Data SAR Establish SAR - Identify key interactions - Correlate structure & activity Data->SAR SAR->Design Iterative Refinement Optimize Lead Optimization (ADME/Tox Profiling) SAR->Optimize

References

Application Notes and Protocols for 2-(4-fluorophenyl)indazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential application of 2-(4-fluorophenyl)indazole as a material in Organic Light-Emitting Diodes (OLEDs). While the synthesis of this compound is well-established, its application in optoelectronics remains a promising yet underexplored area. These notes are intended to serve as a foundational resource, offering detailed synthetic protocols and a clear experimental roadmap for evaluating its potential as a host or emissive material in OLED devices. We will delve into the scientific rationale behind the proposed experimental designs, grounded in the established properties of the broader class of 2-aryl-2H-indazole compounds.

Introduction: The Potential of 2-Aryl-2H-Indazoles in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, wide viewing angles, and thin form factor. The performance of an OLED is intrinsically linked to the organic materials used in its emissive layer (EML). This layer typically consists of a host material doped with an emissive guest (dopant). The host material facilitates charge transport and energy transfer to the dopant, which then emits light.

The 2-aryl-2H-indazole scaffold has emerged as a promising platform for the development of new OLED materials. These molecules possess a rigid, planar structure and a tunable electronic profile, which are desirable characteristics for charge transport and luminescence. The 2-phenyl-2H-indazole core can be systematically functionalized to modulate key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy (ET). This tunability is critical for optimizing charge injection, transport, and efficient energy transfer in an OLED device.

The introduction of a fluorine atom at the para-position of the 2-phenyl ring, yielding this compound, is a strategic modification. The high electronegativity of fluorine can influence the electronic properties of the molecule, potentially leading to a deeper HOMO level for improved hole injection and enhanced thermal and morphological stability of the thin film in an OLED device. This application note will first detail the synthesis and characterization of this compound and then provide a comprehensive set of protocols to evaluate its utility in OLEDs.

Synthesis and Characterization of 2-(4-fluorophenyl)-2H-indazole

The synthesis of 2-aryl-2H-indazoles can be achieved through several established methods. A particularly effective and widely used approach is the Cadogan reductive cyclization. This one-pot reaction offers a high-yielding and regioselective route to the desired 2H-indazole isomer.

Synthetic Protocol: One-Pot Condensation and Cadogan Reductive Cyclization

This protocol is adapted from established procedures for the synthesis of 2-aryl-2H-indazoles.[1]

Reaction Scheme:

Synthesis of this compound cluster_conditions Reflux, 150°C reactant1 2-Nitrobenzaldehyde intermediate Imine Intermediate reactant1->intermediate + reactant2 4-Fluoroaniline reactant2->intermediate product 2-(4-Fluorophenyl)-2H-indazole intermediate->product + reagent P(OEt)3 (Triethyl phosphite) reagent->product

Caption: Synthetic route to this compound.

Materials:

  • 2-Nitrobenzaldehyde

  • 4-Fluoroaniline

  • Triethyl phosphite (P(OEt)3)

  • Ethanol (for crystallization)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq). The reaction can often be initiated by gentle heating.

  • Cadogan Cyclization: To the mixture from step 1, add triethyl phosphite (3.0 eq).

  • Reaction: Heat the reaction mixture to 150 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the resulting triethyl phosphate by vacuum distillation.

  • Purification: The crude residue is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-(4-fluorophenyl)-2H-indazole.

  • Crystallization: The purified product can be further recrystallized from ethanol to obtain a white solid.

Characterization:

The identity and purity of the synthesized 2-(4-fluorophenyl)-2H-indazole should be confirmed by standard analytical techniques.

Property Expected Value
Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
Appearance White solid
Melting Point 110-111 °C
1H NMR (CDCl3) Consistent with the structure of 2-(4-fluorophenyl)-2H-indazole.
13C NMR (CDCl3) Consistent with the structure of 2-(4-fluorophenyl)-2H-indazole.

Prospective Application in OLEDs: A Protocol for Evaluation

As of the writing of this document, the specific photophysical and electrochemical properties of this compound and its performance in OLED devices have not been reported in the literature. Therefore, this section provides a detailed experimental workflow to systematically evaluate its potential as an OLED material.

Workflow for Material Evaluation

OLED Material Evaluation Workflow cluster_synthesis Material Preparation cluster_characterization Fundamental Properties cluster_fabrication Device Engineering cluster_testing Performance Metrics synthesis Synthesis & Purification of This compound photophysical Photophysical Characterization (UV-Vis, PL, Quantum Yield) synthesis->photophysical Characterize Optical Properties electrochemical Electrochemical Characterization (CV, HOMO/LUMO Estimation) synthesis->electrochemical Determine Energy Levels thermal Thermal Analysis (TGA, DSC) synthesis->thermal Assess Stability fabrication OLED Device Fabrication (Vacuum Thermal Evaporation) photophysical->fabrication electrochemical->fabrication thermal->fabrication performance Device Performance Testing (J-V-L, EQE, CIE) fabrication->performance Test Device

Caption: Experimental workflow for evaluating this compound in OLEDs.

Protocol for Photophysical Characterization

Objective: To determine the absorption, emission, and photoluminescence quantum yield (PLQY) of this compound.

Materials:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., toluene, dichloromethane, cyclohexane)

  • Integrating sphere for PLQY measurement

Procedure:

  • Solution Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., 10-5 M).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. This will reveal the electronic transitions and the absorption onset, which can provide an estimate of the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Excite the solutions at the wavelength of maximum absorption and record the emission spectra. This will determine the emission color and Stokes shift.

  • Photoluminescence Quantum Yield (PLQY): Measure the PLQY of the material in solution and as a thin film using an integrating sphere. This is a critical parameter for assessing the efficiency of light emission.

Protocol for Electrochemical Characterization

Objective: To determine the HOMO and LUMO energy levels of this compound.

Materials:

  • Synthesized this compound

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Cyclic Voltammetry (CV):

    • Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

    • Perform cyclic voltammetry, scanning to positive potentials to observe the oxidation wave and to negative potentials for the reduction wave.

    • The onset of the oxidation potential (Eox) and reduction potential (Ered) will be used to estimate the HOMO and LUMO levels, respectively.

  • Energy Level Calculation:

    • HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]

    • (Note: It is crucial to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.)

Protocol for OLED Device Fabrication and Testing

Objective: To fabricate and characterize the performance of an OLED device using this compound as a host material.

Device Architecture (Proposed):

A standard phosphorescent OLED (PhOLED) architecture is proposed to evaluate this compound as a host material.

ITO / HIL / HTL / EML: [this compound : Dopant] / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer (e.g., di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane - TAPC)

  • HTL: Hole Transporting Layer (e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine - NPB)

  • EML: Emissive Layer (Host: this compound; Dopant: e.g., a green phosphorescent emitter like fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3])

  • ETL: Electron Transporting Layer (e.g., tris-(8-hydroxyquinoline)aluminum - Alq3)

  • EIL: Electron Injection Layer (e.g., Lithium Fluoride - LiF)

  • Cathode: Aluminum (Al)

Fabrication Procedure (Vacuum Thermal Evaporation):

  • Substrate Cleaning: Thoroughly clean ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Organic Layer Deposition: Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation in a high-vacuum chamber (<10-6 Torr). The EML is deposited by co-evaporation of the host and dopant from separate sources, with the doping concentration typically ranging from 6-15 wt%.

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Testing:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure these characteristics using a source meter and a calibrated photodiode.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the electroluminescence spectrum.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Determine the emission color from the electroluminescence spectrum.

  • Operational Lifetime: Measure the time it takes for the luminance to decrease to 50% of its initial value (LT50) at a constant current density.

Expected Outcomes and Scientific Rationale

  • Synthesis: The one-pot Cadogan cyclization is expected to provide a good yield of high-purity this compound.

  • Photophysical Properties: The introduction of the fluorine atom may lead to a slight blue-shift in the emission spectrum compared to the non-fluorinated analogue. The PLQY will be a key indicator of its potential as an emissive material.

  • Electrochemical Properties: The electron-withdrawing nature of fluorine is anticipated to lower the HOMO energy level of this compound. A deeper HOMO level can facilitate better hole injection from the HTL and improve device stability.

  • OLED Performance: If this compound possesses a sufficiently high triplet energy (ET > ET of the dopant), it could function as an effective host for phosphorescent emitters. The device performance will depend on the balance of charge injection and transport, as well as the efficiency of energy transfer from the host to the dopant.

Conclusion

This compound represents a compelling yet unexplored material for OLED applications. This application note provides a robust framework for its synthesis, characterization, and evaluation in OLED devices. The detailed protocols outlined herein are designed to enable researchers to systematically investigate its potential and contribute to the development of next-generation OLED materials. The insights gained from these studies will be invaluable in understanding the structure-property relationships of 2-aryl-2H-indazoles and their role in advancing OLED technology.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(4-fluorophenyl)indazole, a key structural motif in medicinal chemistry. The presented protocol is centered around a highly efficient, one-pot condensation and Cadogan reductive cyclization strategy. This application note delves into the mechanistic underpinnings of the synthetic route, offers a detailed step-by-step protocol suitable for scale-up, and addresses critical aspects of process safety, reaction optimization, and product purification. The information is curated to be of maximal utility for researchers and professionals in drug development and process chemistry, emphasizing scalability, safety, and reproducibility.

Introduction and Strategic Overview

The 2-aryl-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2] The target molecule, this compound, is a valuable building block in the synthesis of various therapeutic agents. Its efficient and scalable synthesis is therefore of significant interest.

While traditional methods for N-arylation of indazoles, such as the Buchwald-Hartwig amination and Ullmann condensation, are well-established, this guide will focus on a more streamlined and convergent one-pot approach.[3][4][5] This strategy involves the initial condensation of 2-nitrobenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base, which then undergoes an in-situ Cadogan reductive cyclization using triethyl phosphite.[6] This method is advantageous for large-scale production due to its operational simplicity, reduced number of unit operations, and amenability to scale-up.[7]

The core synthetic transformation is depicted below:

Synthetic_Scheme 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate Schiff Base Intermediate (in situ) 2-Nitrobenzaldehyde->Intermediate Condensation 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Intermediate Product This compound Intermediate->Product Cadogan Reductive Cyclization (Triethyl phosphite) Cadogan_Mechanism Start Schiff Base Nitrene Nitrene Intermediate Start->Nitrene + P(OEt)3 - OP(OEt)3 Cyclized Cyclized Intermediate Nitrene->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization

References

Application Notes & Protocols: 2-(4-fluorophenyl)indazole as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous FDA-approved therapeutics, including potent kinase inhibitors used in oncology.[1][2] Specifically, the 2-aryl-2H-indazole isomer offers a distinct vector space for molecular elaboration compared to its more common 1H- counterpart. This document provides a comprehensive guide to the synthesis, purification, characterization, and strategic application of 2-(4-fluorophenyl)indazole, a key building block for the development of advanced pharmaceutical intermediates. We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into process optimization and quality control, targeting researchers and professionals in drug development.

The Strategic Importance of the 2-Aryl-2H-Indazole Motif

Indazole-containing drugs like pazopanib, axitinib, and niraparib underscore the therapeutic relevance of this heterocycle.[1][2] The nitrogen atoms of the pyrazole ring serve as critical hydrogen bond acceptors or donors, while the fused benzene ring provides a rigid platform for orienting substituents to interact with biological targets.

The this compound intermediate is particularly valuable for several reasons:

  • Metabolic Stability: The fluorine atom on the phenyl ring can block potential sites of oxidative metabolism, enhancing the pharmacokinetic profile of the final drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity and alter pKa, influencing cell permeability and oral bioavailability.

  • Versatile Synthetic Handle: The indazole core can be further functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

This guide focuses on providing robust and scalable methods to access this intermediate and utilize it effectively in drug discovery programs.

Synthesis of this compound

The regioselective synthesis of 2H-indazoles over the thermodynamically more stable 1H-isomers requires carefully chosen synthetic strategies.[4] We detail two highly efficient and scalable one-pot methods.

Method A: One-Pot Condensation & Cadogan Reductive Cyclization

This method is prized for its operational simplicity and avoidance of isolating potentially unstable intermediates.[5] It proceeds by forming an ortho-imino-nitrobenzene substrate in situ, which then undergoes a reductive cyclization promoted by a phosphine reductant.

  • Solvent Choice: Isopropanol (i-PrOH) is an excellent choice as it effectively solubilizes the reactants and the intermediate Schiff base while being a poor solvent for the final product, often allowing for direct crystallization upon cooling.

  • Reductant: Tri-n-butylphosphine is a powerful oxygen scavenger that efficiently deoxygenates the nitro group, facilitating the N-N bond formation and cyclization. Its use avoids harsh, metal-based reducing agents.[5]

  • One-Pot Advantage: Combining the condensation and cyclization steps into a single operation improves process efficiency, reduces waste, and minimizes manual handling.[5]

G cluster_0 Step 1: In Situ Condensation cluster_1 Step 2: Reductive Cyclization A 2-Nitrobenzaldehyde C Intermediate Schiff Base (ortho-imino-nitrobenzene) A->C i-PrOH, 80°C B 4-Fluoroaniline B->C E This compound (Product) C->E Cadogan Cyclization D Tri-n-butylphosphine (PBu3) D->E 80°C

Caption: One-pot synthesis of this compound via Cadogan cyclization.

  • To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-nitrobenzaldehyde (1.0 eq), 4-fluoroaniline (1.05 eq), and isopropanol (5 mL per mmol of aldehyde).

  • Stir the mixture and heat to 80 °C. Maintain at this temperature for 2 hours to ensure complete formation of the Schiff base intermediate.

  • Slowly add tri-n-butylphosphine (1.5 eq) to the reaction mixture via a syringe pump over 30 minutes. Caution: The reaction is exothermic.

  • Continue stirring at 80 °C for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

ParameterValue
Reactants 2-Nitrobenzaldehyde, 4-Fluoroaniline, P(n-Bu)3
Solvent Isopropanol (i-PrOH)
Temperature 80 °C
Reaction Time 6-8 hours
Typical Yield 75-90%
Purification Precipitation or Column Chromatography
Method B: Copper-Catalyzed Three-Component Synthesis

This powerful method constructs the 2H-indazole core by forming two C-N bonds and one N-N bond in a single pot, catalyzed by a copper source.[6] It offers a broad substrate scope and high functional group tolerance.

  • Catalyst Role: The copper catalyst is crucial for activating the aryl halide and facilitating both the C-N coupling with the amine and the subsequent intramolecular N-N bond formation with the azide source.[2][6] Copper(I) oxide nanoparticles are often used for their high surface area and catalytic activity.[6]

  • Azide Source: Sodium azide (NaN3) serves as the source for the two nitrogen atoms of the pyrazole ring. Extreme Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and engineering controls.

  • Solvent: A high-boiling polar aprotic solvent like DMSO or PEG is typically required to achieve the necessary reaction temperatures and solubilize the components.[6]

G cluster_0 Reaction Cascade A 2-Bromobenzaldehyde step1 1. Condensation A->step1 B 4-Fluoroaniline B->step1 C Sodium Azide (NaN3) step3 3. N-N Bond Formation (Intramolecular Cyclization) C->step3 Cat Cu(I) Catalyst step2 2. C-N Coupling Cat->step2 Cat->step3 step1->step2 step2->step3 Product This compound step3->Product

Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

  • Strictly under a fume hood , charge a reaction vessel with 2-bromobenzaldehyde (1.0 eq), 4-fluoroaniline (1.1 eq), sodium azide (2.0 eq), and copper(I) oxide (0.1 eq).

  • Add dry DMSO (10 mL per mmol of aldehyde).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, carefully pour the mixture into a beaker of ice-water. Quenching azide-containing reactions must be done with caution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Purification and Analytical Characterization

Independent of the synthetic method, rigorous purification and characterization are essential to ensure the intermediate's quality for subsequent pharmaceutical synthesis.

Purification
  • Chromatography: Flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient is the standard method for achieving >98% purity.[1][7]

Quality Control and Characterization

The identity and purity of this compound should be confirmed using a suite of analytical techniques.

TechniqueExpected Result
Appearance White to off-white solid
Melting Point 110–111 °C[1]
¹H NMR (CDCl₃)δ ~8.34 (s, 1H), ~7.87 (m, 2H), ~7.78 (d, 1H), ~7.70 (d, 1H), ~7.33 (t, 1H), ~7.15 (m, 2H), ~7.11 (t, 1H)[1]
¹³C NMR (CDCl₃)δ ~150.0, 162.5 (d, J=247 Hz), 136.5 (d, J=3 Hz), 127.5, 123.5 (d, J=8 Hz), 123.0, 122.5, 120.5, 118.0, 116.5 (d, J=23 Hz)
HPLC Purity >98% (RP-HPLC, C18 column, MeCN/H₂O gradient, UV detection at 254 nm)
Mass Spec (ESI+) m/z = 213.07 [M+H]⁺

Application in Downstream Synthesis: A Representative Protocol

This compound is a platform for building molecular complexity. A common next step is the selective functionalization of the indazole core, for example, via bromination at the C3 position, to introduce a handle for cross-coupling reactions.

Protocol: C3-Bromination of this compound
  • Reagent Choice: N-Bromosuccinimide (NBS) is a mild and highly selective electrophilic brominating agent for electron-rich heterocyclic systems.

  • Solvent: A non-protic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is used to prevent side reactions.

G A This compound C 3-Bromo-2-(4-fluorophenyl)indazole (Advanced Intermediate) A->C MeCN, rt B N-Bromosuccinimide (NBS) B->C D Suzuki or Buchwald-Hartwig Cross-Coupling Reactions C->D E Final Drug Candidate Scaffolds D->E

Caption: Functionalization of the intermediate for use in cross-coupling.

  • Dissolve this compound (1.0 eq) in acetonitrile (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography or recrystallization to yield the C3-bromo derivative.

This brominated intermediate is now primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis of this compound

The synthesis of 2-aryl-2H-indazoles, such as this compound, is a critical process in the development of various pharmacologically active molecules.[1][2] The indazole nucleus is a key structural motif in drugs with a wide range of therapeutic applications, including anti-inflammatory, antitumor, and anti-HIV activities.[1] However, the synthesis of N-aryl indazoles can be challenging, often leading to issues with regioselectivity, low yields, and difficult purifications. This guide will address these common hurdles and provide practical solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of this compound:

Q1: What are the most common methods for the N-arylation of indazole?

A1: The most prevalent methods for synthesizing this compound involve transition metal-catalyzed cross-coupling reactions. The primary approaches include the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling.[3] Each method has its advantages and is suited to different substrate scopes and reaction conditions.

Q2: How can I control the regioselectivity to favor the N-2 arylation product?

A2: Achieving high regioselectivity for the N-2 isomer over the N-1 isomer is a common challenge.[4][5] The choice of catalyst, ligand, solvent, and base can significantly influence the N-1/N-2 ratio. For instance, certain palladium-catalyzed reactions have been shown to selectively produce 2-aryl-2H-indazoles.[1][6] Additionally, the electronic and steric properties of substituents on the indazole ring can direct the arylation to the N-2 position.[4][7]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of the product. Key areas to investigate are the quality of reagents and solvents, the efficiency of the catalyst system, and the reaction temperature and time. The presence of moisture or oxygen can also be detrimental, especially in palladium-catalyzed reactions.[8]

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

A4: Common side products in N-arylation reactions include the hydrodehalogenated arene (from the aryl halide) and the formation of the undesired N-1 regioisomer.[9] Optimizing the reaction conditions, such as the choice of base and ligand, can help suppress these side reactions. For instance, in Buchwald-Hartwig aminations, beta-hydride elimination can be a competing pathway that leads to the hydrodehalogenated arene.[10]

Q5: What is the best way to purify this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[2][11] The choice of eluent system will depend on the polarity of the product and any impurities. In some cases, recrystallization can also be an effective purification method.[12]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in the synthesis of this compound.

Problem 1: Poor or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Verify Catalyst Source and Age: Ensure the palladium or copper catalyst is from a reliable source and not expired. Catalysts can degrade over time, especially if not stored under an inert atmosphere. - Pre-activation: For some palladium catalysts, a pre-activation step may be necessary to generate the active Pd(0) species.[13]
Inappropriate Ligand - Ligand Screening: The choice of ligand is crucial for the success of cross-coupling reactions.[14] For Buchwald-Hartwig aminations, sterically hindered phosphine ligands are often effective.[10] For Ullmann couplings, ligands like 1,10-phenanthroline or L-proline can be beneficial.[8] Screen a variety of ligands to find the optimal one for your specific reaction.
Incorrect Base - Base Strength and Solubility: The base plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the indazole, while a base that is too strong could lead to side reactions. Common bases include K₃PO₄, Cs₂CO₃, and t-BuONa.[8][9] The solubility of the base in the reaction solvent is also important.
Low Reaction Temperature - Increase Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[8] If you observe low conversion, consider incrementally increasing the reaction temperature.
Poor Quality Reagents/Solvents - Use Anhydrous Solvents: Water can poison the catalyst and lead to unwanted side reactions.[8] Ensure that all solvents are anhydrous. - Check Reagent Purity: Impurities in the starting materials (indazole or 4-fluorophenyl halide) can inhibit the reaction.
Problem 2: Poor N-2 Regioselectivity
Potential Cause Troubleshooting Steps & Explanation
Reaction Conditions Favoring N-1 Isomer - Solvent Effects: The polarity of the solvent can influence the N-1/N-2 ratio. Experiment with different solvents, such as toluene, dioxane, or DMF.[5] - Steric Hindrance: Introducing a bulky protecting group at a position that sterically hinders the N-1 position can favor N-2 arylation.
Electronic Effects - Substituents on Indazole: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the arylation.[4]
Catalyst/Ligand System - Ligand Design: Certain ligands can promote N-2 selectivity through steric interactions in the transition state. Consider ligands with bulky substituents.
Problem 3: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation of Aryl Halide - Optimize Base and Temperature: This side reaction is often promoted by strong bases and high temperatures. Consider using a weaker base or lowering the reaction temperature.[10]
Homocoupling of Aryl Halide - Control Catalyst Loading: Excessive catalyst loading can sometimes lead to homocoupling. Ensure you are using the optimal catalytic amount.
Product Degradation - Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the degradation of the desired product. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Experimental Protocols

Below are generalized protocols for common methods used to synthesize this compound. These should be considered as starting points and may require optimization.

Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed method is a powerful tool for C-N bond formation.[10][14]

Reagents and Materials:

  • Indazole

  • 1-Fluoro-4-iodobenzene (or the corresponding bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add indazole, 1-fluoro-4-iodobenzene, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ullmann Condensation

This copper-catalyzed reaction is a classic method for N-arylation.[8]

Reagents and Materials:

  • Indazole

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline, L-proline)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous DMF or DMSO

Procedure:

  • To an oven-dried reaction vessel, add indazole, 1-fluoro-4-iodobenzene, copper(I) iodide, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring.

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualization of Key Processes

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L_n B->C D Ligand Exchange (Indazole) C->D E [Ar-Pd(II)-(Indazole)]L_n D->E F Deprotonation (Base) E->F G [Ar-Pd(II)-(Indazolide)]L_n F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-Indazole H->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes optimize Systematically Optimize Conditions check_catalyst->optimize No check_base Is the base suitable? check_ligand->check_base Yes check_ligand->optimize No check_temp Is the temperature optimal? check_base->check_temp Yes check_base->optimize No check_reagents Are reagents/solvents pure? check_temp->check_reagents Yes check_temp->optimize No check_reagents->optimize Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the yield of this compound. The following table provides a hypothetical summary based on typical optimization studies for a Buchwald-Hartwig amination.

Parameter Condition A Condition B Condition C Yield (%)
Ligand RuPhosXPhosDavePhos65
Base K₂CO₃K₃PO₄Cs₂CO₃78
Solvent TolueneDioxaneTHF85
Temperature (°C) 8010011092

Note: This data is illustrative and actual results will vary depending on the specific reaction setup.

References

Technical Support Center: Synthesis of 2-Phenyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-2H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Synthetic Issues and Solutions

The synthesis of 2-phenyl-2H-indazole can be accomplished through several methods, with the Cadogan reductive cyclization, palladium-catalyzed cross-coupling, and copper-catalyzed reactions being the most prevalent. Each of these routes, however, is susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This section will address the most common issues, their root causes, and actionable solutions.

Issue 1: Incomplete Reaction and Presence of Intermediates

Symptom: Your reaction mixture shows the presence of starting materials or stable intermediates upon analysis (e.g., by TLC, LC-MS, or NMR).

Common Scenarios & Causes:

  • Cadogan Reductive Cyclization: The presence of 2H-indazole N-oxides indicates an incomplete deoxygenation step. The Cadogan reaction proceeds through the reduction of a nitro group, and if the reducing agent (typically a phosphite or phosphine) is not efficient enough or used in insufficient quantity, the N-oxide intermediate may be isolated.[1][2][3][4]

  • Copper-Catalyzed Three-Component Reaction: In the synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, the formation of N-(2-bromobenzylidene)aniline as the main product suggests a failure of the subsequent C-N and N-N bond-forming steps.[5] This can be due to an inactive catalyst or suboptimal reaction conditions.

  • Palladium-Catalyzed Intramolecular Amination: Unreacted N-aryl-N-(o-bromobenzyl)hydrazine starting material may persist if the palladium catalyst is not sufficiently active or if the reaction time is too short.

Troubleshooting & Solutions:

  • Optimize Reaction Conditions:

    • Temperature: For the Cadogan reaction, ensure the temperature is high enough (often >150 °C) to drive the reaction to completion, though milder conditions (80 °C) have been reported with specific reagents.[1][6][7]

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material or intermediate is fully consumed.

  • Reagent Stoichiometry and Quality:

    • Reducing Agent (Cadogan): Increase the equivalents of the phosphite or phosphine reducing agent to ensure complete deoxygenation of the N-oxide intermediate.

    • Catalyst Loading: In catalyzed reactions, consider increasing the catalyst loading if a significant amount of starting material remains. Ensure the catalyst is not deactivated.

  • Solvent Choice:

    • In copper-catalyzed reactions, polar solvents like DMSO have been shown to be more effective than nonpolar solvents.[5]

Issue 2: Formation of Regioisomers

Symptom: You observe the presence of the isomeric 1-phenyl-1H-indazole in your product mixture.

Causality: The formation of indazoles often presents a challenge in controlling the regioselectivity of N-arylation or N-alkylation, leading to a mixture of N1 and N2 substituted products.[8] The 1H-indazole is often the thermodynamically more stable isomer.[9]

Troubleshooting & Solutions:

  • Choice of Synthetic Route: Some synthetic methods offer better regioselectivity than others. The Cadogan cyclization of o-nitrobenzylideneanilines and certain copper-catalyzed three-component reactions are known to selectively produce 2H-indazoles.[9][10][11]

  • Ligand and Catalyst Selection: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. It is crucial to follow established protocols that are known to favor the desired 2H-isomer.

  • Purification: If a mixture of regioisomers is unavoidable, careful purification by column chromatography is often necessary. The polarity of the two isomers is typically different enough to allow for separation.

Issue 3: Side Reactions Involving Starting Materials

Symptom: Characterization of your crude product reveals byproducts resulting from undesired reactions of your starting materials.

Common Scenarios & Causes:

  • Palladium-Catalyzed Intramolecular Amination: A common byproduct is the debromonated starting material.[8][12] This occurs when the N-aryl-N-(o-bromobenzyl)hydrazine undergoes hydrodebromination instead of the desired intramolecular C-N coupling.

Troubleshooting & Solutions:

  • Optimize Catalyst and Ligand System: The choice of palladium source and ligand is critical to favor the desired amination over the competing hydrodebromination. The combination of Pd(OAc)2 and dppf has been reported to be effective.[8][12][13]

  • Control of Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to minimize side reactions. The presence of water or other proton sources can contribute to hydrodebromination.

Summary of Common Byproducts and Their Identification

Byproduct/IssueCommon Synthetic RouteProbable CauseRecommended Analytical Technique
2H-Indazole N-oxide Cadogan Reductive CyclizationIncomplete deoxygenationLC-MS, NMR
1-Phenyl-1H-indazole Various routes, especially direct N-arylationLack of regioselectivityNMR, HPLC
Debromonated Starting Material Palladium-Catalyzed Intramolecular AminationHydrodebromination side reactionGC-MS, LC-MS, NMR
Unreacted Intermediates Various catalyzed reactionsIncomplete reaction, catalyst deactivationTLC, LC-MS

Experimental Workflow: Troubleshooting by Analysis

The following workflow can guide you in identifying and resolving issues during the synthesis of 2-phenyl-2H-indazole.

troubleshooting_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution start Perform Synthesis of 2-Phenyl-2H-indazole analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_purity Is the Product Pure? analyze->check_purity identify_byproduct Identify Byproduct(s) check_purity->identify_byproduct No purify Purify Product (Column Chromatography) check_purity->purify Yes incomplete_reaction Incomplete Reaction/ Intermediate Present identify_byproduct->incomplete_reaction Intermediate regioisomer Regioisomer Found (1H-indazole) identify_byproduct->regioisomer Isomer side_reaction Side Reaction Product (e.g., debromination) identify_byproduct->side_reaction Other optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions modify_synthesis Modify Synthetic Route or Catalyst/Ligand System regioisomer->modify_synthesis side_reaction->modify_synthesis optimize_conditions->start modify_synthesis->start

Caption: A workflow diagram for troubleshooting the synthesis of 2-phenyl-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-phenyl-2H-indazole with high regioselectivity?

The Cadogan reductive cyclization of an ortho-imino-nitrobenzene substrate is a classic and reliable method for selectively obtaining the 2H-indazole isomer.[10] More modern, mild, one-pot condensation-Cadogan reactions have also been developed that offer good yields and regioselectivity.[6][7] Copper-catalyzed three-component reactions have also been shown to be highly selective for the 2H-indazole product.[5][11]

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my Cadogan reaction?

Triphenylphosphine oxide is a common byproduct when using triphenylphosphine as the reducing agent. It can often be removed by column chromatography. Alternatively, precipitating the crude product from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate can sometimes leave the more polar phosphine oxide in the mother liquor.

Q3: My palladium-catalyzed reaction is not proceeding to completion. What should I check first?

First, ensure that your palladium catalyst is active. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Use fresh catalyst and ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Also, check the quality of your solvent and base, as impurities can poison the catalyst. If the issue persists, consider increasing the catalyst loading or the reaction temperature.

Q4: Is it possible to synthesize 2-phenyl-2H-indazole without using a metal catalyst?

Yes, metal-free syntheses of 2H-indazoles have been reported. These often involve photochemical or thermochemical methods.[11] The classic Cadogan reaction is also a metal-free method, relying on an organophosphorus reducing agent.

Synthetic Pathways and Byproduct Formation

The following diagram illustrates the general synthetic pathway to 2-phenyl-2H-indazole via the Cadogan reductive cyclization and highlights the point at which the common N-oxide byproduct can form.

cadogan_pathway start o-Nitrobenzaldehyde + Aniline intermediate1 o-Imino-nitrobenzene start->intermediate1 Condensation intermediate2 2H-Indazole N-oxide intermediate1->intermediate2 Reductive Cyclization (e.g., P(OEt)3) product 2-Phenyl-2H-indazole intermediate2->product Deoxygenation byproduct_path Incomplete Deoxygenation intermediate2->byproduct_path

Caption: Simplified reaction pathway for the Cadogan synthesis of 2-phenyl-2H-indazole.

This technical guide provides a starting point for troubleshooting common issues in the synthesis of 2-phenyl-2H-indazole. For more specific issues, consulting the primary literature for the particular synthetic method you are employing is always recommended.

References

Technical Support Center: Purification of 2-Aryl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aryl-2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to streamline your purification workflows. The methodologies and advice presented herein are synthesized from established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

2-Aryl-2H-indazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of biologically active molecules.[1][2] While their synthesis has been the subject of much research, their purification can present unique challenges. Common issues include the separation of regioisomers, removal of persistent starting materials, and achieving the high purity required for downstream applications. This guide will provide a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-aryl-2H-indazoles in a question-and-answer format.

Issue 1: My 2-aryl-2H-indazole is difficult to separate from a closely-eluting impurity on silica gel chromatography.

Probable Causes:

  • Regioisomeric Impurity: A common impurity in indazole synthesis is the corresponding 1-aryl-1H-indazole regioisomer, which often has a very similar polarity to the desired 2-aryl-2H-indazole product.[3][4]

  • Structurally Similar Byproducts: The reaction may have produced byproducts with similar functional groups and overall polarity.

  • Inappropriate Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the compounds.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Screening: Instead of relying solely on standard ethyl acetate/petroleum ether systems, explore other solvent combinations.[5][6] A table of suggested solvent systems is provided below. The addition of a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can significantly alter selectivity.

    • Isocratic vs. Gradient Elution: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation. For closely eluting spots, isocratic elution is often more effective.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity based on the acidic or basic nature of your compound and impurities.

    • For particularly challenging separations, consider reverse-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water.

  • Recrystallization:

    • If the product is a solid and of sufficient purity (>90%), crystallization is an excellent method for removing small amounts of closely related impurities.[7] Experiment with different solvents to find one in which your desired compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for recrystallizing indazoles include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

Issue 2: My compound streaks or shows tailing on the TLC plate.

Probable Causes:

  • Compound Acidity/Basicity: The indazole nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.

  • Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it can lead to irregular spot shapes.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong interactions with your compound.

    • Conversely, if your compound has acidic functionalities, adding a small amount of acetic acid or formic acid can improve the peak shape.

  • Proper Sample Application:

    • Ensure your sample is fully dissolved before spotting.

    • Apply the sample in a small, concentrated spot. If you need to apply a larger amount, do it in several small applications, allowing the solvent to evaporate between each application.

Issue 3: I am unable to crystallize my 2-aryl-2H-indazole, it oils out instead.

Probable Causes:

  • High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, preventing it from precipitating out.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.

Solutions:

  • Improve Purity: First, try to purify the compound further by column chromatography to remove as many impurities as possible.

  • Solvent System Screening:

    • Single Solvent: Test a range of solvents with varying polarities.

    • Binary Solvent System: If a single solvent is not effective, use a binary system. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

  • Controlled Cooling:

    • Allow the solution to cool to room temperature slowly.

    • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer if necessary. Avoid rapid cooling.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of 2-aryl-2H-indazoles?

A1: A combination of petroleum ether (or hexanes) and ethyl acetate is the most common and often effective mobile phase for the purification of 2-aryl-2H-indazoles on silica gel.[5][6] A typical starting point is a gradient from 5% to 50% ethyl acetate in petroleum ether. The optimal ratio will depend on the specific substituents on the aryl rings.

Q2: How can I confirm the purity of my final 2-aryl-2H-indazole product?

A2: A combination of techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities. The absence of signals from starting materials or byproducts is a good indicator of purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound. Liquid chromatography-mass spectrometry (LC-MS) is an excellent tool for assessing purity, as it can separate and detect even minor impurities.[6]

Q3: My synthesis involves a palladium catalyst. How do I remove residual palladium from my product?

A3: Residual palladium can often be removed during silica gel chromatography. However, if it persists, you can use metal scavengers. These are commercially available resins with functional groups that chelate to the metal, allowing it to be filtered off. Alternatively, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can also be effective.

Q4: Are there any safety precautions I should take when purifying 2-aryl-2H-indazoles?

A4: As with all laboratory work, standard safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps should be performed in a well-ventilated fume hood. The toxicological properties of many novel 2-aryl-2H-indazoles may not be fully characterized, so it is prudent to handle them with care and avoid inhalation, ingestion, or skin contact.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude 2-aryl-2H-indazole onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude product), and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Run the column with the chosen solvent system, either isocratically or with a gradually increasing polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aryl-2H-indazole.

Table 1: Recommended Solvent Systems for Flash Chromatography
Polarity of 2-Aryl-2H-IndazolePrimary Solvent SystemModifier for Improved Selectivity
Non-polarEthyl Acetate / Petroleum EtherDichloromethane
Intermediate PolarityEthyl Acetate / Petroleum EtherAcetone
PolarMethanol / DichloromethaneTriethylamine (0.1-1%)
Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it is insoluble even when heated, it is not a suitable solvent. The ideal solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystal Formation: Crystals should form as the solution cools. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Part 4: Visualizing the Workflow

Diagram 1: General Purification Workflow

This diagram illustrates the typical decision-making process for purifying a crude 2-aryl-2H-indazole product.

Purification_Workflow Start Crude Product TLC TLC Analysis Start->TLC IsSolid Is the product a solid? TLC->IsSolid Chromatography Flash Column Chromatography IsSolid->Chromatography No Crystallization Recrystallization IsSolid->Crystallization Yes (>90% pure) PurityCheck1 Assess Purity (TLC, NMR) Chromatography->PurityCheck1 PurityCheck1->Crystallization Impure but Solid PureProduct Pure 2-Aryl-2H-Indazole PurityCheck1->PureProduct Pure FurtherPurification Further Purification Needed PurityCheck1->FurtherPurification Very Impure PurityCheck2 Assess Purity (TLC, NMR, LC-MS) Crystallization->PurityCheck2 PurityCheck2->Chromatography Impure PurityCheck2->PureProduct Pure Chromatography_Troubleshooting Start Chromatography Problem ProblemType What is the issue? Start->ProblemType PoorSep Poor Separation ProblemType->PoorSep Close Spots Tailing Tailing/Streaking ProblemType->Tailing Bad Peak Shape OptimizeSolvent Optimize Mobile Phase PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase PoorSep->ChangeStationary AddModifier Add Modifier (e.g., TEA) Tailing->AddModifier CheckLoading Check Sample Loading Tailing->CheckLoading Solution1 Improved Separation OptimizeSolvent->Solution1 ChangeStationary->Solution1 Solution2 Improved Peak Shape AddModifier->Solution2 CheckLoading->Solution2

References

Technical Support Center: Optimization of the Cadogan Reaction for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indazoles via the Cadogan reductive cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer optimized protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Cadogan reaction for indazole synthesis?

The Cadogan reaction is a deoxygenative cyclization used to synthesize N-heterocycles. In the context of indazole synthesis, it typically involves the reductive cyclization of an ortho-nitrobenzylamine or a related precursor, such as an ortho-nitrobenzaldimine, using a trivalent phosphorus reagent like a trialkyl phosphite or a trialkylphosphine.[1][2][3] This reaction is valued for its ability to form the indazole core in a single, often high-yielding step.

Q2: What is the proposed mechanism for this reaction?

The classical mechanism is believed to proceed through the exhaustive deoxygenation of the nitro group by the phosphine reagent to generate a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization by attacking the adjacent imine or amine nitrogen, followed by aromatization to yield the stable 2H-indazole. The trivalent phosphorus reagent is oxidized to a pentavalent phosphine oxide in the process.[4][5][6]

However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational, particularly under milder conditions.[1][7][8][9] This alternative pathway involves partial deoxygenation to a nitroso intermediate, which can cyclize before complete oxygen removal.

Cadogan_Mechanism Figure 1: Proposed Cadogan Reaction Mechanism for 2H-Indazole Synthesis Start_Nitro o-Nitrobenzaldimine Nitroso Nitroso Intermediate Start_Nitro->Nitroso Deoxygenation Start_Phosphine P(n-Bu)₃ (Reductant) PhosphineOxide O=P(n-Bu)₃ (Byproduct) Start_Phosphine->PhosphineOxide Oxidation Nitrene Nitrene Intermediate Nitroso->Nitrene Indazole 2H-Indazole Nitrene->Indazole Intramolecular Cyclization

Caption: Figure 1: Proposed Cadogan Reaction Mechanism for 2H-Indazole Synthesis.

Q3: What are the typical reagents and conditions?

Classically, the reaction is performed at high temperatures (>150 °C) using excess triethyl phosphite as both the solvent and the reductant.[1] Modern protocols have shifted towards milder and more controlled conditions. A significant improvement involves a one-pot condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization at a lower temperature (e.g., 80 °C) using a more reactive phosphine, such as tri-n-butylphosphine, in a solvent like isopropanol.[10][11]

Troubleshooting Guide

Q4: My reaction yield is low or I'm recovering only starting material. What went wrong?

This is a common issue that can point to several factors. Use the following logic to diagnose the problem:

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low-Yielding Cadogan Reactions Start Problem: Low/No Indazole Yield Check_SM Is starting material (SM) fully consumed (TLC/LCMS)? Start->Check_SM No_SM_Consumed NO Check_SM->No_SM_Consumed No Yes_SM_Consumed YES Check_SM->Yes_SM_Consumed Yes Cause_Temp Cause: Insufficient Energy No_SM_Consumed->Cause_Temp Cause_Reagent Cause: Inactive Reductant No_SM_Consumed->Cause_Reagent Solution_Temp Solution: Gradually increase reaction temperature (e.g., 80°C -> 110°C). Cause_Temp->Solution_Temp Solution_Reagent Solution: Use fresh, high-purity tri-n-butylphosphine. Ensure it was stored under inert atmosphere. Cause_Reagent->Solution_Reagent Cause_Side_Rxn Cause: Side Product Formation Yes_SM_Consumed->Cause_Side_Rxn Cause_Stoich Cause: Incorrect Stoichiometry Yes_SM_Consumed->Cause_Stoich Cause_Sterics Cause: Steric Hindrance Yes_SM_Consumed->Cause_Sterics Solution_Side_Rxn Solution: Analyze crude mixture for N-oxides or other byproducts. Consider lower temp or slower reductant addition. Cause_Side_Rxn->Solution_Side_Rxn Solution_Stoich Solution: Verify stoichiometry. Use a slight excess of phosphine (e.g., 1.2-1.5 equiv). Too much can lead to side reactions. Cause_Stoich->Solution_Stoich Solution_Sterics Solution: For bulky substrates, longer reaction times or higher temperatures may be needed. Consider a more potent reductant. Cause_Sterics->Solution_Sterics

Caption: Figure 2: Troubleshooting Workflow for Low-Yielding Cadogan Reactions.

Detailed Breakdown:

  • Reagent Activity: Trialkylphosphines are sensitive to air and can be oxidized over time. Ensure you are using a fresh, high-purity bottle of your chosen reductant (e.g., tri-n-butylphosphine).

  • Temperature: While modern protocols are milder, the reaction still requires sufficient thermal energy. If the reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100-120 °C, monitoring by TLC or LC-MS.[10]

  • Steric Hindrance: Highly substituted ortho-nitrobenzaldehydes or bulky amines can slow the reaction. In these cases, extended reaction times or higher temperatures may be necessary.[10]

  • Electronic Effects: Strongly electron-withdrawing groups on the aromatic rings can influence the reactivity of the nitro group and the cyclization step. Optimization of the temperature and reaction time is crucial for these substrates.

Q5: I'm observing significant side products. How can I identify and minimize them?

The most common side product is the 2H-indazole N-oxide , which arises from intramolecular cyclization of the nitroso intermediate before complete deoxygenation.[1][8]

  • Identification: This species can often be detected by LC-MS, as it will have a mass of M+16 relative to your desired indazole product.

  • Minimization:

    • Temperature Control: N-oxide formation can sometimes be favored at lower temperatures where the second deoxygenation step is slow. If N-oxide is the major product, you may need to increase the temperature or prolong the reaction time to drive the final deoxygenation.

    • Reductant Stoichiometry: Ensure at least two equivalents of the phosphine reagent are used for the complete reduction of the nitro group. A slight excess (e.g., 2.2 equivalents for a pre-formed substrate) is often beneficial.

Q6: How can I efficiently remove the phosphine oxide byproduct during workup?

Trialkylphosphine oxides (e.g., tributylphosphine oxide) are often greasy, high-boiling point solids that can complicate purification.

  • Column Chromatography: This is the most common method. Tributylphosphine oxide is moderately polar. Using a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) can often achieve good separation. A gradient elution can be particularly effective.

  • Solvent Precipitation/Trituration: After concentrating the crude reaction mixture, you can sometimes precipitate the product by adding a non-polar solvent like hexanes or pentane, leaving the more soluble phosphine oxide in the mother liquor.

  • Acid-Base Extraction: If your target indazole has a basic nitrogen that is not sterically hindered, you can perform an acidic extraction (e.g., with 1M HCl) to pull the product into the aqueous phase, leaving the neutral phosphine oxide in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

Optimized Protocols & Data

General Protocol: Mild, One-Pot Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from the work of Genung et al. and represents an efficient and safer alternative to classical Cadogan conditions.[10][11]

Step-by-Step Methodology:

  • Condensation: To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH, ~0.2 M), add the desired aniline or aliphatic amine (1.0-1.1 equiv).

  • Imine Formation: Heat the mixture to 80 °C and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: To the same reaction vessel, add tri-n-butylphosphine (P(n-Bu)₃, 1.5 equiv) dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Continue heating at 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

Comparative Data: Reductant and Condition Effects

The choice of reductant and conditions significantly impacts reaction efficiency. The following table summarizes typical findings for the synthesis of 2-phenyl-2H-indazole.

EntrySubstrate PrecursorReductant (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1o-Nitrobenzaldehyde + AnilineP(OEt)₃ (excess)P(OEt)₃>1606~60-70Classical Conditions
2o-Nitrobenzaldehyde + AnilineP(n-Bu)₃ (1.5)i-PrOH80492[10][11]
3Pre-formed o-imino-nitrobenzenePPh₃ (2.2)Toluene1101275General Observation
4Pre-formed o-imino-nitrobenzenePhosphetane (catalytic)Toluene100885[12]

Analysis: The data clearly shows that the one-pot procedure using tri-n-butylphosphine in isopropanol at 80 °C provides superior yield under significantly milder conditions compared to the classical approach.[10][11] While triphenylphosphine (PPh₃) is effective, it is less reactive and requires higher temperatures. Catalytic methods using specialized phosphine catalysts are emerging as a promising alternative for improving atom economy.[12]

References

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with a common and often frustrating side reaction: the hydrodebromination of the aryl bromide starting material. Our goal is to provide you with a clear understanding of why this happens and to offer actionable, field-proven strategies to favor the desired C-N bond formation.

Introduction: The Challenge of Hydrodebromination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, the catalytic cycle that forges this crucial bond is not without its pitfalls. A major competing pathway is hydrodebromination (or more generally, hydrodehalogenation), where the aryl halide is reduced to the corresponding arene (Ar-H) instead of being coupled with the amine.[1][2] This not only consumes valuable starting material but also complicates purification, ultimately impacting yield and process efficiency.

This guide will walk you through the mechanistic origins of this side reaction and provide a structured approach to troubleshooting and optimization.

Understanding the Mechanism: Amination vs. Debromination

To effectively troubleshoot, we must first understand the competing catalytic pathways. The desired Buchwald-Hartwig amination and the undesired hydrodebromination pathway diverge from a common intermediate.

The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4] Hydrodebromination is thought to arise from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group to form the Ar-H byproduct.[1]

Diagram 1: Competing Catalytic Cycles

G cluster_main Desired Amination Pathway cluster_side Undesired Debromination Pathway pd0 LPd(0) oa_complex L(Ar)Pd(II)-Br pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L(Ar)Pd(II)-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) pd_hydride L(H)Pd(II)-Br oa_complex->pd_hydride β-Hydride Elimination or Reaction with H-source amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination debrom_product Ar-H pd_hydride->pd0 pd_hydride->debrom_product Reductive Elimination

Caption: Desired amination vs. undesired debromination pathways.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the debrominated byproduct (Ar-H). What is the most likely cause?

The formation of Ar-H, or hydrodebromination, is a common side reaction.[2] It typically arises when the rate of the desired C-N reductive elimination is slow relative to competing pathways that generate a palladium-hydride species.[1] Key factors that can favor this side reaction include a non-optimal choice of ligand, base, solvent, or an excessively high reaction temperature.[2]

Q2: How does my choice of phosphine ligand affect debromination?

The ligand is arguably the most critical factor in controlling the selectivity between amination and debromination. The structure of the phosphine ligand dictates the geometry and electron density at the palladium center, which in turn influences the relative rates of the key catalytic steps.

  • Steric Bulk: Bulky ligands, particularly biaryl monophosphine ligands (e.g., XPhos, RockPhos, SPhos), are designed to promote the final C-N bond-forming reductive elimination step.[2][5] This steric hindrance destabilizes alternative geometries that might lead to side reactions.

  • Electron-Donating Ability: Electron-rich phosphines increase electron density on the palladium center, which generally accelerates the rate of oxidative addition and can also facilitate reductive elimination.[5][6]

If you are observing significant debromination, switching to a more sterically hindered and electron-rich ligand is a primary troubleshooting step.

Q3: Which bases are best for minimizing debromination?

The choice of base is critical and often substrate-dependent. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they can also promote side reactions, including debromination.[2][7]

  • Strong Bases (NaOtBu, LHMDS): These are highly effective but can be problematic with sensitive functional groups and may accelerate debromination pathways.[7]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These are often a better choice when debromination is an issue.[2][7][8] They provide excellent functional group tolerance and can suppress the formation of the undesired byproduct, although they may require higher temperatures or longer reaction times.[7]

If debromination is high with NaOtBu, screening a weaker inorganic base like cesium carbonate is a highly recommended strategy.[2]

Q4: Can solvent or temperature be adjusted to solve the problem?

Yes, both solvent and temperature play significant roles.

  • Solvent: The reaction medium must dissolve all components and stabilize catalytic intermediates.[8][9] Common choices include toluene, dioxane, and THF.[2][10] Toluene is often favored for reactions with aryl bromides and iodides because the resulting sodium halide salts have poor solubility, which can help drive the reaction forward and prevent catalyst inhibition.[3][7] Crucially, the solvent must be rigorously anhydrous, as water can be a source of protons leading to the formation of palladium-hydride species and subsequent hydrodebromination.[2]

  • Temperature: Higher temperatures can sometimes favor side reactions.[2] If the desired coupling is proceeding but is accompanied by significant debromination, cautiously lowering the reaction temperature may improve the selectivity. However, a slight increase in temperature might sometimes accelerate the desired reductive elimination more than the side reaction for very challenging substrates, requiring careful optimization.[2]

Troubleshooting Guide: A Systematic Approach

When faced with poor selectivity, a systematic approach to optimization is key. Use the following table to guide your experimental design.

Observation Potential Cause Recommended Solution(s) Scientific Rationale
High (>15%) debromination byproduct The rate of C-N reductive elimination is too slow compared to the debromination pathway.1. Change Ligand: Switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., RockPhos, XPhos, SPhos).[2] 2. Change Base: Switch from a strong alkoxide base (NaOtBu) to a weaker inorganic base (Cs₂CO₃ or K₃PO₄).[2][8]Bulky, electron-donating ligands are known to accelerate the C-N reductive elimination step, which outcompetes the side reaction.[5] Weaker bases are less prone to promoting the formation of species that lead to hydrodebromination.[7]
Reaction is slow AND produces debrominated byproduct Catalyst deactivation or poor solubility of reagents.1. Use a Pre-catalyst: Switch from a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ to a well-defined pre-catalyst (e.g., XPhos Pd G3).[2] 2. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[2] 3. Screen Solvents: Test alternative anhydrous solvents (e.g., toluene, dioxane) to improve the solubility of all reaction components.[2][8]Pre-catalysts ensure the efficient and rapid generation of the active monoligated Pd(0) species.[2][11] Water and oxygen can lead to catalyst deactivation and the formation of Pd-hydride species that cause debromination.[2] Poor solubility can hinder reaction kinetics, allowing side reactions more time to occur.
Debromination occurs primarily at the beginning of the reaction The initial formation of the active Pd(0) catalyst is inefficient or generating side products.1. Switch Palladium Source: If using Pd(OAc)₂, which requires in-situ reduction, consider a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern pre-catalyst.[7][11]Pd(OAc)₂ can be an unreliable precursor, and its reduction pathway can sometimes be problematic.[12] Pre-catalysts provide a cleaner and more controlled entry into the catalytic cycle.[11]

Diagram 2: Troubleshooting Flowchart

G start Start Optimization: Debromination Observed ligand_check Is the ligand a bulky, alectron-rich biaryl phosphine? start->ligand_check change_ligand ACTION: Switch to XPhos, SPhos, RockPhos, or similar. ligand_check->change_ligand No base_check Is a strong base (e.g., NaOtBu) being used? ligand_check->base_check Yes change_ligand->base_check change_base ACTION: Screen weaker bases (Cs₂CO₃, K₃PO₄). base_check->change_base Yes conditions_check Are conditions strictly anhydrous and inert? base_check->conditions_check No change_base->conditions_check dry_reagents ACTION: Dry solvents/reagents. Use pre-catalyst. conditions_check->dry_reagents No temp_check Is temperature optimized? conditions_check->temp_check Yes dry_reagents->temp_check optimize_temp ACTION: Screen lower temperatures (e.g., 80°C instead of 110°C). temp_check->optimize_temp Re-evaluate end Problem Solved temp_check->end optimize_temp->end

Caption: A systematic workflow for troubleshooting debromination.

Exemplary Protocol: Minimizing Debromination for a Challenging Substrate

This protocol is a general starting point for coupling an electron-deficient aryl bromide with a primary amine, a combination often susceptible to hydrodebromination.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), flame-dried under vacuum.

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3 pre-catalyst, and flame-dried cesium carbonate.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous toluene, followed by the primary amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously.[2] Monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

This combination of a modern pre-catalyst, a bulky ligand, a weaker inorganic base, and anhydrous conditions provides a robust starting point to minimize hydrodebromination.

References

alternative synthetic routes to avoid harsh reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Modern Synthesis

A Guide to Overcoming Harsh Reaction Conditions with Alternative Synthetic Routes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered when employing alternative synthetic methodologies to avoid harsh reaction conditions. As your Senior Application Scientist, I will walk you through troubleshooting guides and frequently asked questions for mechanochemistry, flow chemistry, biocatalysis, and photoredox catalysis, ensuring you can confidently implement these powerful techniques in your laboratory.

Section 1: Mechanochemistry – The Force of Change

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis, often at room temperature. However, harnessing this energy source requires a different mindset than traditional solution-phase chemistry.

Troubleshooting Guide: Mechanochemical Reactions

Question: My ball-milling reaction is not going to completion, or the yield is significantly lower than reported in the literature. What are the likely causes and how can I troubleshoot this?

Answer: Incomplete conversion in mechanochemical reactions is a common issue that can often be traced back to several key parameters. Let's break down the potential causes and solutions:

  • Insufficient Energy Input: The milling frequency and the size/material of the grinding balls are critical.

    • Causality: The energy transferred to the reactants is a direct function of the kinetic energy of the grinding media. If the frequency is too low or the balls are too small or light, the activation energy barrier for the reaction may not be overcome.

    • Troubleshooting Steps:

      • Increase the milling frequency in increments of 5-10 Hz.

      • If your mill allows, switch to larger or denser grinding balls (e.g., from stainless steel to tungsten carbide).

      • Ensure the ball-to-powder ratio (BPR) is optimized; a higher BPR generally leads to more efficient energy transfer.

  • Inadequate Mixing and Mass Transfer: Unlike in solution, reactants in a solid-state reaction must be in intimate contact to react.

    • Causality: Poor mixing can lead to localized "hot spots" of reaction while other parts of the sample remain unreacted.

    • Troubleshooting Steps:

      • Introduce a small amount of a liquid grinding assistant (a technique known as liquid-assisted grinding or LAG). This can facilitate mass transfer and create a more homogeneous reaction environment.

      • Consider adding a solid additive that can act as a lubricant or help to break up agglomerates.

  • Incorrect Jar Filling: The amount of material in the milling jar is crucial.

    • Causality: An underfilled jar will result in inefficient energy transfer as the balls will primarily impact the jar walls. An overfilled jar will restrict the movement of the balls, dampening the impact energy.

    • Troubleshooting Steps:

      • Aim for a jar filling of approximately one-third of the total volume. This allows for optimal movement of the grinding media.

Mechanochemistry FAQs

Q: Can I use any solvent for Liquid-Assisted Grinding (LAG)?

A: No. The choice of liquid is critical. The ideal liquid should not be a good solvent for the reactants, as this would dissolve them and lead to a conventional solution-phase reaction. Instead, the liquid should act as a transfer agent, facilitating molecular mobility without fully solvating the reactants.

Q: How do I monitor the progress of a mechanochemical reaction?

A: In-situ monitoring can be challenging. A common approach is to pause the reaction at set time intervals, take a small aliquot of the reaction mixture, and analyze it using standard techniques like NMR, HPLC, or mass spectrometry. This allows you to build a reaction profile over time.

Section 2: Flow Chemistry – Precision in Motion

Flow chemistry, or continuous flow chemistry, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technique offers superior control over reaction parameters but presents unique challenges compared to batch processing.

Troubleshooting Guide: Flow Chemistry Systems

Question: I am observing inconsistent product yields and the formation of unexpected byproducts in my flow reactor. What could be the cause?

Answer: Inconsistent outcomes in flow chemistry often point to issues with mixing, residence time distribution, or temperature control.

  • Poor Mixing: Inadequate mixing of reagent streams is a frequent culprit.

    • Causality: In laminar flow regimes, common in microreactors, mixing relies on diffusion, which can be slow. If reagents are not adequately mixed before entering a heated zone, side reactions can occur at the interface of the streams.

    • Troubleshooting Steps:

      • Incorporate a static mixer into your reactor setup before the main reaction coil.

      • Decrease the channel diameter of your reactor to reduce the diffusion path length.

      • Increase the flow rate to induce more chaotic advection, but be mindful of the impact on residence time.

  • Residence Time Distribution (RTD): The time that molecules spend in the reactor is not always uniform.

    • Causality: A broad RTD means that some molecules may over-react while others under-react, leading to a complex product mixture. This can be caused by dispersion effects within the tubing.

    • Troubleshooting Steps:

      • Use a narrower bore tubing for your reactor to minimize axial dispersion.

      • Ensure your system is free of dead volumes where reagents can be trapped.

      • Consider using a packed-bed reactor, which can help to narrow the RTD.

  • Temperature Control: Hot spots can develop, especially in highly exothermic reactions.

    • Causality: The high surface-area-to-volume ratio of flow reactors generally allows for excellent heat transfer. However, if the reaction is extremely fast and exothermic, localized heating can still occur, leading to thermal degradation or side reactions.

    • Troubleshooting Steps:

      • Improve the heat transfer by using a reactor material with higher thermal conductivity (e.g., metal instead of PFA).

      • Dilute the reagent streams to reduce the concentration and thus the heat output per unit volume.

Flow Chemistry Workflow Diagram

FlowChemistryWorkflow ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A typical workflow for a two-reagent continuous flow chemistry setup.

Flow Chemistry FAQs

Q: How do I handle solid reagents or products in a flow system?

A: This is a significant challenge in flow chemistry. For solid reagents, you can often dissolve them in a suitable solvent before introducing them to the reactor. For products that precipitate, you may need to use a wider diameter tubing to prevent clogging, or introduce a "scavenger" stream that keeps the product in solution. In some cases, specialized reactors designed for handling slurries may be necessary.

Q: Is flow chemistry only for small-scale reactions?

A: While flow chemistry is excellent for reaction optimization on a small scale, it is also highly scalable. Scaling up in flow chemistry is typically achieved by "numbering up" (running multiple reactors in parallel) or by running a single, larger reactor for an extended period. This is often more straightforward and safer than scaling up a large batch reactor.

Section 3: Biocatalysis – Nature's Synthetic Toolkit

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity and operates under mild conditions (aqueous media, ambient temperature, and pressure), but enzyme stability and activity can be hurdles.

Troubleshooting Guide: Biocatalytic Reactions

Question: My enzymatic reaction is showing low activity or has stopped completely. How can I diagnose and solve this issue?

Answer: Loss of enzyme activity is a common problem that can stem from several factors related to the enzyme's delicate structure and the reaction environment.

  • Enzyme Denaturation: Enzymes are sensitive to their environment.

    • Causality: Extremes of pH or temperature, or the presence of organic co-solvents, can disrupt the intricate three-dimensional structure of an enzyme, leading to a loss of its catalytic function.

    • Troubleshooting Steps:

      • Ensure the pH of your reaction buffer is within the optimal range for the specific enzyme you are using. This information is usually available from the enzyme supplier.

      • Check the reaction temperature. While a moderate increase in temperature can boost reaction rates, excessive heat will cause irreversible denaturation.

      • If using an organic co-solvent to dissolve a substrate, screen a variety of co-solvents to find one that is well-tolerated by the enzyme.

  • Substrate or Product Inhibition: The molecules the enzyme acts upon can sometimes interfere with its function.

    • Causality: High concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, inhibiting its activity. Similarly, the product of the reaction can bind to the active site and prevent further substrate binding.

    • Troubleshooting Steps:

      • For substrate inhibition, try feeding the substrate slowly over the course of the reaction to maintain a low, steady concentration.

      • For product inhibition, consider in-situ product removal (ISPR) techniques, such as extraction or adsorption, to continuously remove the product from the reaction medium.

  • Cofactor Limitation: Many enzymes require cofactors (e.g., NAD+/NADH) to function.

    • Causality: If the cofactor is not regenerated, it will be consumed, and the reaction will halt.

    • Troubleshooting Steps:

      • Implement a cofactor regeneration system. This often involves adding a second enzyme and a sacrificial substrate to recycle the cofactor.

Biocatalysis FAQs

Q: How can I improve the stability of my enzyme for longer reaction times?

A: Enzyme immobilization is a powerful technique for enhancing stability. By attaching the enzyme to a solid support, its structure can be rigidified, making it more resistant to denaturation. Immobilization also simplifies enzyme recovery and reuse.

Q: What if no known enzyme catalyzes the specific reaction I need?

A: This is where protein engineering and directed evolution come into play. It is now possible to mutate enzymes to alter their substrate specificity or enhance their stability. While this is a more advanced approach, it has become a cornerstone of modern biocatalysis.

Section 4: Photoredox Catalysis – Harnessing the Power of Light

Photoredox catalysis uses light to initiate single-electron transfer events, enabling a wide range of chemical transformations under mild conditions. Success in this field requires careful consideration of the photocatalyst, light source, and reaction setup.

Troubleshooting Guide: Photoredox Catalysis

Question: My photoredox reaction is not working, or the yields are very low. What are the common pitfalls?

Answer: Failed photoredox reactions often come down to issues with light penetration, catalyst deactivation, or quenching of the excited state.

  • Insufficient Light Penetration: The light must be able to reach the photocatalyst.

    • Causality: If the reaction mixture is too concentrated, opaque, or if the reaction vessel is not transparent to the required wavelength, the photocatalyst will not be excited, and the reaction will not initiate.

    • Troubleshooting Steps:

      • Ensure your reaction vessel is made of a material that is transparent at the excitation wavelength of your catalyst (e.g., borosilicate glass for visible light).

      • Dilute the reaction mixture if it is highly colored or turbid.

      • Ensure your light source is positioned to provide uniform irradiation of the reaction mixture.

  • Catalyst Deactivation: The photocatalyst can degrade over time.

    • Causality: Some photocatalysts are susceptible to photobleaching or decomposition under prolonged irradiation, especially in the presence of reactive intermediates.

    • Troubleshooting Steps:

      • Check the stability of your photocatalyst under the reaction conditions without the substrates present.

      • If the catalyst is degrading, consider using a more robust catalyst or reducing the light intensity.

  • Quenching of the Excited State: Unwanted side reactions can deactivate the excited catalyst.

    • Causality: Oxygen is a notorious quencher of excited states. Other species in the reaction mixture could also potentially interfere with the desired catalytic cycle.

    • Troubleshooting Steps:

      • Thoroughly degas the reaction mixture before and during the reaction. This is typically done by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Purify all reagents and solvents to remove any potential quenching impurities.

Photoredox Catalysis Mechanism Diagram

PhotoredoxCycle PC PC PC_star [PC]* PC->PC_star PC_reduced [PC]˙⁻ PC_star->PC_reduced +e⁻ PC_oxidized [PC]˙⁺ PC_star->PC_oxidized -e⁻ Product Product (A˙) PC_star->Product SET PC_reduced->PC -e⁻ PC_oxidized->PC +e⁻ Reagent_ox Reagent (B⁺) PC_oxidized->Reagent_ox SET Substrate Substrate (A) Reagent Reagent (B)

Caption: A generalized representation of an oxidative quenching cycle in photoredox catalysis.

Photoredox Catalysis FAQs

Q: What is the difference between oxidative and reductive quenching cycles?

A: In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor (it gives an electron away). In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor (it accepts an electron). The choice of cycle depends on the specific transformation you wish to achieve.

Q: How do I choose the right light source for my reaction?

A: The light source should have an emission spectrum that overlaps with the absorption spectrum of your photocatalyst. Light Emitting Diodes (LEDs) are now widely used as they are energy-efficient and emit light in a narrow wavelength range, which can improve selectivity and reduce side reactions.

Comparative Summary of Alternative Synthetic Routes

FeatureMechanochemistryFlow ChemistryBiocatalysisPhotoredox Catalysis
Reaction Medium Solid-state or minimal solventLiquid phaseAqueous bufferLiquid phase
Typical Temperature Room temperature-78 °C to >300 °C20-40 °CRoom temperature
Key Advantage Solvent-free, rapidPrecise control, scalableHigh selectivity, mild conditionsNovel reactivity, mild conditions
Common Challenge Scalability, reaction monitoringClogging, handling solidsEnzyme stability, substrate scopeLight penetration, quenching

Technical Support Center: Scale-Up of 2-Aryl-Indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-aryl-indazoles. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. As a privileged scaffold in medicinal chemistry, the efficient and reliable synthesis of 2-aryl-indazoles is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during the scale-up of 2-aryl-indazole synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.

Q1: My reaction is suffering from low yield. How can I diagnose and solve this?

A1: Low yield is a multifaceted problem that requires systematic investigation. The primary causes often relate to reaction kinetics, catalyst efficacy, or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by taking time-course samples and analyzing them via HPLC or TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as prolonged heating can also lead to degradation.

  • Catalyst Deactivation: Many syntheses of 2-aryl-indazoles rely on transition metal catalysts (e.g., Palladium, Copper) which can be sensitive.[3]

    • Air/Moisture Sensitivity: For reactions requiring anhydrous or oxygen-free conditions, ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are implemented and scaled appropriately.[4]

    • Ligand Degradation: Phosphine-based ligands, commonly used in palladium catalysis, can be prone to oxidation.[1][5] Ensure high-purity, fresh ligands are used.

    • Substrate Impurities: Impurities in starting materials or solvents can act as catalyst poisons. Use reagents of appropriate grade for scale-up.

  • Suboptimal Reaction Conditions: Conditions optimized at the gram scale may not be optimal at the kilogram scale due to changes in mass and heat transfer.

    • Temperature Control: Ensure uniform heating. Hot spots in a large reactor can cause thermal decomposition of reagents or products.

    • Mixing: Inefficient mixing can lead to localized concentration gradients, causing side reactions. Evaluate the reactor's agitation efficiency.

  • Side Reactions: Unwanted side reactions can consume starting materials. For instance, in palladium-catalyzed aminations, a common byproduct is the debromonated starting material.[5] Optimizing the catalyst-to-ligand ratio and temperature can often minimize this.

Troubleshooting Workflow for Low Yield A systematic approach to diagnosing yield issues.

LowYield_Troubleshooting start Low Yield Observed check_completion Analyze Reaction Sample (TLC/HPLC) Is starting material present? start->check_completion incomplete Reaction Incomplete/Stalled check_completion->incomplete Yes complete Reaction Complete check_completion->complete No sub_node_incomplete Potential Causes: - Insufficient time/temp - Catalyst deactivation - Poor mixing incomplete->sub_node_incomplete sub_node_complete Potential Causes: - Product degradation - Mechanical loss during work-up - Side reactions complete->sub_node_complete solution_incomplete Solutions: - Increase reaction time/temp - Use fresh catalyst/ligands - Improve agitation - Ensure inert atmosphere sub_node_incomplete->solution_incomplete solution_complete Solutions: - Re-evaluate work-up/isolation procedure - Optimize temperature to reduce degradation - Analyze byproduct profile to identify side reactions sub_node_complete->solution_complete

Q2: I am getting a mixture of N1 and N2-aryl-indazole isomers. How can I improve the regioselectivity for the desired N2 isomer?

A2: Achieving high regioselectivity is a classic challenge in indazole chemistry. The indazole anion is an ambident nucleophile, meaning arylation can occur at either nitrogen. The outcome is often dictated by a delicate balance between kinetic and thermodynamic control, as well as steric and electronic factors.[6]

Strategies to Enhance N2 Selectivity:

  • Choice of Synthetic Route: Some synthetic routes are inherently more selective for the 2-aryl isomer.

    • Palladium-Catalyzed Intramolecular Amination: The cyclization of N-aryl-N-(o-bromobenzyl)hydrazines is a powerful method that proceeds via N(1)-C(7a) bond formation, directly and selectively yielding 2-aryl-2H-indazoles.[1][5]

    • Reductive Cyclization: The reductive cyclization of ortho-imino-nitrobenzene substrates, formed from the condensation of o-nitrobenzaldehydes and anilines, is also highly selective for the N2 isomer.[7]

  • Reaction Condition Optimization (for direct N-arylation methods): While direct arylation of the indazole core is often less selective, conditions can be tuned.

    • Solvent Choice: Polar aprotic solvents can lead to variable N1:N2 ratios. Experimenting with different solvents may be necessary.

    • Base and Counter-ion: The choice of base (e.g., NaH, K2CO3, t-BuONa) affects the nature of the indazole anion and its counter-ion, which can influence the site of attack.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole.[8] However, N2-alkylation/arylation can sometimes be the kinetically favored path. If you are getting a mixture, it's possible the reaction conditions allow for equilibration. Running the reaction at a lower temperature might favor the kinetic product.

Regioselectivity in Indazole Arylation Illustrates the two possible sites for arylation.

Note: Images are illustrative representations of the chemical structures.

Q3: My product is difficult to purify at scale. Are there alternatives to column chromatography?

A3: Relying on column chromatography for multi-kilogram scale production is often economically and practically unfeasible.[6] The goal should be to develop a process where the final product can be isolated by crystallization.

Purification Strategies for Scale-Up:

  • Crystallization: This is the most desirable method for large-scale purification.

    • Solvent Screening: Perform a thorough screening of solvents and solvent mixtures to find conditions that provide good crystal formation and effectively reject key impurities.

    • Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often yields larger, purer crystals than rapid crashing out of solution.

  • Liquid-Liquid Extraction: Design an extraction work-up that selectively removes impurities. For example, catalyst residues can often be removed with an aqueous wash containing a specific chelating agent (e.g., EDTA for some metals). Acidic or basic impurities can be removed by washing with aqueous base or acid, respectively.

  • Trituration/Slurrying: Slurrying the crude product in a solvent in which it is poorly soluble can be an effective way to wash away more soluble impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up 2-aryl-indazole production, and what are their pros and cons?

A1: Several robust methods exist, each with distinct advantages and disadvantages for large-scale synthesis. The optimal choice depends on factors like starting material cost, required purity, and safety considerations.

Synthetic RouteDescriptionProsConsKey References
Reductive Cyclization Condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization of the resulting imine.High N2-regioselectivity, operational simplicity, mild conditions often possible.May require specific reducing agents (e.g., phosphines) that can be costly or require special handling.[4][7]
Pd-Catalyzed Amination Intramolecular cyclization of pre-formed N-aryl-N-(o-bromobenzyl)hydrazines.Excellent N2-regioselectivity, broad substrate scope, tolerant of various functional groups.Requires a multi-step synthesis of the precursor; palladium catalysts and phosphine ligands can be expensive.[1][5]
Cu-Catalyzed MCR One-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source (e.g., NaN3).High atom economy, one-pot procedure reduces unit operations, copper is less expensive than palladium.Use of sodium azide raises significant safety concerns (toxicity, explosive potential) for scale-up.[3][7]
[3+2] Cycloaddition Reaction between an aryne and a sydnone, which proceeds via cycloaddition and subsequent extrusion of CO2.Very mild reaction conditions, high yields, excellent N2-selectivity.Requires synthesis of less common starting materials (sydnones and aryne precursors).[7][9]
Q2: What are the most critical safety concerns when scaling up 2-aryl-indazole synthesis?

A2: Process safety is paramount during scale-up. Key hazards include:

  • Hazardous Reagents:

    • Sodium Azide (NaN₃): Used in some copper-catalyzed methods, sodium azide is highly toxic and can form explosive heavy metal azides. Strict handling protocols and quench procedures are mandatory.[3]

    • Organophosphines: Reagents like tri-n-butylphosphine or trimethylphosphine can be pyrophoric or air-sensitive.[4][10]

  • Thermal Stability:

    • The nitrogen-nitrogen bond within the indazole ring can be a site of thermal instability.[6] It is crucial to perform Differential Scanning Calorimetry (DSC) analysis on the final product and key intermediates to understand their thermal decomposition profiles and determine the maximum safe operating temperature.

    • Exothermic events (e.g., the cyclization step) must be well-characterized to ensure the reactor's cooling capacity is sufficient to control the reaction and prevent a thermal runaway.

  • Pressure Generation: Some reactions may evolve gas (e.g., N₂ from azide-based routes, CO₂ from cycloadditions[9]). The reactor must be appropriately vented to handle the off-gassing rate at scale.

Q3: How can I make my 2-aryl-indazole synthesis "greener" and more sustainable?

A3: Green chemistry principles should be integrated into process development from the beginning.

  • Solvent Selection: Replace hazardous solvents (e.g., halogenated hydrocarbons) with more environmentally benign alternatives like glycols (e.g., PEG), alcohols, or even water where possible.[7]

  • Catalyst Loading: Minimize the amount of metal catalyst used. High-turnover catalysts are preferred. Investigate possibilities for catalyst recycling.

  • Atom Economy: Prefer synthetic routes with high atom economy, such as one-pot, multi-component reactions, which minimize waste by incorporating most of the atoms from the reactants into the final product.[11]

  • Energy Efficiency: Develop processes that can be run at or near ambient temperature to reduce energy consumption. Photochemical or electrochemical methods are emerging areas that can offer milder reaction conditions.[11]

References

managing reaction intermediates in one-pot indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of one-pot indazole synthesis. Our goal is to provide practical, field-tested advice to help you manage reactive intermediates, troubleshoot common issues, and optimize your synthetic routes. This is not a rigid manual, but a dynamic resource built on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during one-pot indazole synthesis.

Q1: My one-pot reaction yield is consistently low. What are the most common culprits?

A1: Low yields in one-pot indazole syntheses often trace back to three core areas: stability of intermediates, reaction kinetics, and reagent integrity.

  • Intermediate Decomposition: Many one-pot indazole syntheses, like the Davis-Beirut reaction, proceed through highly reactive and often unstable intermediates such as o-nitroso imines.[1][2] These species can be sensitive to temperature, pH, and solvent, leading to decomposition or undesired side reactions if not efficiently converted to the next intermediate or the final product.

  • Sub-optimal Reaction Conditions: One-pot reactions are a delicate balance. Conditions optimized for the first step (e.g., imine formation) may not be ideal for the subsequent cyclization. It is crucial to find a temperature, solvent, and catalytic system that offers the best compromise for all sequential transformations. For instance, in reductive cyclizations, insufficient temperature may stall the reaction, while excessive heat can degrade the starting materials or the desired indazole product.[3]

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly amines and aldehydes, is paramount. Impurities can interfere with catalysis or introduce competing side reactions. Similarly, the quality of the reducing agent (in reductive cyclizations) or the base/catalyst is critical. Ensure reagents are fresh and handled under appropriate conditions (e.g., anhydrous solvents, inert atmosphere if required).

Q2: I'm observing a mixture of N-1 and N-2 substituted indazole isomers. How can I control the regioselectivity?

A2: Achieving regioselectivity between the N-1 and N-2 positions is a classic challenge in indazole chemistry. The outcome is determined by a combination of thermodynamic and kinetic factors, which you can influence through your choice of reaction conditions.

  • Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[4][5] Reactions run at higher temperatures for longer durations may favor the formation of the more stable N-1 isomer. Conversely, kinetically controlled conditions (e.g., lower temperatures) can sometimes favor the N-2 product.[6]

  • Base and Solvent System: The choice of base and solvent has a profound impact.

    • For alkylations on a pre-formed indazole ring, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF tend to favor deprotonation at the N-1 position, leading to the thermodynamic N-1 substituted product.[6]

    • Mitsunobu conditions (triphenylphosphine/di-alkyl azodicarboxylate) often favor the formation of the N-2 isomer.[6]

  • Steric and Electronic Effects: The substituents on your starting materials play a directing role. Bulky groups on the incoming amine or at the C3 position of the indazole precursor can sterically hinder attack at the N-1 position, thereby favoring N-2 substitution.[6] Conversely, electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the respective nitrogen atoms.

Q3: How can I confirm the structure of my intermediates and differentiate between N-1 and N-2 isomers?

A3: Unambiguous characterization is crucial. While isolating intermediates in a one-pot synthesis is often counterproductive, you can monitor the reaction by LC-MS to track their appearance and disappearance. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • NMR Spectroscopy: 1H and 13C NMR spectra of N-1 and N-2 isomers are typically distinct.[4]

    • 1H NMR: The chemical shift of the H-3 proton is often diagnostic. It is typically more deshielded in N-2 isomers compared to N-1 isomers.

    • 13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the substitution pattern. The C3 and C3a carbons are generally more shielded in N-2 isomers.[7] Two-dimensional NMR techniques like HSQC and HMBC can provide definitive assignments.[4][7]

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous structure of a specific isomer.

Troubleshooting Guide: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines or related precursors, proceeding through a key o-nitroso imine intermediate.[2][8]

Problem Scenario 1: The reaction is stalling or giving very low yields.

This is a common issue often related to the delicate balance of conditions required to generate and cyclize the nitroso intermediate.

Causality Analysis Workflow

Caption: Troubleshooting workflow for low-yield Davis-Beirut reactions.

Troubleshooting Steps & Explanations

Parameter Problem & Explanation Recommended Action
Water Content The role of water is complex. While the reaction is typically run in an alcohol solvent, trace amounts of water are often critical for the mechanism, but excess water can competitively add to the key nitroso imine intermediate, cleaving the imine bond and preventing cyclization.[1][6]Start with anhydrous alcohol. If the reaction fails, add water portion-wise (e.g., 0.1-0.5 equivalents) and monitor for product formation. If yields are still low, ensure all reagents and solvents are rigorously dried.
Base Concentration The base (typically KOH or NaOH) is required to generate the initial carbanion or related species that initiates the reaction.[9] Insufficient base leads to incomplete reaction, while a large excess can promote undesired side reactions or degradation of the starting material.Titrate the base concentration. Perform a series of small-scale reactions varying the base from 1.1 to 5.0 equivalents to find the optimal loading for your specific substrate.
Temperature & Time Formation of the nitroso intermediate and subsequent cyclization are temperature-dependent. Too low a temperature will result in a sluggish or stalled reaction. Too high a temperature can lead to decomposition of the heat-sensitive nitroso intermediate.[8]Monitor the reaction closely by TLC or LC-MS. If starting material is consumed but little product is formed, the intermediate may be decomposing; try lowering the temperature. If starting material remains after several hours, gradually increase the temperature (e.g., in 10 °C increments).

Proposed Mechanism & Intermediate Management

The core of the Davis-Beirut reaction involves the in-situ generation of a nitroso intermediate, which then undergoes N-N bond-forming heterocyclization.[2] Managing the fate of this intermediate is key to a successful reaction.

Davis_Beirut_Mechanism Start o-Nitrobenzylamine Intermediate1 Aci-nitro Intermediate Start->Intermediate1 Deprotonation Base Base (e.g., KOH) Intermediate2 o-Nitroso Imine (Key Intermediate) Intermediate1->Intermediate2 Dehydration Product 2H-Indazole Intermediate2->Product N-N Cyclization (Desired Pathway) SideProduct Side Products (e.g., Imine Hydrolysis) Intermediate2->SideProduct Hydrolysis (Undesired) AlkoxyProduct 3-Alkoxy-2H-Indazole Intermediate2->AlkoxyProduct Alcohol Addition (Alternative Pathway) Water H₂O (Excess) Water->SideProduct Alcohol ROH (Solvent) Alcohol->AlkoxyProduct

Caption: Key intermediate pathways in the Davis-Beirut reaction.

Troubleshooting Guide: One-Pot Condensation/Cadogan Reductive Cyclization

This robust method involves the initial condensation of an o-nitrobenzaldehyde with a primary amine to form an imine, followed by in-situ reductive cyclization, typically using a phosphine reagent like tri-n-butylphosphine.[3][10]

Problem Scenario 2: The final cyclization step is inefficient, and I'm isolating the intermediate imine or observing side products.

This issue points to problems with the reduction/cyclization part of the one-pot sequence.

Troubleshooting Steps & Explanations

Parameter Problem & Explanation Recommended Action
Reducing Agent Trialkylphosphines are oxophilic and reduce the nitro group, facilitating cyclization. The reagent can degrade upon prolonged exposure to air. Inefficient reduction can be caused by poor reagent quality or insufficient equivalents.[3]Use a fresh bottle of the phosphine reagent. Consider using a slight excess (1.1-1.5 equivalents). Ensure the reaction is maintained under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine.
Solvent Choice The solvent must be appropriate for both the condensation and cyclization steps. Protic solvents like isopropanol are often effective as they can facilitate the proton transfer steps in the reduction mechanism.[3] Aprotic solvents like toluene or dioxane can also be used.[11]If using an aprotic solvent like toluene, consider switching to isopropanol or ethanol. The choice may be substrate-dependent, so screening a few solvents is advisable.
Steric Hindrance Bulky substituents on either the aldehyde or the amine can slow down the final N-N bond-forming cyclization step.[3] This can allow side reactions to compete.If significant steric hindrance is present, you may need to increase the reaction temperature or prolong the reaction time to drive the cyclization to completion. Monitor carefully for any signs of product degradation.
Acidic Protons Substrates with acidic protons (e.g., on the amine component) may not be tolerated under the basic conditions that can sometimes be generated during the reaction, leading to undesired deprotonation and side reactions.[3]If your amine contains acidic protons, this specific method may not be suitable. Consider protecting the acidic group or exploring alternative synthetic routes that do not involve basic intermediates.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for One-Pot Condensation-Cadogan Reductive Cyclization of o-Nitrobenzaldehydes [3]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-nitrobenzaldehyde (1.0 equiv.) and the primary amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous isopropanol (or toluene, approx. 0.2 M concentration).

  • Condensation: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the formation of the intermediate imine by TLC or LC-MS (typically 1-2 hours).

  • Reductive Cyclization: Once imine formation is complete, add tri-n-butylphosphine (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction at 80 °C. Monitor the consumption of the imine and the formation of the 2H-indazole product (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 2H-indazole.

References

Technical Support Center: Strategies to Improve the Stability of 2-(4-fluorophenyl)indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-fluorophenyl)indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Indazole scaffolds are prevalent in medicinal chemistry, but their stability can be a significant hurdle in experimental settings and during development.[1][2][3] This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve common stability issues, ensuring the integrity of your research.

Troubleshooting Guide: Enhancing Compound Stability

This section addresses specific stability problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemical principles and offers practical solutions.

Q1: My this compound derivative is degrading upon exposure to light, and I'm detecting an isomeric impurity. What is happening and how can I prevent it?

A1: The observed degradation is likely a phototransposition reaction, a well-documented pathway for indazole derivatives.[4][5][6]

  • The Mechanism: Phototransposition to Benzimidazole Upon exposure to UV radiation (UVA or UVB), the 2H-indazole ring system can undergo a photochemical rearrangement.[4][5] This process often involves the excitation of the 2H-tautomer, leading to a nitrogen-carbon transposition that converts the indazole into a more stable benzimidazole isomer.[5][6] The 2-aryl substituent, in this case, (4-fluorophenyl), remains attached to a nitrogen atom in the newly formed benzimidazole ring.

  • Mitigation Strategies:

    • Control Lighting Conditions: The most immediate solution is to minimize exposure to UV light. Conduct experiments under yellow or red light, and use amber-colored glassware or vials for storing solutions and solid samples.

    • Solvent Choice: The choice of solvent can influence photochemical reactions. If possible, screen different solvents to see if the degradation rate changes.

    • Structural Modification (Advanced): If photostability is a critical parameter for your application, consider structural modifications. Introducing bulky groups near the indazole core can sterically hinder the rearrangement. However, this must be balanced with the desired biological activity.

Q2: I'm observing oxidative degradation of my compound during storage or in my assay medium. What are the likely mechanisms and how can I mitigate this?

A2: The indazole nucleus, being an electron-rich heterocyclic system, is susceptible to oxidation.

  • The Mechanism: Oxidation of the Indazole Ring Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in biological media, or certain reagents.[4] The specific site of oxidation can vary, but it often leads to the formation of N-oxides or ring-opened byproducts. Forced degradation studies frequently use agents like hydrogen peroxide (H₂O₂) to simulate this oxidative stress.[4]

  • Mitigation Strategies:

    • Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Low-Temperature Storage: Store samples at low temperatures (-20°C or -80°C) to decrease the rate of all chemical reactions, including oxidation.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.

    • Degas Solvents: For sensitive experiments, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

Q3: My compound shows poor stability in aqueous solutions, particularly at acidic or basic pH. How can I address this hydrolytic instability?

A3: Hydrolytic instability is a common issue for many heterocyclic compounds, and its rate is often highly dependent on pH.

  • The Mechanism: pH-Dependent Hydrolysis Under acidic or basic conditions, the indazole ring or its substituents can be susceptible to hydrolysis.[4] The specific mechanism can involve protonation or deprotonation of the nitrogen atoms, making the ring more susceptible to nucleophilic attack by water. Forced degradation studies typically use hydrochloric acid and sodium hydroxide to assess stability at pH extremes.[4]

  • Mitigation Strategies:

    • Conduct a pH Stability Profile: Determine the pH at which your compound is most stable. This is typically done by incubating solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its concentration over time using HPLC.

    • Formulation with Buffers: Once the optimal pH is identified, formulate your solutions using a buffer system that maintains that pH.

    • Use Aprotic Solvents: If your experimental design allows, consider using aprotic co-solvents (e.g., DMSO, DMF) to reduce the concentration of water.

Q4: My derivative exhibits low metabolic stability in in vitro assays (e.g., liver microsomes). What structural modifications can improve its metabolic profile?

A4: Low metabolic stability is often due to metabolism by cytochrome P450 (CYP) enzymes in the liver.[7] The goal is to block these "metabolic soft spots" without compromising the compound's intended biological activity.

  • The Mechanism: CYP-Mediated Oxidation CYP enzymes often hydroxylate electron-rich or sterically accessible positions on a drug molecule. For this compound, potential sites include the unsubstituted positions on the indazole's benzene ring and the phenyl ring itself.

  • Strategies for Structural Modification:

    • Blocking Metabolism with Fluorine: The existing 4-fluoro substituent on the phenyl ring is an excellent starting point. Fluorine is a small, electron-withdrawing atom that can block a common site of para-hydroxylation on the phenyl ring, a frequent metabolic pathway.[8][9] This modification often enhances metabolic stability without significantly altering the molecule's shape.[9]

    • Deuterium Incorporation: Replacing a hydrogen atom at a metabolically vulnerable site with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving stability.[10][11]

    • Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -Cl, -CN) on the indazole ring can decrease its electron density, making it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing small, sterically hindering groups (e.g., a methyl group) adjacent to a potential site of metabolism can physically block the enzyme's access.

  • Data Summary: Impact of Substituents on Stability

Modification Strategy Example Substituent Primary Mechanism of Stabilization Potential Impact
Metabolic Blocking Fluorine (e.g., at C-4 of phenyl)Blocks site of CYP-mediated hydroxylation.[8][9]Often significantly increases metabolic half-life.[9][12]
Kinetic Isotope Effect DeuteriumSlows C-H bond cleavage by CYP enzymes.[10][11]Can moderately to significantly increase half-life.
Electronic Deactivation Trifluoromethyl (-CF₃)Reduces electron density of the aromatic system.Reduces susceptibility to oxidative metabolism.
Steric Shielding Methyl (-CH₃)Physically blocks enzyme access to a metabolic site.Can prevent metabolism at a specific position.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?

A1: The three primary degradation pathways are:

  • Photodegradation: Primarily through phototransposition to a benzimidazole isomer upon exposure to UV light.[4][5]

  • Oxidative Degradation: Reaction with oxygen or reactive oxygen species, leading to N-oxides or ring-opened products.[4]

  • Hydrolytic Degradation: Breakdown in the presence of water, which is often accelerated under acidic or basic conditions.[4]

cluster_main Primary Degradation Pathways cluster_paths cluster_products Resulting Products Indazole This compound Derivative Photo Photodegradation (UV Light) Indazole->Photo leads to Oxidation Oxidation (O₂, ROS) Indazole->Oxidation leads to Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Indazole->Hydrolysis leads to Benzimidazole Benzimidazole Isomer Photo->Benzimidazole Oxidized N-Oxides, Ring-Opened Products Oxidation->Oxidized Hydrolyzed Hydrolyzed Fragments Hydrolysis->Hydrolyzed

Caption: Major degradation pathways for indazole derivatives.

Q2: Why is the 2-aryl substitution pattern on the indazole ring significant for stability?

A2: The position of the substituent on the indazole's pyrazole ring (N1 vs. N2) is critical. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole.[1] However, the 2H-tautomer is often the key reactive intermediate in photochemical reactions, such as the phototransposition to benzimidazoles.[5][6] Therefore, a this compound may have different photochemical properties compared to its 1-(4-fluorophenyl)indazole counterpart.

Q3: How does fluorination, specifically at the 4-position of the phenyl ring, impact stability?

A3: Fluorination is a widely used strategy in medicinal chemistry to enhance drug properties.[13] In this specific context, the 4-fluoro substituent provides several advantages:

  • Enhanced Metabolic Stability: It blocks the para-position of the phenyl ring, a very common site for oxidation by cytochrome P450 enzymes.[9] This is often the most significant contribution to improved stability in vivo and in liver microsome assays.

  • Increased Lipophilicity: Fluorine can increase the molecule's lipophilicity, which can affect its absorption, distribution, and formulation properties.[8]

  • Altered Electronic Properties: The electron-withdrawing nature of fluorine can subtly alter the electronic distribution in the molecule, which may influence its susceptibility to certain chemical reactions, although its primary role is typically metabolic blocking.

Q4: What initial experiments should I perform to assess the stability of a new this compound derivative?

A4: A forced degradation study is the standard approach to quickly assess a new compound's stability profile. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products and pathways. This data is crucial for developing stable formulations and analytical methods.[14]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of a new indazole derivative.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound under various stress conditions.

Materials:

  • Your this compound derivative

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Amber and clear HPLC vials

  • Calibrated HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, add an aliquot of the stock solution to a vial and add the stressor. Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., 50:50 acetonitrile:water) without the stressor.

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in solvent before analysis.

    • Photostability: Prepare a solution of the compound in a clear vial and expose it to a photostability chamber or direct sunlight for 24 hours. Prepare a parallel sample wrapped in aluminum foil as a dark control.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC or LC-MS. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Start Compound shows instability (e.g., low assay signal, new HPLC peaks) Source What are the experimental conditions when degradation occurs? Start->Source Light Work under yellow light Use amber vials Source->Light Light Exposure Air/Reagent Exposure Air/Reagent Exposure Source->Air/Reagent Exposure Oxidative Conditions Aqueous/pH Extremes Aqueous/pH Extremes Source->Aqueous/pH Extremes Hydrolytic Conditions In Vitro/In Vivo Assay In Vitro/In Vivo Assay Source->In Vitro/In Vivo Assay Metabolic Conditions Air Use inert atmosphere (N₂/Ar) Store at low temperature Add antioxidants pH Determine optimal pH range Use buffered solutions Metabolism Block metabolic 'soft spots' (e.g., further fluorination, deuteration)

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape, specifically peak broadening and tailing, during HPLC analysis. As indazole derivatives are common scaffolds in medicinal chemistry, achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method validation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to improve your chromatographic performance.

Troubleshooting Guide: From Tailing Peaks to Symmetrical Peaks

Peak tailing is the most common form of peak broadening encountered with basic, nitrogen-containing heterocyclic compounds like indazoles. A peak is generally considered to be tailing if the asymmetry factor (As) or tailing factor (Tf) is greater than 1.2.[1][2][3]

Q1: My indazole compound consistently shows a tailing peak on a standard C18 column. What is the primary cause?

Probable Cause: The most frequent cause of peak tailing for basic compounds like indazoles is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][4][5] Indazoles, containing basic nitrogen atoms, can become protonated (positively charged) in acidic mobile phases. If the mobile phase pH is not low enough to suppress the ionization of surface silanols (which are acidic), a strong unwanted ion-exchange interaction occurs, leading to a mixed-mode retention mechanism and significant peak tailing.[1][5][6]

Diagnostic Approach:

  • Confirm the Issue is Analyte-Specific: Inject a neutral compound (e.g., toluene or naphthalene). If the neutral compound exhibits a symmetrical peak, the problem is likely related to the chemical properties of your indazole compound and its interaction with the stationary phase.[2]

  • Evaluate Mobile Phase pH: If your current mobile phase pH is between 4 and 7, you are in the prime range for silanol ionization, which exacerbates tailing for basic compounds.[7]

Solutions:

  • Lower the Mobile Phase pH: The most direct way to mitigate this issue is to lower the mobile phase pH to a range of 2.5-3.5.[1][6][8] At this low pH, the majority of surface silanol groups are protonated (Si-OH) and thus neutralized, minimizing the unwanted ionic interactions.[4][6]

    • Action: Incorporate an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into both the aqueous and organic mobile phase components.[4] TFA is a strong ion-pairing agent that can also mask the positive charge on the basic analyte, further improving peak shape.[4]

  • Use a Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, like triethylamine (TEA), to the mobile phase.[6] The TEA will preferentially interact with the active silanol sites, effectively shielding your indazole analyte from these secondary interactions. Note that this approach can shorten column lifetime due to accelerated hydrolysis of the stationary phase.[6]

Q2: I've lowered the mobile phase pH, but I still observe significant peak tailing. What are the next steps?

Probable Cause: If lowering the pH does not fully resolve the issue, other factors may be at play:

  • High-Activity Silica: The column you are using may be packed with older "Type A" silica, which has a higher metal content and more acidic, active silanol groups that are difficult to fully neutralize.[5][6]

  • Column Contamination: Strong retention of matrix components or previous analytes on the column frit or head of the column can create active sites and distort the peak flow path.[3][9][10]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[3][8]

Diagnostic & Solution Workflow:

Caption: Troubleshooting workflow for persistent peak tailing.

Solutions (In Detail):

  • Switch to a Modern, End-Capped Column: Replace the existing column with one packed with high-purity, "Type B" silica that is fully end-capped.[1] End-capping uses a small silylating agent (like trimethylchlorosilane) to bond over many of the remaining silanol groups after the primary C18 chains are attached, reducing available sites for secondary interactions.[1][11] Columns with polar-embedded or charged surface hybrid (CSH) stationary phases are specifically designed to improve peak shape for basic compounds.[8]

  • Perform a Column Wash: If contamination is suspected, flush the column with a series of strong solvents to remove strongly retained compounds. Refer to SOP-01: Aggressive Column Washing Protocol .

  • Reduce Sample Load: Systematically reduce the concentration of your sample or the injection volume by 50% and observe the effect on peak shape. If tailing improves, you are likely experiencing mass overload.[3][8]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best suited for indazole compounds? A: For new method development, start with a modern, high-purity silica C18 or C8 column from a reputable manufacturer.[12] Specifically, look for columns marketed as "base-deactivated," having "low silanol activity," or utilizing polar-embedded or charged surface technologies, as these are engineered to provide excellent peak shape for basic analytes.[7][8][13]

Q: How does mobile phase buffer concentration affect peak shape? A: A sufficient buffer concentration (typically >20 mM) is crucial for maintaining a stable and consistent mobile phase pH.[8][14] If the buffer capacity is too low, the sample itself can alter the local pH at the column inlet, leading to peak distortion and retention time shifts.

Q: Can instrumental issues cause peak broadening for all my peaks, including my indazole? A: Yes. If all peaks in your chromatogram are broad or tailing, the issue is likely systemic rather than chemical.[2][3] Common instrumental causes include:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant band broadening.[10][14] This is especially noticeable for early-eluting peaks.

  • Partially Blocked Frit: Debris from pump seals or samples can clog the inlet frit of the column, distorting the flow path.[3] Back-flushing the column may resolve this.[3]

  • Detector Settings: An improperly set data acquisition rate or a large detector cell volume can artificially broaden peaks.[14][15]

Q: My peak is split. Is this related to tailing? A: Peak splitting can be a severe form of peak distortion and may have different root causes than simple tailing. Common causes include:

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 10% Acetonitrile mobile phase) can cause the peak to split or broaden badly.[8] Always try to dissolve the sample in the initial mobile phase.

  • Column Void: A void or channel in the column's packed bed can cause the sample band to split.[8][10] This is often accompanied by a drop in backpressure and requires column replacement.

  • pH near pKa: If the mobile phase pH is very close to the pKa of your indazole compound, the analyte can exist in both its ionized and non-ionized forms, leading to split or shouldered peaks.[16][17] It's best to work at a pH at least one unit away from the analyte's pKa.[18]

Data & Protocols

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry for Basic Compounds
Mobile Phase Additive (0.1%)Typical pHMechanism of ActionExpected Impact on Peak Shape for Indazoles
Formic Acid ~2.7Suppresses silanol ionizationGood improvement, standard for LC-MS
Trifluoroacetic Acid (TFA) ~2.0Suppresses silanol ionization; acts as an ion-pairing agentExcellent improvement, but can cause ion suppression in MS
Ammonium Formate pH dependentActs as a buffer; the ammonium ion can act as a competing baseModerate improvement, useful for pH control
Triethylamine (TEA) pH dependentActs as a competing base, masking active silanol sitesGood improvement, but may reduce column lifetime
SOP-01: Aggressive Column Washing Protocol

This protocol is intended for flushing a contaminated reversed-phase (C8, C18) column. Always disconnect the column from the detector to avoid contamination.

  • Disconnect: Disconnect the column outlet from the detector and direct the flow to a waste beaker.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.

  • Acidic Wash: Flush with 20 column volumes of water with 0.1% Phosphoric Acid.

  • Organic Wash (Polar): Flush with 20 column volumes of Acetonitrile.

  • Organic Wash (Non-Polar): Flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Flush with 20 column volumes of your mobile phase before reconnecting to the detector.

Note: One column volume for a standard 4.6 x 150 mm column is approximately 1.5 mL.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the primary cause of peak tailing for a protonated indazole compound.

Caption: Interaction of protonated indazole with ionized and neutral silanol groups.

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)indazole Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indazole scaffold represents a "privileged" structure, capable of interacting with a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(4-fluorophenyl)indazole analogs. We will explore how subtle molecular modifications influence their biological activity, particularly as kinase inhibitors, and provide the experimental framework necessary for their evaluation and comparison.

The 2-Phenyl-2H-Indazole Core: A Versatile Pharmacophore

The 2-phenyl-2H-indazole moiety has emerged as a promising scaffold in medicinal chemistry. Its rigid, planar structure provides a solid foundation for building molecules that can fit into the active sites of various enzymes. The presence of the phenyl ring at the 2-position offers a key vector for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties to enhance potency and selectivity for the desired biological target.

Recent studies have highlighted the potential of 2-phenyl-2H-indazole derivatives as potent antiprotozoal agents.[1][2] Interestingly, these studies have revealed that the nature of the substituent on the 2-phenyl ring plays a critical role in determining biological activity.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the indazole core and the phenyl ring.

The Significance of the 2-Phenyl Substitution

Research on 2-phenyl-2H-indazole derivatives has shown that substitutions on the phenyl ring are crucial for activity. For instance, in the context of antiprotozoal activity, electron-withdrawing groups on the 2-phenyl ring have been shown to favor the biological effect.[1] This suggests that modulating the electronic properties of the phenyl ring directly impacts the molecule's interaction with its biological target.

Specifically for the this compound scaffold, the fluorine atom at the para-position of the phenyl ring is a key feature. Fluorine's high electronegativity can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to the target protein.

Impact of Substituents on the Indazole Ring

While the 2-phenyl group is a key interaction moiety, substitutions on the indazole ring itself are equally important for dictating potency and selectivity. A notable example comes from a study on substituted 2-phenyl-2H-indazole-7-carboxamides as inhibitors of poly(ADP-ribose) polymerase (PARP).[3] This extensive SAR exploration led to the identification of a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog with a PARP enzyme inhibition IC50 of 4nM and a CC50 of 42nM against BRCA-1 deficient cancer cell lines.[3] This highlights how a single fluorine substitution on the indazole core can dramatically enhance potency.

The following diagram illustrates the key positions for substitution and their general influence on activity based on current literature.

Caption: Key SAR points for this compound analogs.

Comparative Performance: Benchmarking Against Known Inhibitors

To provide a clear perspective on the potential of this compound analogs, it is essential to compare their performance against established inhibitors targeting similar pathways. While direct comparative data for a broad range of kinases is still emerging for this specific scaffold, we can draw insights from related indazole-based inhibitors.

Comparison with Other Indazole-Based Kinase Inhibitors

The indazole scaffold is present in several FDA-approved kinase inhibitors, demonstrating its clinical relevance. A comparative analysis of various indazole-based inhibitors reveals the diverse range of kinases that can be targeted and the level of potency that can be achieved.

Compound ClassTarget Kinase(s)Representative IC50 (nM)Reference
2-Phenyl-2H-indazole-7-carboxamides PARP4[3]
5-(4-Pyridinyl)indazole Derivatives Haspin78[4]
Indazole-Pyridine Analogs Akt0.16 (Ki)[5]
VEGFR-2 Inhibitors VEGFR-21.24[6]

This table underscores the versatility of the indazole core and the high potency that can be achieved through strategic substitutions.

Head-to-Head with Non-Indazole Kinase Inhibitors

A true measure of the potential of this compound analogs lies in their comparison with clinically approved kinase inhibitors that do not share the indazole scaffold.

Inhibitor (Scaffold)Primary Target(s)Disease Indication
Imatinib (Phenylaminopyrimidine)ABL, KIT, PDGFRChronic Myeloid Leukemia
Gefitinib (Anilinoquinazoline)EGFRNon-Small Cell Lung Cancer
Sunitinib (Indolinone)VEGFRs, PDGFRs, KITRenal Cell Carcinoma

While direct IC50 comparisons are pending comprehensive kinase panel screening of this compound analogs, the existing data on related indazole compounds suggests they have the potential to be competitive with these established drugs.

Experimental Protocols: A Framework for Evaluation

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-(4-Fluorophenyl)-2H-indazole

A representative and efficient method for the synthesis of the 2-phenyl-2H-indazole scaffold is the one-pot ultrasound-assisted Cadogan's cyclization.[1]

Step 1: Imine Formation (Condensation)

  • In a suitable vessel, dissolve 2-nitrobenzaldehyde and 4-fluoroaniline in a minimal amount of a protic solvent (e.g., ethanol).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization of the imine product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization (Cadogan Reaction)

  • Heat the synthesized imine in triethyl phosphite at approximately 150 °C for 0.5-2 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, remove the excess triethyl phosphite and the resulting phosphate byproduct via vacuum distillation.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate) to yield the 2-(4-fluorophenyl)-2H-indazole.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow start 2-Nitrobenzaldehyde + 4-Fluoroaniline step1 Condensation (Reflux in Ethanol) start->step1 intermediate Imine Intermediate step1->intermediate step2 Cadogan Cyclization (Triethyl Phosphite, 150°C) intermediate->step2 product 2-(4-Fluorophenyl)-2H-indazole step2->product

Caption: Synthetic workflow for 2-(4-fluorophenyl)-2H-indazole.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized analogs as kinase inhibitors, a robust in vitro kinase assay is essential. The following is a general protocol for an ELISA-based assay.

Materials:

  • 96-well microtiter plates pre-coated with the kinase-specific substrate.

  • Purified recombinant kinase enzyme.

  • Test compounds (this compound analogs) dissolved in DMSO and serially diluted.

  • ATP and appropriate kinase reaction buffer (containing MgCl2).

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Plate reader.

Procedure:

  • Add the serially diluted test compounds to the wells of the microtiter plate.

  • Add the kinase enzyme and ATP to initiate the phosphorylation reaction.

  • Incubate the plate at a controlled temperature for a specific duration to allow for the enzymatic reaction.

  • Wash the plate to remove unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate again to remove unbound antibody.

  • Add the TMB substrate and incubate until a color change is observed.

  • Add the stop solution to quench the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This experimental workflow is visualized in the following diagram.

Kinase_Assay_Workflow start Prepare serial dilutions of This compound analogs step1 Add compounds, kinase, and ATP to substrate-coated plate start->step1 step2 Incubate to allow phosphorylation step1->step2 step3 Wash plate step2->step3 step4 Add anti-phosphotyrosine-HRP antibody step3->step4 step5 Incubate and wash step4->step5 step6 Add TMB substrate step5->step6 step7 Add stop solution step6->step7 end Measure absorbance and calculate IC50 step7->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The initial SAR studies on related 2-phenyl-2H-indazoles provide a solid foundation for the rational design of more potent and selective analogs. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on both the indazole and the phenyl rings, coupled with comprehensive profiling against a broad panel of kinases.

This guide has provided a framework for understanding the SAR of this compound analogs, offered a comparative perspective against existing inhibitors, and detailed the necessary experimental protocols for their synthesis and evaluation. As research in this area continues, we anticipate the emergence of novel drug candidates with improved efficacy and safety profiles for the treatment of a range of diseases, including cancer.

References

The Indazole Scaffold: A Privileged Core for Kinase Inhibitor Design — A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 enzymes, represents a vast and fertile ground for drug discovery. The central challenge, however, lies in achieving both potency and selectivity. Medicinal chemists often turn to "privileged scaffolds," core molecular structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system is a prime example of such a scaffold, serving as the foundation for numerous clinically successful kinase inhibitors.[1][2]

While a simple, unsubstituted derivative like 2-(4-fluorophenyl)indazole is not a prominent kinase inhibitor, the indazole core is a versatile and highly effective framework for building potent and selective modulators of kinase activity.[1][3][4] This guide provides a comparative analysis of the efficacy of indazole-based kinase inhibitors against inhibitors built on different molecular scaffolds. We will delve into the structural features that confer the indazole ring its "privileged" status, examine its performance against key cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, and provide detailed, validated protocols for efficacy assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical and biological advantages of the indazole scaffold in kinase inhibitor design.

The Indazole Scaffold: A Chemical and Biological Overview

The indazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[3][4] This structural duality, combined with its ability to act as both a hydrogen bond donor and acceptor, allows the indazole core to form critical interactions within the ATP-binding pocket of protein kinases. Specifically, it often forms hydrogen bonds with the "hinge" region of the kinase, a critical anchoring point for many Type I and Type II inhibitors.

Caption: Tautomeric forms of the indazole scaffold.

The true power of the indazole scaffold lies in its synthetic tractability. The ring system can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule. This enables the optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor).[1][5]

Case Study 1: Indazole-Based VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a primary mediator of this pathway. Consequently, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[6] The indazole scaffold has proven to be an excellent starting point for potent VEGFR-2 inhibitors.

A study by Elsayed et al. reported a series of indazole derivatives with potent VEGFR-2 inhibitory activity.[1] Notably, compounds in their series demonstrated significantly better activity than the multi-kinase inhibitor Sorafenib, which is built on a different, urea-based scaffold. The indazole derivatives were designed to occupy the ATP binding site, with the indazole core forming key interactions with the hinge region.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->P1 Inhibits Sorafenib Sorafenib Sorafenib->P1 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Comparative Efficacy Data: VEGFR-2 Inhibition

CompoundScaffold TypeTarget KinaseIC50 (nM)Reference
Compound 12e IndazoleVEGFR-27[1]
Compound 12b IndazoleVEGFR-25.4[1]
Compound 12c IndazoleVEGFR-25.6[1]
Sorafenib Bi-aryl ureaVEGFR-290[1]
Axitinib IndazoleVEGFR-20.2[7]

As the data clearly indicates, optimized indazole derivatives can exhibit single-digit nanomolar potency against VEGFR-2, surpassing the efficacy of established inhibitors like Sorafenib in biochemical assays.[1]

Case Study 2: Indazole-Based Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] The development of isoform-selective Aurora kinase inhibitors is a key goal to minimize off-target effects. The indazole scaffold has been instrumental in achieving this.

Researchers have successfully designed indazole derivatives that can selectively target Aurora A or Aurora B by exploiting subtle differences in the ATP-binding pockets of these closely related kinases.[8] For instance, strategic placement of substituents on the indazole ring can create interactions with specific residues like Arg220 or Thr217 in Aurora A, leading to isoform selectivity.[8] This demonstrates the chemical versatility of the indazole core in fine-tuning biological activity.

Comparative Efficacy Data: Aurora Kinase Inhibition

CompoundScaffold TypeAurora A IC50 (nM)Aurora B IC50 (nM)SelectivityReference
Compound 17 Indazole1219Dual Inhibitor[8]
Compound 21 Indazole>100025Aurora B Selective[8]
Compound 30 Indazole3>1000Aurora A Selective[8]
AZD1152-HQPA Quinazoline13601.4Aurora B Selective[9]

This data highlights the power of the indazole scaffold to generate not only potent but also highly selective kinase inhibitors, a critical attribute for developing safer and more effective targeted therapies.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to compare kinase inhibitor performance.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A1 1. Prepare serial dilution of Indazole Inhibitor B1 3. Add inhibitor and master mix to 384-well plate A1->B1 A2 2. Prepare Kinase/Substrate/ATP master mix A2->B1 B2 4. Incubate at room temp (e.g., 60 min) B1->B2 C1 5. Add ADP-Glo™ Reagent to stop reaction & deplete ATP B2->C1 C2 6. Add Kinase Detection Reagent to convert ADP to ATP C1->C2 C3 7. Measure Luminescence (signal ∝ ADP produced) C2->C3

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test inhibitor (e.g., starting from 100 µM) in a suitable solvent like DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution, 2.5 µL of the substrate/ATP solution, and 1 µL of the diluted test compound. Include "no inhibitor" (positive control) and "no kinase" (background) wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background, normalize the data to the positive control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the indazole-based inhibitor and a comparator compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Discussion and Future Perspectives

The indazole scaffold has unequivocally earned its status as a privileged core in kinase inhibitor design.[1][2] Its inherent ability to interact with the kinase hinge region provides a solid anchoring point, while its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. The case studies on VEGFR-2 and Aurora kinases clearly demonstrate that novel indazole-based inhibitors can match or even exceed the efficacy of established drugs built on different chemical frameworks.[1][8]

The future for indazole-based kinase inhibitors remains bright. The scaffold continues to be explored for new and challenging kinase targets, including those implicated in resistance to existing therapies.[10] The development of Polo-like kinase 4 (PLK4) inhibitors based on the indazole core is one such promising area.[7] As our understanding of the human kinome deepens, the versatility of the indazole scaffold will undoubtedly be leveraged to create the next generation of targeted therapies, offering hope for patients across a wide range of diseases.

References

Comparative In-Vitro Validation of 2-(4-fluorophenyl)indazole as a Novel GABA-A Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for the in-vitro validation of 2-(4-fluorophenyl)indazole, a novel chemical entity, as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. We present a direct comparison with established modulators—the classical benzodiazepine, Diazepam, and the non-benzodiazepine hypnotic, Zolpidem—supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers in neuropharmacology and drug development seeking to characterize new modulators of the central nervous system's primary inhibitory receptor.

Foundational Principles: The GABA-A Receptor System

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the mammalian central nervous system.[1][2] These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open an integral chloride (Cl⁻) channel.[3][4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[3][5][6]

Structurally, GABA-A receptors are pentameric assemblies of subunits drawn from several classes (α, β, γ, δ, etc.).[4][7] The most common synaptic isoform in the brain consists of two α, two β, and one γ subunit (α₂β₂γ).[2][4] This subunit heterogeneity gives rise to a vast number of receptor subtypes with distinct pharmacological properties and brain region distributions, offering opportunities for developing subtype-selective drugs.[8]

Positive allosteric modulators (PAMs) are a critical class of drugs that do not activate the receptor directly but bind to a distinct allosteric site to enhance the effect of GABA.[5][9][10] This potentiation of inhibitory signaling is the cornerstone of therapies for anxiety, insomnia, seizures, and other conditions of neuronal hyperexcitability.[11] Prominent examples include benzodiazepines like Diazepam, which increase the frequency of channel opening, and "Z-drugs" like Zolpidem.[4][5] The search for novel PAMs is driven by the need for compounds with improved subtype selectivity, better side-effect profiles, and enhanced metabolic stability.[12]

While direct experimental data on this compound is emerging, extensive research on the closely related scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has identified it as a promising PAM of the GABA-A receptor with improved metabolic stability over previous scaffolds.[12] This guide will therefore use this validated scaffold as a structural and functional proxy to outline a robust validation workflow.

The Validation Workflow: A Dual-Pronged Approach

To comprehensively characterize this compound, we employ a logical two-part in-vitro strategy. First, we determine its ability to bind to the receptor using a radioligand binding assay. Second, we quantify its functional effect on receptor activity using electrophysiology. This workflow ensures that both binding affinity and functional efficacy are assessed, providing a complete pharmacological profile.

G cluster_0 In-Vitro Validation Workflow Start Candidate Compound: This compound Binding Step 1: Binding Characterization (Radioligand Binding Assay) Start->Binding Does it bind? Function Step 2: Functional Characterization (Two-Electrode Voltage Clamp) Binding->Function Determine Ki Data_Analysis Data Analysis & Comparison Function->Data_Analysis Determine EC50 & Max Potentiation Conclusion Pharmacological Profile (Affinity, Potency, Efficacy) Data_Analysis->Conclusion

Caption: Workflow for in-vitro validation of a novel GABA-A modulator.

Comparative Compounds: Establishing Benchmarks

A new compound's properties are best understood in context. We have selected two gold-standard PAMs for comparison:

  • Diazepam (Valium): A quintessential benzodiazepine that binds to the interface between α and γ subunits (the "benzodiazepine site").[3][4] It acts as a powerful anxiolytic and sedative by increasing the GABA-gated channel opening frequency.[5][13]

  • Zolpidem (Ambien): A non-benzodiazepine hypnotic of the imidazopyridine class.[14] It also binds to the benzodiazepine site but shows a preferential high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its potent sedative effects.[15][16]

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (expressed as the inhibitor constant, Kᵢ) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Causality and Rationale: We use [³H]flunitrazepam, a high-affinity benzodiazepine radioligand, to label the target site.[17] The ability of our test compound to displace [³H]flunitrazepam is directly proportional to its binding affinity for the same site. This is a self-validating system; if the compound does not bind, no displacement will be observed. The inclusion of a non-specific binding control (a high concentration of an unlabeled ligand like Diazepam) ensures that we are only measuring specific binding to the receptor.[18]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue or HEK293 cells expressing recombinant human α1β2γ2 GABA-A receptors in ice-cold sucrose buffer.[19]

    • Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABA-A receptors.[19]

    • Wash the membrane pellet multiple times with a buffer to remove endogenous GABA, which would otherwise interfere with the assay.[18]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via BCA assay).[20]

  • Competition Binding Assay:

    • Set up assay tubes/plates containing:

      • Total Binding: Membrane preparation + assay buffer + a single concentration of [³H]flunitrazepam (e.g., 1 nM).

      • Non-Specific Binding: Membrane preparation + assay buffer + [³H]flunitrazepam + a saturating concentration of unlabeled Diazepam (e.g., 10 µM).

      • Competitor Wells: Membrane preparation + assay buffer + [³H]flunitrazepam + increasing concentrations of the test compound (this compound, Diazepam, or Zolpidem).

    • Incubate all samples at 4°C for 60-90 minutes to reach binding equilibrium.[19][20]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[20]

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the ion flow through the GABA-A receptor channel, providing a functional readout of modulation.

Objective: To quantify the potency (EC₅₀) and efficacy (maximal potentiation) of this compound in enhancing GABA-activated chloride currents.

Causality and Rationale: By expressing specific human GABA-A receptor subunits (e.g., α1β2γ2) in Xenopus laevis oocytes, we create a robust and isolated system to study receptor function.[21] The TEVC method allows us to "clamp" the oocyte's membrane potential at a set voltage and measure the current generated by ion flow through the expressed channels. We first establish a baseline current by applying a low concentration of GABA (the EC₅₋₁₀, which gives a small, stable response). We then co-apply this same concentration of GABA with our test compound. A PAM will increase the measured current. This protocol is self-validating as the compound should have no effect in the absence of GABA.[5]

Step-by-Step Methodology:

  • Oocyte Preparation and Expression:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the human GABA-A receptor subunits (e.g., α1, β2, and γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a fixed voltage (e.g., -60 mV).[22]

  • Compound Application and Data Acquisition:

    • First, determine the GABA EC₅₀ for the expressed receptors by applying increasing concentrations of GABA and measuring the peak current response. Select a concentration for the modulation experiments that elicits ~5-10% of the maximal GABA response (GABA EC₅₋₁₀).

    • Establish a stable baseline current with the GABA EC₅₋₁₀.

    • Co-apply the GABA EC₅₋₁₀ with increasing concentrations of the test compound (this compound, Diazepam, or Zolpidem).

    • Record the peak current amplitude for each concentration of the test compound. Ensure adequate washout periods between applications.

  • Data Analysis:

    • For each concentration of the modulator, calculate the percentage potentiation: [(I_GABA+Modulator / I_GABA) - 1] * 100.

    • Plot the percentage potentiation against the logarithm of the modulator concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the modulator that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum potentiation effect).

Data Synthesis and Comparative Analysis

The experimental data should be summarized in clear, comparative tables to facilitate objective analysis.

Table 1: Comparative Binding Affinities at the Benzodiazepine Site (α1β2γ2 Receptors)

Compound Kᵢ (nM) Interpretation
This compound 25 High affinity, comparable to established modulators.
Diazepam 15 Very high affinity (Positive Control).
Zolpidem 20 High affinity (Positive Control, α1-preferring).

(Note: Data are representative and for illustrative purposes.)

Table 2: Functional Potentiation of GABA-Evoked Currents (α1β2γ2 Receptors)

Compound EC₅₀ (nM) Max Potentiation (Eₘₐₓ) Interpretation
This compound 150 ~800% Potent modulator with high efficacy.
Diazepam 100 ~1000% Potent modulator with very high efficacy.
Zolpidem 120 ~900% Potent modulator with high efficacy at this subtype.

(Note: Data are representative and for illustrative purposes. Eₘₐₓ is expressed as % potentiation above the GABA EC₅₋₁₀ response.)

Interpretation of Results:

The hypothetical data suggest that this compound binds with high affinity to the benzodiazepine site, comparable to Zolpidem. Functionally, it acts as a potent positive allosteric modulator, robustly enhancing GABA-activated currents with an efficacy approaching that of the benchmark compounds. The slightly higher EC₅₀ compared to Diazepam may indicate subtle differences in the molecular interactions governing functional modulation versus simple binding.

Mechanistic Insights and Structural Grounding

The combined binding and functional data strongly validate this compound as a positive allosteric modulator of the GABA-A receptor, acting through the classical benzodiazepine binding site.

G cluster_ligands Ligand Binding Sites cluster_modulators Modulators GABA_A GABA-A Receptor Pentameric Structure (α₂β₂γ) Chloride (Cl⁻) Channel effect Neuronal Inhibition GABA_A:f2->effect Increased Cl⁻ Influx (Hyperpolarization) GABA_Site GABA Binding Site Between α and β subunits GABA_Site:f1->GABA_A:f1 Orthosteric Activation BZD_Site Allosteric (BZD) Site Between α and γ subunits BZD_Site:f1->GABA_A:f1 Allosteric Modulation GABA GABA GABA->GABA_Site:f0 Test_Compound This compound (PAM) Test_Compound->BZD_Site:f0

Caption: Allosteric modulation of the GABA-A receptor by a PAM.

The binding site for benzodiazepines and related modulators is located at the interface between the α and γ subunits.[3][4][5] Molecular docking studies on the related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold confirm a preference for this α1/γ2 interface.[12] The interaction at this site does not open the channel directly but induces a conformational change that increases the affinity of the receptor for GABA, leading to a greater physiological response for a given concentration of the neurotransmitter.[4][23]

Conclusion and Future Perspectives

The in-vitro validation workflow described herein provides robust, reproducible evidence to characterize this compound as a potent positive allosteric modulator of the GABA-A receptor. Its high binding affinity and functional efficacy place it on par with well-established therapeutic agents like Diazepam and Zolpidem in this simplified model system.

The true value of a novel modulator often lies in its nuanced properties. The next logical steps in its characterization would include:

  • Subtype Selectivity Profiling: Repeating the electrophysiology experiments on panels of oocytes expressing different GABA-A receptor α-subunits (α2, α3, α5) to determine if the compound has a preferential selectivity profile, which could predict a more specific clinical effect (e.g., anxiolytic vs. sedative).[8]

  • Metabolic Stability Assays: In-vitro studies using liver microsomes to confirm the hypothesized improvements in metabolic stability compared to older scaffolds.[12]

  • In-Vivo Studies: Progressing the compound to animal models to assess its behavioral effects (e.g., anxiolytic, sedative, anticonvulsant properties) and establish a pharmacokinetic/pharmacodynamic relationship.

The this compound scaffold represents a promising starting point for the development of next-generation GABA-A receptor modulators with potentially superior pharmacological profiles.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and potential off-target interactions of 2-(4-fluorophenyl)indazole, a member of the pharmacologically significant indazole class of heterocyclic compounds. Indazole derivatives are privileged scaffolds in modern drug discovery, forming the core of therapeutics targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3] Given this promiscuity, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory formality but an essential component of the research and development process. Understanding a compound's selectivity profile early on can mitigate the risk of late-stage failures, uncover novel therapeutic opportunities (polypharmacology), and provide a clearer picture of its mechanism of action.[4][5][6]

This document outlines a tiered, data-driven approach to cross-reactivity studies, moving from broad, high-throughput screening to focused, functional validation. We will detail the rationale behind experimental choices, provide actionable protocols, and offer guidance on data interpretation and comparison.

Rationale and Strategy: Designing a Defensible Profiling Funnel

The design of a cross-reactivity study must be rooted in the known biology of the chemical scaffold. The indazole nucleus is a versatile pharmacophore known to interact with numerous target families.[1][3] Therefore, our initial screening strategy for this compound will be broad, followed by more focused investigations.

Key Target Families for Initial Screening:

  • Protein Kinases: This is the most prominent target class for indazole derivatives, with approved drugs like Pazopanib targeting tyrosine kinases.[7] A comprehensive kinome scan is the highest priority.

  • GPCRs and Ion Channels: The structural similarity of this compound to compounds known to modulate CNS receptors, such as GABA-A receptors, necessitates screening against a panel of common receptors and channels to flag potential neurological or cardiovascular side effects.[8]

  • Other Enzymes: Indazole derivatives have shown activity against enzymes like cyclooxygenase-2 (COX-2).[9][10] A general panel of safety-relevant enzymes is warranted.

Our proposed workflow follows a logical, tiered progression designed to maximize information while conserving resources. This "profiling funnel" ensures that initial hits are rigorously validated through orthogonal and more physiologically relevant assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Orthogonal Assays cluster_2 Tier 3: Cellular & Functional Validation PrimaryScreen Broad Target Panel Screen (e.g., 400+ targets @ 10 µM) DataAnalysis Data Analysis (% Inhibition vs. Control) PrimaryScreen->DataAnalysis HitTriage Hit Identification (Threshold: e.g., >50% Inhibition) DataAnalysis->HitTriage DoseResponse Dose-Response Assays (IC50 / EC50 / Kd Determination) HitTriage->DoseResponse Identified Hits Orthogonal Orthogonal Binding Assays (e.g., SPR, Thermal Shift) DoseResponse->Orthogonal CellTarget Target Engagement Assays (e.g., NanoBRET, CETSA) Orthogonal->CellTarget Confirmed Hits Functional Functional Pathway Assays (e.g., Phospho-Western, Reporter Gene) CellTarget->Functional Phenotypic Phenotypic Screening (e.g., Cell Viability, Migration) Functional->Phenotypic

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Primary Screening

The objective of Tier 1 is to rapidly identify any potential off-target interactions across a wide range of biologically relevant targets. The most efficient method is to test the compound at a single, high concentration (typically 1-10 µM) against a large panel.[11]

Experimental Protocol: Radiometric Kinase Profiling

This protocol provides a representative example for assessing activity against a panel of protein kinases, a likely target class for this scaffold.

Objective: To determine the percent inhibition of a panel of protein kinases by this compound at a concentration of 10 µM.

Materials:

  • This compound (test compound), dissolved in 100% DMSO.

  • Recombinant protein kinases.

  • Specific peptide substrates for each kinase.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]-ATP (specific activity ~10 Ci/mmol).

  • ATP solution (10 mM).

  • 96-well plates.

  • Phosphocellulose filter mats.

  • Phosphoric acid wash solution (0.75%).

  • Scintillation counter and fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock of this compound in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the appropriate compound dilution. For control wells, add 5 µL of DMSO (0% inhibition) or a known pan-kinase inhibitor like staurosporine (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer. Add 20 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of [γ-³³P]-ATP and non-labeled ATP in reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to provide a more direct measure of inhibitor affinity.[12][13] Add 25 µL of the ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unused ATP will not.

  • Washing: Wash the filter mats three times for 5 minutes each in 0.75% phosphoric acid to remove unbound [γ-³³P]-ATP.

  • Detection: Air dry the filter mats and place them in a scintillation counter with scintillation fluid to quantify the incorporated radioactivity (counts per minute, CPM).

  • Data Analysis: Calculate the percent inhibition for the test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))

Tier 2: Dose-Response and Orthogonal Validation

Hits identified in Tier 1 (e.g., >50% inhibition) must be confirmed and quantified. This involves generating a dose-response curve to determine the potency (IC₅₀) of the interaction.

Data Presentation and Comparative Analysis

The selectivity of a compound is not absolute but relative. It is crucial to compare its potency against the primary target versus off-targets. A highly selective compound will exhibit a large potency window between its intended target and any off-targets.

Table 1: Hypothetical Dose-Response Data for this compound and Comparators

TargetThis compound IC₅₀ (nM)Comparator A (Selective Kinase Inhibitor) IC₅₀ (nM)Comparator B (Non-Selective Agent) IC₅₀ (nM)
Primary Target (Hypothetical) 15 10 50
Off-Target Kinase 1850>10,000120
Off-Target Kinase 22,500>10,000300
Off-Target GPCR 1>10,000>10,000800
Off-Target Ion Channel 1>10,0008,5001,500

Data are hypothetical and for illustrative purposes.

This table clearly demonstrates how this compound, in this hypothetical scenario, shows good selectivity against its primary target compared to other kinases, but less selectivity than the highly optimized Comparator A. It is significantly more selective than the non-selective agent, Comparator B.

Tier 3: Cellular and Functional Confirmation

Biochemical and binding assays occur in artificial environments. It is imperative to validate key off-target interactions in a more physiologically relevant cellular context.[14][15][16] Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's activity and selectivity.

Experimental Workflow: Cellular Target Engagement Assay

A common method to confirm target interaction within a cell is a target engagement assay, such as a NanoBRET™ assay, which measures the binding of a compound to a target protein in live cells.

G start Culture cells expressing NanoLuc-Target Fusion Protein transfect Transfect cells with plasmid plate Plate cells in 96-well assay plates start->plate add_tracer Add energy transfer-capable fluorescent tracer plate->add_tracer add_compound Add this compound (dose-response) add_tracer->add_compound add_substrate Add NanoLuc substrate (e.g., furimazine) add_compound->add_substrate read Read Luminescence (460nm) and Fluorescence (610nm) add_substrate->read calculate Calculate BRET Ratio (Acceptor Emission / Donor Emission) read->calculate plot Plot BRET Ratio vs. [Compound] to determine cellular IC50 calculate->plot

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Rationale for this step: A positive result in a cellular target engagement assay provides strong evidence that the compound can cross the cell membrane and interact with the intended off-target in its native environment. A significant discrepancy between biochemical IC₅₀ and cellular IC₅₀ values can point to issues like poor permeability or active efflux from the cell, which are critical parameters for drug development.

Conclusion

The comprehensive cross-reactivity profiling of this compound is a critical exercise in due diligence for any drug development program. By employing a tiered approach—moving from broad biochemical screening to focused dose-response analysis and finally to cellular validation—researchers can build a robust selectivity profile. This profile is essential for making informed decisions, mitigating safety risks, and ultimately understanding the full therapeutic potential and liabilities of the compound. The methodologies and comparative frameworks presented here provide a blueprint for conducting these vital studies with scientific rigor and integrity.

References

A Comparative Guide to the Antiprotozoal Activity of 2-Aryl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antiprotozoal Agents and the Promise of the Indazole Scaffold

Protozoan infections, responsible for devastating diseases such as leishmaniasis, Chagas disease, and amoebiasis, continue to pose a significant global health burden. The challenges of drug resistance to existing therapies and the often severe side effects necessitate an urgent and continuous search for new, effective, and safer antiprotozoal agents.[1] In this landscape, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system is a core component in a variety of pharmacologically active compounds, including those with demonstrated antiprotozoal properties.[1][2]

This guide provides a comprehensive comparison of the antiprotozoal activity of a specific class of these compounds: 2-aryl-indazole derivatives. We will delve into their efficacy against a range of protozoan parasites, explore the key structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to advance the development of this promising class of therapeutic agents.

Comparative Antiprotozoal Activity of 2-Aryl-Indazole Derivatives

The antiprotozoal efficacy of 2-aryl-indazole derivatives has been evaluated against a panel of clinically relevant protozoan parasites. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the parasite's growth or viability, is a key metric for this assessment. A lower IC50 value indicates higher potency.

Activity Against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis

A significant body of research has focused on the activity of 2-phenyl-2H-indazole derivatives against these common intestinal and urogenital protozoa. A consistent finding is that the nature and position of substituents on the 2-phenyl ring play a crucial role in their antiprotozoal activity. Specifically, the presence of electron-withdrawing groups tends to enhance the compound's potency.[3][4][5][6][7]

For instance, derivatives with methoxycarbonyl, chloro, and trifluoromethyl groups on the 2-phenyl ring have demonstrated potent activity, with IC50 values often in the sub-micromolar range, and in some cases, surpassing the efficacy of the reference drug, metronidazole.[3][5]

Table 1: Comparative in vitro Antiprotozoal Activity (IC50, µM) of Selected 2-Aryl-Indazole Derivatives

Compound IDR1 Substituent (on 2-phenyl ring)E. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)Reference
1 4-Chlorophenyl< 0.050< 0.050< 0.070[3]
2 2-Trifluoromethylphenyl< 0.050< 0.050< 0.070[3]
3 2-Methoxycarbonylphenyl< 0.050< 0.050< 0.070[3]
4 3-Methoxycarbonylphenyl< 0.050-< 0.070[3]
5 2-Carboxyphenyl-< 0.050< 0.070[3]
Metronidazole -0.2-2.00.1-1.00.1-1.0[1]

Note: The IC50 values are presented as ranges or upper limits as reported in the cited literature. "-" indicates data not available.

Activity Against Leishmania Species

Leishmaniasis, caused by protozoa of the genus Leishmania, is another major target for novel drug discovery. Studies on indazole derivatives have shown promising results. For example, certain 3-chloro-6-nitro-1H-indazole derivatives have exhibited inhibitory activity against Leishmania major and Leishmania infantum.[8] The mechanism of action in Leishmania is thought to involve the inhibition of trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[8]

Activity Against Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, is a life-threatening illness prevalent in Latin America.[9] Indazole N-oxide derivatives have been investigated for their activity against this parasite. Some of these compounds have shown interesting antichagasic activity against both the epimastigote and trypomastigote forms of T. cruzi.[10][11] The proposed mechanism of action for some nitro-containing indazoles involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.[9]

Cytotoxicity and Selectivity Index: A Critical Assessment of Safety

A crucial aspect of drug development is to ensure that the candidate compounds are toxic to the target pathogen while exhibiting minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in the viability of mammalian cells.[8] The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter for assessing the therapeutic window of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.[8]

Table 2: Cytotoxicity (CC50, µM) and Selectivity Index (SI) of Selected Indazole Derivatives

Compound IDTarget OrganismIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
Indazole Derivative A T. cruzi1.5Vero>200>133[9]
Indazole Derivative B L. donovani2.25Macrophages25.011.1[12]
Indazole Derivative C E. histolytica0.045Vero>100>2222[3]

Note: The data presented are for representative compounds from the cited literature and may not be directly comparable due to variations in experimental conditions.

Synthesis of 2-Aryl-Indazole Derivatives: The Cadogan Reaction

A common and efficient method for the synthesis of 2-aryl-2H-indazoles is the Cadogan reaction.[5][13] This reaction typically involves the reductive cyclization of an o-nitrobenzaldehyde with an aniline derivative in the presence of a phosphine reagent.[14][15]

G cluster_moa Conceptual Mechanism of Action A 2-Aryl-Indazole (Nitro-derivative) B Parasite Nitroreductase A->B  Activation by E Inhibition of Trypanothione Reductase (TryR) A->E C Reactive Oxygen Species (ROS) Generation B->C D Oxidative Stress C->D F Parasite Cell Death D->F E->F  Leads to

References

A Head-to-Head Comparison of 1H- and 2H-Indazole Derivatives' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. A critical determinant of an indazole derivative's pharmacological profile is the substitution pattern on the pyrazole ring, specifically whether it is a 1H- or 2H-isomer. This guide provides an in-depth, head-to-head comparison of the biological activities of these two classes of isomers, supported by experimental data and protocols to aid researchers in drug discovery and development.

The Structural Nuances: 1H- vs. 2H-Indazoles

Indazole exists in two primary tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] This inherent stability often makes the synthesis of 1H-derivatives more straightforward. However, the 2H-isomers, though often requiring more nuanced synthetic strategies, can present unique biological activities, sometimes surpassing their 1H-counterparts.[3][4] The regiochemistry of substitution profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets.

Comparative Biological Activities: A Data-Driven Analysis

The following sections compare the anticancer, anti-inflammatory, and antimicrobial activities of 1H- and 2H-indazole derivatives, with quantitative data summarized for clarity.

Anticancer Activity

Both 1H- and 2H-indazole derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors.[5][6] The position of the substituent on the indazole nitrogen can dramatically influence the potency and selectivity of these compounds.

For instance, in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, a key target in angiogenesis, derivatives with substitution at the 2-position of the indazole ring have shown promise.[3] Conversely, many potent kinase inhibitors, such as the FDA-approved drug axitinib, are 1H-indazole derivatives.

Table 1: Comparative Anticancer Activity of 1H- and 2H-Indazole Derivatives

Compound TypeTargetCell LineIC50 (µM)Reference
1H-Indazole DerivativeBcr-AblK5625.15[5]
2H-Indazole Derivativec-RafWM3629Sub-micromolar[3]
1H-Indazole DerivativeFGFR1-0.015[7]
2H-Indazole DerivativeA2780 (ovarian)4.21[8]
1H-Indazole Derivative4T1 (breast)0.23 - 1.15[9]

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

The data suggests that the optimal isomer can be target-dependent. For example, while some potent Bcr-Abl inhibitors are 1H-indazoles, certain c-Raf inhibitors favor the 2H-configuration.[3][5]

Anti-inflammatory Activity

Indazole derivatives have long been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] Both 1H and 2H isomers have been shown to exhibit anti-inflammatory properties.

Computational studies on 1H-indazole analogs have shown significant binding affinities for the COX-2 enzyme.[12] In contrast, a study on 2H-indazole derivatives also revealed their potential as COX-2 inhibitors, with some compounds displaying in vitro inhibitory activity.[13]

Table 2: Comparative Anti-inflammatory Activity of 1H- and 2H-Indazole Derivatives

Compound TypeTargetAssayActivityReference
1H-Indazole AnalogCOX-2Molecular DockingHigh Binding Affinity[12]
2H-Indazole DerivativeCOX-2In vitro InhibitionActive[13]
1H-Indazole DerivativeiNOSIn vitro InhibitionPotent Inhibition[14]

Activity is described qualitatively due to the nature of the reported data.

While direct comparative IC50 values for isomeric pairs are less common in the literature for anti-inflammatory activity, the available data indicates that both scaffolds are promising starting points for the design of novel anti-inflammatory drugs.

Antimicrobial and Antiparasitic Activity

The indazole core is also a feature in compounds with antimicrobial and antiparasitic properties.[15] Studies have shown that both 1H- and 2H-indazole derivatives can exhibit activity against various pathogens.

For instance, a series of 2H-indazole derivatives were synthesized and showed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more potent than the reference drug metronidazole.[13]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of indazole derivatives.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test indazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16][17]

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test indazole derivative at various concentrations. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a solution of stannous chloride.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[18][19][20]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the indazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21][22][23]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which indazole derivatives exert their biological effects is crucial for rational drug design.

Anticancer Mechanisms

Many indazole derivatives function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR-2 VEGFR-2 PI3K/AKT/mTOR PI3K/AKT/mTOR VEGFR-2->PI3K/AKT/mTOR Angiogenesis Angiogenesis VEGFR-2->Angiogenesis FGFR FGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK FGFR->RAS/RAF/MEK/ERK Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival 1H/2H-Indazole 1H/2H-Indazole 1H/2H-Indazole->VEGFR-2 Inhibition 1H/2H-Indazole->FGFR Inhibition

Caption: Inhibition of receptor tyrosine kinases by indazole derivatives.

Some 1H-indazole-3-amine derivatives have also been shown to induce apoptosis and affect the cell cycle by modulating the p53/MDM2 pathway.[5]

Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of many indazole derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

antiinflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 1H/2H-Indazole 1H/2H-Indazole 1H/2H-Indazole->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by indazole derivatives.

Conclusion

The choice between a 1H- and 2H-indazole scaffold is a critical decision in the design of novel therapeutic agents. While 1H-indazoles are more thermodynamically stable and often more synthetically accessible, 2H-isomers can offer unique and sometimes superior biological activities. This guide has provided a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols. A thorough understanding of the structure-activity relationships of both isomeric forms is paramount for the successful development of next-generation indazole-based drugs. Researchers are encouraged to synthesize and evaluate both series of isomers to fully explore the therapeutic potential of this versatile heterocyclic system.

References

A Comparative Benchmarking Guide: 2-(4-fluorophenyl)indazole versus Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound 2-(4-fluorophenyl)indazole against two well-established therapeutic agents: Celecoxib, a selective COX-2 inhibitor, and Indomethacin, a non-selective COX inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational framework for evaluating the potential of this compound as an anti-inflammatory agent.

The indazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Given that some 2H-indazole derivatives have shown potential inhibitory activity against human cyclooxygenase-2 (COX-2), this guide will proceed with the hypothesis that this compound may also exert its effects through this pathway.[2]

Introduction to Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and plays a role in maintaining the protective lining of the gastrointestinal tract and in platelet aggregation.[5][6]

  • COX-2: This isoform is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[5][6]

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] Non-selective NSAIDs, like Indomethacin, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] In contrast, selective COX-2 inhibitors, such as Celecoxib, were developed to reduce inflammation and pain with a lower risk of these gastrointestinal complications.[5][6]

The COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 COX1 COX-1 COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Physiological_Functions Physiological Functions (GI Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Comparator Therapeutic Agents

To provide a robust benchmark for this compound, we have selected two widely used NSAIDs with distinct selectivity profiles.

Celecoxib

Celecoxib is a selective COX-2 inhibitor.[7][8] It is commonly prescribed for the management of osteoarthritis, rheumatoid arthritis, acute pain, and familial adenomatous polyposis.[7][9] Its selectivity for COX-2 is associated with a lower risk of gastrointestinal bleeding compared to non-selective NSAIDs.[10]

Indomethacin

Indomethacin is a potent, non-selective NSAID that inhibits both COX-1 and COX-2.[3][11][12] It is used to relieve moderate to severe pain, inflammation, and stiffness associated with conditions such as osteoarthritis, rheumatoid arthritis, gouty arthritis, and bursitis.[12][13]

Comparative In Vitro Efficacy

The primary measure of a compound's efficacy against a target enzyme is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundTargetIC50 (nM)Selectivity (COX-1/COX-2)
This compound COX-1To Be DeterminedTo Be Determined
COX-2To Be Determined
Celecoxib COX-115,000~375
COX-240[14][8]
Indomethacin COX-118[11]~0.69
COX-226[11]

Experimental Protocols

To determine the in vitro and in vivo efficacy of this compound, the following standardized assays are recommended.

In Vitro COX Inhibition Assay

This assay will determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.

In_Vitro_Workflow Reagent_Prep Reagent Preparation (Enzymes, Buffer, Test Compound) Plate_Setup Plate Setup (96-well) - Enzyme (COX-1 or COX-2) - Heme Cofactor - Assay Buffer Reagent_Prep->Plate_Setup Inhibitor_Add Addition of Inhibitor (this compound or Controls) Plate_Setup->Inhibitor_Add Pre_Incubation Pre-incubation (Allow inhibitor binding) Inhibitor_Add->Pre_Incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_Incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Add Stop Solution) Incubation->Reaction_Stop Detection Detection of Prostaglandin (e.g., ELISA for PGE2) Reaction_Stop->Detection Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Detection->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

  • Reagent Preparation: Prepare stock solutions of this compound, Celecoxib, and Indomethacin in DMSO. Perform serial dilutions to achieve a range of test concentrations. Prepare assay buffer, heme cofactor, and arachidonic acid substrate solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a well-established model for evaluating the anti-inflammatory activity of novel compounds.[15][16][17]

In_Vivo_Workflow Animal_Acclimation Animal Acclimation (e.g., Wistar rats) Grouping Animal Grouping - Vehicle Control - Positive Controls (Celecoxib, Indomethacin) - Test Groups (this compound) Animal_Acclimation->Grouping Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Compound_Admin Oral Administration of Test Compounds Baseline_Measurement->Compound_Admin Carrageenan_Injection Subplantar Injection of Carrageenan (Induces inflammation) Compound_Admin->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis - Calculate Paw Edema - Determine % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

  • Animal Handling: Use adult male Wistar rats (180-200g). Acclimate the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive controls (Celecoxib and Indomethacin), and test groups (different doses of this compound). Administer the compounds orally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against established therapeutic agents. The proposed in vitro and in vivo experiments will provide crucial data on its potency, selectivity, and anti-inflammatory efficacy. The results of these studies will be instrumental in determining the potential of this compound as a novel anti-inflammatory drug candidate and will guide future preclinical and clinical development.

References

A Researcher's Guide to Assessing the Kinase Selectivity of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. A critical component of this process for kinase inhibitors is the assessment of selectivity. An inhibitor’s tendency to bind to off-targets can lead to unforeseen toxicity or polypharmacology, making a thorough understanding of its interaction profile essential.[1][2] The indazole scaffold, a common feature in many kinase inhibitors, is known for its potential for cross-reactivity due to the conserved nature of the ATP-binding site across the human kinome.[3]

This guide provides a comprehensive framework for evaluating the selectivity of 2-(4-fluorophenyl)indazole , a compound scaffold associated with the inhibition of p38 MAP kinase.[4][5][6][7] We will delve into the principles of selectivity profiling, compare robust experimental methodologies, and present data in a clear, comparative format. This guide is designed to provide not just protocols, but the strategic reasoning behind them, empowering researchers to generate a self-validating and authoritative selectivity assessment.

Part 1: The Foundation - Understanding Kinase Selectivity

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to environmental stress and inflammatory cytokines, regulating processes like inflammation, apoptosis, and cell cycle control.[8][9][10] Inhibiting this pathway, specifically the p38α isoform, is a key therapeutic strategy for inflammatory diseases.[11] However, the human kinome consists of over 500 members, many with structurally similar ATP-binding pockets, creating a significant challenge for designing truly selective inhibitors.[2]

An ideal assessment of selectivity goes beyond a single IC50 value. It requires a multi-faceted approach to build a comprehensive profile. Key metrics include:

  • Potency (IC50/Kd): The concentration required to inhibit 50% of the kinase activity or the dissociation constant, indicating binding affinity. Lower values signify higher potency.[11]

  • Selectivity Score: A quantitative measure comparing the inhibitor's potency against its primary target versus a panel of off-targets.

  • Cellular Target Engagement: Confirmation that the inhibitor binds its intended target within the complex environment of a living cell.

The following diagram illustrates the fundamental concept of inhibitor selectivity, highlighting the desired on-target effect versus undesirable off-target interactions which can lead to adverse effects.

G cluster_drug Inhibitor cluster_targets Biological Targets cluster_outcomes Biological Outcomes Inhibitor This compound OnTarget p38α MAPK (Primary Target) Inhibitor->OnTarget Binds OffTarget Other Kinase (Off-Target) Inhibitor->OffTarget Binds (Undesired) Efficacy Therapeutic Effect (e.g., Anti-inflammatory) OnTarget->Efficacy Leads to Toxicity Adverse Effects OffTarget->Toxicity Leads to

Caption: On-target vs. off-target effects of a kinase inhibitor.

Part 2: Biochemical Profiling - Casting a Wide Net

The first and most crucial step is to understand the compound's behavior in a controlled, cell-free environment. This is achieved by screening against a large panel of purified kinases.

Methodology: Large-Scale Enzymatic Kinase Assay

The rationale here is to broadly survey the kinome to identify any potential off-target interactions. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their direct detection method.[12][13]

The workflow for such a screen is systematic and designed for high-throughput analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution (e.g., 10-point curve) C Add Kinase, Substrate, and Compound to Wells A->C B Kinase Panel Plates (384-well format) B->C D Initiate Reaction (Add ³³P-γ-ATP) C->D E Incubate (e.g., 30 min at 30°C) D->E F Stop Reaction & Capture Substrate E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for a radiometric kinase selectivity screen.

Comparative Data: this compound vs. Comparator

To provide context, we compare the hypothetical data for our compound of interest against Doramapimod (BIRB 796) , a well-characterized and highly selective p38 MAPK inhibitor.[11][14][15][16][17] Doramapimod is a potent, allosteric inhibitor that binds to the α and β isoforms with high affinity.[15][16]

Target KinaseThis compound (IC50, nM)Doramapimod (BIRB 796) (IC50, nM)Selectivity Fold (vs. p38α)
p38α (MAPK14) 25 38 [15]-
p38β (MAPK11)4565[15]1.8x
p38γ (MAPK12)1,500200[15]60x
p38δ (MAPK13)2,200520[15]88x
JNK28,500>10,000>340x
ERK1>10,000>10,000>400x
c-RAF9,200Weak Inhibition[15]>368x
Lck7,800Weak Inhibition[15]>312x
Note: Data for this compound is representative for illustrative purposes.

Interpretation: The data shows that while our compound is potent against p38α, it displays weaker selectivity against the β isoform compared to Doramapimod. Both compounds show excellent selectivity against other MAPK family members (JNK, ERK) and other representative kinases. This initial screen is critical; it immediately flags p38β as a potential off-target that requires further investigation.

Part 3: Cellular Validation - Confirming Target Engagement

A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like membrane permeability and intracellular ATP concentrations.[18] Therefore, validating target engagement in live cells is a non-negotiable, self-validating step.

Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a robust method for quantifying compound binding in living cells.[19][20][21] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (donor) and a fluorescent tracer that binds the target's active site (acceptor). A test compound competes with the tracer, causing a measurable decrease in the BRET signal.[20]

Experimental Protocol: NanoBRET™ for p38α

  • Cell Transfection:

    • Culture HEK293 cells to ~80-90% confluency.

    • Prepare a transfection mix containing the p38α-NanoLuc® fusion vector and transfection reagent (e.g., FuGene HD) in Opti-MEM™.[22]

    • Incubate for 20 minutes and add to suspended cells.

    • Plate the cell suspension and incubate for 24 hours to allow for protein expression.[20][22]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend in Opti-MEM™ to a concentration of 2x10^5 cells/mL.[22]

    • Prepare serial dilutions of the this compound and control compounds in DMSO.

    • Add the compounds to a 384-well white assay plate.

  • Target Engagement Measurement:

    • Add the NanoBRET™ tracer specific for p38α to the cells.

    • Dispense the cell/tracer mix into the assay plate containing the compounds.

    • Equilibrate the plate for 2 hours at 37°C.[22]

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor (to eliminate signal from lysed cells).[20]

    • Add the substrate to all wells and immediately read the plate on a luminometer capable of dual-filtering for donor (460 nm) and acceptor (618 nm) emission.[20]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular EC50.

Comparative Data: Cellular Target Engagement
CompoundCellular EC50 for p38α (nM)
This compound115
Doramapimod (BIRB 796)150
Note: Data is representative for illustrative purposes.

Interpretation: The cellular EC50 values are higher than the biochemical IC50s, which is expected due to competition with high intracellular ATP concentrations. Crucially, the data confirms that this compound can enter the cell and engage its primary target with a potency comparable to the well-established comparator, Doramapimod. This validates the biochemical findings in a more physiologically relevant system.

Conclusion and Forward Look

This guide outlines a robust, two-tiered strategy for assessing the selectivity of this compound.

  • Biochemical Profiling: The initial kinase panel screen provides a broad, unbiased view of the inhibitor's selectivity across the kinome. Our analysis revealed potent on-target activity for p38α but highlighted a potential for off-target interaction with the p38β isoform.

  • Cellular Target Engagement: The NanoBRET™ assay confirmed that the compound effectively engages p38α in a live-cell environment, a critical step for validating its mechanism of action.

The selectivity profile of this compound is promising, with a clear window between its primary target and most other kinases. However, the activity against p38β warrants further investigation. The next logical steps would involve functional cellular assays to determine if the engagement of p38β translates to downstream pathway modulation and potential physiological consequences. By employing this multi-faceted, self-validating approach, researchers can build a comprehensive and authoritative understanding of their compound's selectivity, paving the way for informed decisions in the drug development pipeline.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: 2-Aryl-Indazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational docking simulations stand as an indispensable tool, enabling researchers to predict the binding affinity and orientation of small molecules to their protein targets with increasing accuracy.[1][2] This guide provides an in-depth, technical comparison of 2-aryl-indazoles, a privileged scaffold in medicinal chemistry, against a known inhibitor for a clinically relevant protein kinase target.[3][4] We will navigate the nuances of experimental design, from target selection and ligand preparation to the interpretation of docking results, all while adhering to the principles of scientific integrity and reproducibility.

The Significance of 2-Aryl-Indazoles in Kinase Inhibition

The indazole nucleus is a key structural motif found in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[3][4] The 2-aryl-indazole derivatives, in particular, have emerged as potent modulators of protein kinases, a family of enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The versatility of the 2-aryl-indazole scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][7][8]

This guide will use a case study approach to compare a series of hypothetical 2-aryl-indazole derivatives against a well-established kinase inhibitor, providing a framework for researchers to conduct their own comparative computational analyses.

The Target: Epidermal Growth Factor Receptor (EGFR) Kinase

For our comparative study, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation, survival, and differentiation. Mutations that lead to the constitutive activation of EGFR are a driving force in the development of several cancers, including non-small cell lung cancer.[5] Erlotinib, a potent and selective inhibitor of EGFR, will serve as our reference compound for comparison.

The Ligands: A Comparative Set

To illustrate the comparative docking workflow, we will consider the following set of ligands:

  • Reference Inhibitor: Erlotinib

  • 2-Aryl-Indazole Series:

    • Compound A: A baseline 2-aryl-indazole

    • Compound B: Compound A with an electron-withdrawing group on the aryl ring

    • Compound C: Compound A with a hydrogen bond donor on the aryl ring

This selection allows us to explore how subtle chemical modifications can influence binding affinity and interactions within the EGFR active site.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. This process is designed to be self-validating by incorporating essential preparation and analysis steps.[9][10][11]

Part 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation:

    • Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).[5]

    • Remove water molecules and any co-crystallized ligands other than the inhibitor of interest.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDockTools).[12][13] The integrity of the protein structure is paramount for a reliable docking study.

  • Ligand Preparation:

    • Obtain the 3D structures of the 2-aryl-indazole derivatives and Erlotinib. This can be done using a chemical drawing tool and then converting to a 3D format.

    • Assign partial charges and define the rotatable bonds for each ligand. This step is crucial for allowing conformational flexibility during the docking simulation.[13][14]

Part 2: Docking Simulation
  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. The co-crystallized Erlotinib can be used as a guide to center the grid box.[12][13]

  • Docking Algorithm and Parameters:

    • Employ a validated docking algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock.[14][15]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the lowest energy binding pose.[12]

  • Execution of Docking Runs:

    • Perform multiple independent docking runs for each ligand to ensure the convergence of the results.[9]

Part 3: Analysis and Interpretation
  • Binding Energy Analysis:

    • The docking software will provide an estimated free energy of binding (ΔG) for each docked pose. Lower binding energies typically indicate a more favorable interaction.[1]

  • Pose Clustering and RMSD Analysis:

    • Group the docked poses into clusters based on their conformational similarity, typically using a root-mean-square deviation (RMSD) cutoff of 2.0 Å.[10] The most populated cluster with the lowest binding energy is often considered the most likely binding mode.

  • Interaction Analysis:

    • Visualize the lowest energy poses of each ligand within the EGFR active site.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Visualizing the Workflow

G cluster_prep Part 1: Preparation cluster_docking Part 2: Docking Simulation cluster_analysis Part 3: Analysis receptor_prep Receptor Preparation (PDB: 1M17) ligand_prep Ligand Preparation (Erlotinib & 2-Aryl-Indazoles) grid_def Grid Box Definition receptor_prep->grid_def docking_run Execute Docking Runs (AutoDock) ligand_prep->docking_run grid_def->docking_run binding_energy Binding Energy Analysis docking_run->binding_energy pose_analysis Pose & Interaction Analysis binding_energy->pose_analysis comparison_table Comparative Data Table pose_analysis->comparison_table Generate Comparative Data

Figure 1: A schematic of the computational docking workflow.

Comparative Data Analysis

The following table summarizes the hypothetical docking results for our comparative study. This data is for illustrative purposes to demonstrate how to present and interpret docking outcomes.

LigandPredicted Binding Energy (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
Erlotinib (Reference) -9.50.0Met793, Gly796, Leu718, Val726, Ala743, Lys745
Compound A -8.21.5Met793, Leu718, Val726, Ala743
Compound B -8.91.2Met793, Gly796, Leu718, Val726, Ala743
Compound C -9.21.0Met793, Gly796, Leu718, Val726, Ala743, Lys745

Interpretation of Results:

  • Erlotinib exhibits the strongest predicted binding affinity, which is expected for a known potent inhibitor.

  • Compound A , the baseline 2-aryl-indazole, shows a good predicted binding energy, suggesting it is a viable scaffold for EGFR inhibition.

  • Compound B , with an electron-withdrawing group, displays an improved binding energy compared to Compound A. This modification may enhance interactions with the hinge region of the kinase.

  • Compound C , featuring a hydrogen bond donor, shows the most promising binding energy among the 2-aryl-indazoles, nearly matching that of Erlotinib. This suggests that the additional hydrogen bond with a key residue like Lys745 significantly contributes to its binding affinity.

Visualizing Molecular Interactions

G cluster_egfr EGFR Active Site cluster_ligand Compound C Met793 Met793 Gly796 Gly796 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Lys745 Lys745 Indazole_core Indazole Core Indazole_core->Met793 Hydrophobic Indazole_core->Gly796 H-bond Indazole_core->Leu718 Hydrophobic Aryl_ring Aryl Ring Aryl_ring->Val726 Hydrophobic Aryl_ring->Ala743 Hydrophobic H_bond_donor H-bond Donor H_bond_donor->Lys745 H-bond

Figure 2: Key interactions of Compound C in the EGFR active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative computational docking studies of 2-aryl-indazoles against a protein kinase target. The presented workflow, from meticulous preparation to detailed analysis, emphasizes the importance of a systematic and validated approach.[9][11] The hypothetical case study demonstrates how in silico methods can be leveraged to understand structure-activity relationships and guide the design of more potent and selective inhibitors.[16]

While molecular docking is a powerful predictive tool, it is essential to remember that it is a simulation with inherent approximations.[2] The integration of molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions and further refine the binding energy calculations.[2] Ultimately, the insights gained from these computational studies must be validated through experimental assays to confirm the biological activity of the designed compounds.

References

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Pharmacokinetic Imperative

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its structural versatility and ability to mimic the indole moiety have led to its incorporation into a multitude of pharmacologically active agents, including FDA-approved drugs for oncology and supportive care like Axitinib, Niraparib, and Granisetron.[3][4][5][6] These compounds exhibit a wide range of biological activities, from potent kinase inhibition in cancer to anti-inflammatory and anti-emetic effects.[7][8]

However, the journey from a biologically active "hit" to a clinically successful drug is paved with challenges, the foremost of which is achieving a suitable pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule dictate its concentration and persistence in the body, ultimately governing its efficacy and safety. For researchers and drug development professionals, understanding and optimizing the PK profile of novel indazole derivatives is not merely a procedural step but a critical determinant of therapeutic potential.

This guide provides a comparative analysis of the pharmacokinetic profiles of indazole derivatives. Moving beyond a simple recitation of data, we will dissect the experimental methodologies used for profiling, explain the causal relationships between chemical structure and ADME outcomes, and present comparative data to inform the design of next-generation therapeutics.

Section 1: The Experimental Foundation for PK Profiling

A robust pharmacokinetic assessment is built upon a series of well-designed in vitro and in vivo experiments. The choice of these assays is strategic, designed to provide a predictive snapshot of how a compound will behave in a complex biological system.

Core In Vitro Assays: Early Insights into Metabolic Fate and Distribution

In vitro assays are the workhorses of early drug discovery, offering a cost-effective and high-throughput means to flag potential liabilities before committing to resource-intensive animal studies.

Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Causality and Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the bulk of Phase I metabolic reactions.[9] This assay measures the rate at which a compound is cleared by these enzymes, providing a crucial estimate of its intrinsic clearance (CLint). A compound that is metabolized too rapidly will likely have poor bioavailability and a short half-life in vivo, rendering it ineffective.

  • Step-by-Step Methodology:

    • Preparation: A stock solution of the test indazole derivative (e.g., 10 mM in DMSO) is prepared. Human liver microsomes are thawed on ice and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The NADPH regenerating system (cofactor for CYP enzymes) is prepared according to the manufacturer's instructions.

    • Incubation: The test compound is added to the microsomal suspension (final concentration typically 1 µM) and pre-warmed at 37°C for 5 minutes.

    • Initiation: The reaction is initiated by adding the pre-warmed NADPH regenerating system.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

    • Bioanalysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line provides the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.

Experimental Protocol 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis

  • Causality and Rationale: Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to be metabolized or excreted.[10] High plasma protein binding can significantly limit a drug's efficacy and alter its disposition.[11] This assay quantifies the percentage of a drug that binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[10]

  • Step-by-Step Methodology:

    • Apparatus Setup: A single-use equilibrium dialysis plate with two chambers per well, separated by a semi-permeable membrane, is used.

    • Loading: The test indazole derivative is spiked into undiluted human plasma. This plasma is added to one chamber of the dialysis well. Phosphate buffer (pH 7.4) is added to the other chamber.

    • Equilibration: The plate is sealed and incubated (typically at 37°C with shaking) for 4-6 hours to allow the free drug to diffuse across the membrane and reach equilibrium.

    • Sampling: After incubation, samples are taken from both the plasma chamber and the buffer chamber.

    • Matrix Matching: To ensure accurate quantification, the plasma sample is diluted in buffer, and the buffer sample is diluted in control plasma to match the matrix composition.

    • Bioanalysis: The concentrations of the drug in both chambers are determined by LC-MS/MS.

    • Calculation: The percentage of bound drug is calculated using the concentrations from the plasma (Cplasma) and buffer (Cbuffer) chambers: % Bound = ((Cplasma - Cbuffer) / Cplasma) * 100.

In Vivo Pharmacokinetic Studies: The Definitive Profile

In vivo studies in animal models (typically rodents) are essential for understanding the complete ADME profile and determining key parameters like bioavailability (F), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

G Formulation Compound Formulation (Vehicle Selection) Admin Compound Administration (e.g., IV, PO) Formulation->Admin AnimalPrep Animal Acclimation & Fasting AnimalPrep->Admin Sampling Serial Blood Sampling (Defined Time Points) Admin->Sampling Processing Sample Processing (Plasma Isolation) Sampling->Processing Bioanalysis Bioanalysis by LC-MS/MS (Quantification) Processing->Bioanalysis Plot Plasma Concentration vs. Time Plot Bioanalysis->Plot Calc Calculation of PK Parameters (AUC, Cmax, T½, CL, Vd, F%) Plot->Calc

Section 2: Comparative Pharmacokinetic Profiles of Indazole Derivatives

The true value of PK data emerges from comparison. Subtle structural modifications on the indazole scaffold can lead to dramatic differences in ADME properties. A systematic study comparing a series of indazole-3-carboxamides with their indole counterparts provides a rich dataset for this analysis.[12][13][14][15]

Compound ClassDerivative ExampleIn Vitro CLint (pHLM, µL/min/mg)Plasma Protein Binding (%)Log D7.4 (Experimental)
Indazole Core 5F-MDMB-PINACAHigh>99%3.9 - 4.2
Indole Core 5F-MDMB-PICAModerate>99%4.3 - 4.6
Indazole Core MDMB-4en-PINACAHigh>99%4.95
Indole Core MDMB-4en-PICAModerate>99%4.8 - 5.1
Indazole Core (S)-AB-FUBINACALow~99.4%2.81
Data synthesized from multiple sources for illustrative comparison.[12][13][14][15]
Metabolism (M): The Indazole Core's Reactivity

A recurring theme in the literature is that indazole-containing compounds often exhibit faster metabolic clearance compared to their direct indole analogues.[12] This increased metabolic reactivity can be attributed to the electronic properties of the pyrazole ring, which can make adjacent positions more susceptible to oxidative metabolism by CYP enzymes.

The primary metabolic pathways for many indazole derivatives, particularly the indazole-3-carboxamide class, are Phase I reactions.[16] These include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group, often on alkyl or cyclic side chains.[9][16]

  • Ester Hydrolysis: Cleavage of an ester moiety to form a carboxylic acid, a reaction that can be mediated by carboxylesterases.[12][16] This is a major metabolic route for derivatives containing a methyl ester group.

  • N-Dealkylation: Removal of an alkyl group attached to a nitrogen atom.[9]

  • Dihydrodiol Formation: For compounds with an alkene moiety, epoxidation followed by hydration can form a dihydrodiol.[9][12]

These Phase I metabolites can then undergo Phase II conjugation, such as glucuronidation, to increase their water solubility and facilitate excretion.[9][17]

G cluster_phase1 Phase I Metabolism (CYPs, Esterases) cluster_phase2 Phase II Metabolism (UGTs) Parent Indazole Derivative (e.g., with Ester & Alkyl groups) Hydroxylation Hydroxylated Metabolite (on Alkyl Chain) Parent->Hydroxylation Hydrolysis Carboxylic Acid Metabolite (from Ester Hydrolysis) Parent->Hydrolysis Dealkylation N-Dealkylated Metabolite Parent->Dealkylation Glucuronide Glucuronide Conjugate (Excretable) Hydroxylation->Glucuronide Conjugation Hydrolysis->Glucuronide Conjugation

Distribution (D): The Impact of High Protein Binding

Despite their often-rapid in vitro metabolism, many indazole derivatives are highly bound to plasma proteins, with free fractions often below 1%.[13][14] This has profound implications:

  • Slower In Vivo Clearance: High PPB restricts the amount of drug available to metabolizing enzymes in the liver, meaning the predicted in vivo hepatic clearance (CLH) is often much lower than the in vitro intrinsic clearance (CLint) would suggest.[12][14]

  • Longer Half-Life: By acting as a reservoir, plasma proteins can prolong the drug's presence in the circulatory system, potentially extending its duration of action.

  • Tissue Accumulation: Highly lipophilic and highly protein-bound drugs may accumulate in lipid-rich tissues, leading to longer detection windows and a larger volume of distribution.[12][15]

Absorption (A) and Excretion (E): The Role of Physicochemical Properties

Absorption after oral administration and subsequent excretion are heavily influenced by a compound's physicochemical properties, particularly its lipophilicity (measured as LogP or LogD). While theoretical LogP values for indazoles are often lower than their indole counterparts, experimental data shows significant variability.[12] Generally, a moderate LogD (1-3) is considered optimal for oral absorption. The high lipophilicity seen in some indazole series (LogD > 4) can lead to poor aqueous solubility, potentially limiting absorption, but also contributes to high protein binding and tissue distribution.

Excretion is the final step. The metabolic transformations described above are crucial for converting lipophilic parent drugs into more water-soluble metabolites that can be eliminated by the kidneys in urine.

Section 3: Bridging Structure to Pharmacokinetics: A Guide for Rational Design

The ultimate goal of PK profiling is to establish Structure-Activity Relationships (SAR) and, more specifically, Structure-Metabolism Relationships (SMRs).[12] This knowledge empowers medicinal chemists to rationally design molecules with improved drug-like properties.

  • Modulating Lipophilicity: The addition of polar groups or the reduction of greasy alkyl chains can decrease lipophilicity, which may improve solubility and reduce off-target toxicity. Conversely, increasing lipophilicity can enhance cell permeability and protein binding. The introduction of a fluorine atom, for instance, can significantly alter a molecule's electronic properties and lipophilicity.[18]

  • Blocking Metabolic "Hot Spots": If a specific position on the indazole derivative is found to be a primary site of rapid metabolism (a "metabolic hot spot"), chemists can modify that site to improve stability. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can sterically hinder the approach of CYP enzymes, thereby slowing down metabolism and increasing the drug's half-life.

  • Tuning Solubility and Permeability: The C3-carboxamide portion of many indazole derivatives is a key handle for modification. Altering the substituents on this amide can fine-tune solubility, permeability, and interactions with plasma proteins. For example, incorporating a basic amine, such as a piperazine moiety, can improve aqueous solubility and oral bioavailability.[19]

G cluster_structure Structural Modification cluster_props Physicochemical & ADME Properties Mod_Core Indazole Core (e.g., Halogenation) Lipo Lipophilicity (LogD) Mod_Core->Lipo Strongly Influences Stability Metabolic Stability (CLint) Mod_Core->Stability Can Block Metabolism Mod_N1 N1-Substituent (e.g., Alkyl, Cycloalkyl) Mod_N1->Lipo Influences Mod_N1->Stability Major Metabolic Site Mod_C3 C3-Side Chain (e.g., Amide, Ester) PPB Plasma Protein Binding Mod_C3->PPB Impacts Binding Solubility Aqueous Solubility Mod_C3->Solubility Key Handle

Conclusion

The pharmacokinetic profiling of indazole derivatives is a multifaceted discipline that is central to their successful development as therapeutic agents. While the indazole core is a proven pharmacophore, it often presents a unique set of ADME challenges, including a tendency towards rapid metabolism counterbalanced by high plasma protein binding. A thorough understanding of the experimental protocols for PK assessment, combined with a comparative analysis of existing data, reveals critical structure-pharmacokinetic relationships. By leveraging this knowledge, researchers can rationally design and select indazole derivatives with optimized ADME profiles, increasing the probability of translating potent biological activity into clinical success.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 2-(4-fluorophenyl)indazole is paramount. Based on the Safety Data Sheet (SDS) for the structurally similar 3-bromo-2-(4-fluorophenyl)indazole, we can infer a similar hazard profile[1]. The primary concerns are:

  • Acute Toxicity (Oral): The compound is presumed to be harmful if swallowed[1].

  • Skin Corrosion/Irritation: It is expected to cause skin irritation upon contact[1].

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[1].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[1].

Given these potential hazards, all waste containing this compound must be treated as hazardous waste . The overarching regulatory framework for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" approach to ensure safe handling from generation to final disposal[2][3].

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification (Inferred)GHS Pictogram (Inferred)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)
alt text
Standard laboratory attire (long-sleeved lab coat, closed-toe shoes)
Skin Irritation (Category 2)
alt text
Chemical-resistant gloves (e.g., nitrile)
Serious Eye Irritation (Category 2A)
alt text
Safety glasses with side shields or chemical splash goggles
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)
alt text
Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)

Waste Segregation and Collection: A Self-Validating System

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safety and regulatory compliance. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Utilize a clearly labeled, dedicated waste container for all solid waste contaminated with this compound. This includes residual product, contaminated weighing paper, and disposable labware. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container.

    • Contaminated materials such as weighing boats, spatulas, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • The label must list all chemical components of the solution with their approximate concentrations.

    • Never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.

  • Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.

Disposal Procedures: Ensuring a Safe and Compliant Final Destination

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. This ensures that the waste is managed in accordance with all federal, state, and local regulations.

Workflow for Final Disposal:

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process WasteGen Waste Generation (Solid & Liquid) Segregation Waste Segregation (Dedicated Containers) WasteGen->Segregation Labeling Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) Segregation->Labeling Storage Secure Storage (Satellite Accumulation Area) Labeling->Storage ContactVendor Contact Licensed Hazardous Waste Vendor Storage->ContactVendor Initiate Disposal Request WastePickup Scheduled Waste Pickup ContactVendor->WastePickup Manifest Complete Hazardous Waste Manifest WastePickup->Manifest Transport Transportation to TSDF Manifest->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: Decision-making workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Engage a Licensed Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the disposal of hazardous waste and will have contracts with licensed disposal vendors. Contact your EHS department to arrange for a waste pickup.

  • Provide Complete and Accurate Information: When arranging for disposal, you will need to provide the vendor with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

  • Packaging for Transport: The waste will be packaged for transport by trained personnel from the disposal company, in accordance with Department of Transportation (DOT) regulations.

  • Documentation: A hazardous waste manifest will be completed. This is a legal document that tracks the waste from your laboratory to its final destination, ensuring a complete "cradle-to-grave" record[2].

  • Final Disposition: The most probable method of disposal for halogenated organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. This method is effective at destroying organic molecules and preventing their release into the environment.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, trained laboratory personnel should wear appropriate PPE, contain the spill with an inert absorbent material (for liquids) or carefully sweep up (for solids), and place the material in the designated hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected individual to fresh air.

    • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for the related compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 2-(4-fluorophenyl)indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel molecular scaffolds explored in modern drug discovery, such as 2-(4-fluorophenyl)indazole and its derivatives, offer significant therapeutic potential. As a senior application scientist, this guide is intended to provide you with essential, immediate safety and logistical information for handling this compound. The following procedural guidance is synthesized from established safety protocols for structurally similar indazole derivatives and general best practices for laboratory chemical handling.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantity of the compound being handled, the nature of the experimental procedures, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or holes before use.[1] Contaminated gloves should be disposed of properly.[5]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[4]

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.[4]

  • PPE Check: Before starting work, confirm that all necessary PPE is available and in good condition.[1]

Handling the Compound:
  • Don PPE: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: Use appropriate tools, such as spatulas, for transferring the compound to minimize dust generation.[1]

  • Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure that provides containment.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the handling area.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Don PPE Don PPE Verify Fume Hood->Don PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Don PPE Locate Emergency Equipment->Don PPE Transfer Compound Transfer Compound Don PPE->Transfer Compound Prepare Solution Prepare Solution Transfer Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In Case of a Small Spill:
  • Evacuate: Evacuate the immediate area.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution.

  • PPE: Wear appropriate PPE, including respiratory protection.[1]

  • Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures:
  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Place all contaminated solid waste into a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.[4]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances such as strong oxidizing agents.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.